molecular formula C7H16Cl2N2 B1370781 1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride CAS No. 5753-26-4

1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride

Cat. No.: B1370781
CAS No.: 5753-26-4
M. Wt: 199.12 g/mol
InChI Key: NVYZDOQALWYSEJ-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride is a useful research compound. Its molecular formula is C7H16Cl2N2 and its molecular weight is 199.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53647. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2-chloroethyl)-4-methylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15ClN2.2ClH/c1-9-4-6-10(3-2-8)7-5-9;;/h2-7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQZFOKHEYIMXID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5753-26-4
Record name 1-(2-chloroethyl)-4-methylpiperazine dihydrochloride
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Foundational & Exploratory

"1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride" chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride for Advanced Research and Development

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

This compound is a pivotal chemical intermediate, highly valued in the synthesis of complex pharmaceutical agents. Structurally, it is a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. The presence of a reactive 2-chloroethyl group on one nitrogen and a methyl group on the other imparts a dual functionality that is instrumental in drug design. This guide provides an in-depth exploration of its chemical properties, reactivity, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development. Its primary utility lies in its capacity to introduce the N-methylpiperazine moiety into target molecules, a common pharmacophore in many therapeutic areas.[1]

Section 1: Core Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective use in synthesis, including proper handling, storage, and characterization.

PropertyValueSource(s)
CAS Number 5753-26-4[2][3][4]
Alternative CAS 126055-32-1 (hydrochloride)[5][6]
Molecular Formula C₇H₁₇Cl₃N₂[3][4]
Molecular Weight 235.58 g/mol [4]
Appearance Pale-yellow to Brown Solid
Purity Typically ≥97%
IUPAC Name 1-(2-chloroethyl)-4-methylpiperazine;dihydrochloride[5]
InChI Key KQZFOKHEYIMXID-UHFFFAOYSA-N[4]
SMILES CN1CCN(CC1)CCCl.Cl.Cl[4]
Storage Conditions Refrigerator, under inert atmosphere[3]

Section 2: Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by the reactivity of its 2-chloroethyl group. This moiety functions as a masked electrophile, undergoing intramolecular cyclization to form a highly reactive aziridinium ion intermediate. This transformation is the cornerstone of its function as an alkylating agent in synthetic chemistry.

The Aziridinium Ion Mechanism

In a suitable solvent and under appropriate pH conditions (typically neutral or slightly basic to deprotonate the piperazine nitrogens), the lone pair of electrons on the piperazine nitrogen atom attacks the adjacent carbon bearing the chlorine atom. This intramolecular nucleophilic substitution displaces the chloride ion, forming a strained, three-membered aziridinium ring. This cation is a potent electrophile, readily attacked by a wide range of nucleophiles. This mechanism is analogous to that of nitrogen mustards, which are well-known alkylating agents used in chemotherapy.[7][8] The 2-chloroethyl group is essential for this activity, as it is the precursor to the reactive aziridine cation.[9]

Aziridinium Ion Formation cluster_0 Precursor Molecule cluster_1 Reactive Intermediate cluster_2 Alkylation Reaction start 1-(2-Chloroethyl)-4-methylpiperazine (Free Base) intermediate Aziridinium Cation (Electrophilic) start->intermediate - Cl⁻ Intramolecular Cyclization product Alkylated Product intermediate->product nucleophile Nucleophile (e.g., R-NH₂) nucleophile->product Nucleophilic Attack

Caption: Mechanism of aziridinium ion formation and subsequent alkylation.

This reactivity profile allows the compound to serve as a versatile reagent for introducing the -(CH₂CH₂)-N-methylpiperazine linker into a target molecule, a common strategy in the synthesis of bioactive compounds.

Section 3: Synthesis and Purification Protocol

While this compound is commercially available, understanding its synthesis provides valuable context for its stability and handling. A common laboratory-scale synthesis involves a two-step process starting from N-methylpiperazine.

Experimental Protocol: Two-Step Synthesis

Step 1: Hydroxyethylation of N-methylpiperazine

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-methylpiperazine (1.0 eq) and a suitable solvent such as ethanol or isopropanol.

  • Reaction: While stirring, add 2-chloroethanol (1.1 eq) dropwise to the solution.

  • Heating: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After completion, cool the mixture to room temperature. Neutralize with an aqueous solution of sodium hydroxide (NaOH) and extract the product, 1-(2-hydroxyethyl)-4-methylpiperazine, into an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol intermediate.

Step 2: Chlorination and Salt Formation

  • Setup: In a fume hood, dissolve the crude 1-(2-hydroxyethyl)-4-methylpiperazine from Step 1 in a dry, non-protic solvent such as dichloromethane. Cool the flask in an ice bath to 0°C.

  • Chlorination: Add thionyl chloride (SOCl₂) (1.2 eq) dropwise to the cooled solution. This reaction is exothermic and releases HCl and SO₂ gas, requiring efficient ventilation. A similar method is used to synthesize mechlorethamine from its corresponding alcohol precursor.[9]

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-4 hours until the reaction is complete.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess thionyl chloride.

  • Salt Formation: Dissolve the resulting crude oil in a minimal amount of a suitable solvent like isopropanol or acetone. Bubble dry hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in ether, to precipitate the dihydrochloride salt.

  • Final Purification: Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Synthesis Workflow reagent1 N-Methylpiperazine step1 Step 1: Hydroxyethylation (Reflux) reagent1->step1 reagent2 2-Chloroethanol reagent2->step1 intermediate 1-(2-Hydroxyethyl)-4-methylpiperazine step1->intermediate step2 Step 2: Chlorination (0°C to RT) intermediate->step2 reagent3 Thionyl Chloride (SOCl₂) reagent3->step2 freebase 1-(2-Chloroethyl)-4-methylpiperazine (Free Base) step2->freebase step3 Step 3: Salt Formation (Precipitation) freebase->step3 reagent4 Hydrogen Chloride (HCl) reagent4->step3 product Final Product: 1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride step3->product

Caption: General workflow for the synthesis of the title compound.

Section 4: Applications in Drug Development

This reagent is a quintessential building block for appending a piperazine ring to a molecular scaffold.[1] The N-methylpiperazine group is a privileged structure in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and membrane permeability, and to modulate receptor binding.

Key Synthetic Applications:

  • Nucleophilic Substitution: It is widely used in reactions with nucleophilic substrates (e.g., phenols, anilines, thiols, or secondary amines) on a core molecule. The reaction typically proceeds via the aziridinium intermediate, leading to the formation of a stable C-N, C-O, or C-S bond and incorporating the N-methylpiperazinyl-ethyl moiety.

  • Synthesis of CNS Agents: The piperazine scaffold is prevalent in drugs targeting the central nervous system (CNS).[1] This building block is therefore frequently employed in the synthesis of antipsychotics, antidepressants, and anxiolytics.

  • Antineoplastic Agents: Modifications of the nitrogen mustard pharmacophore are a cornerstone of cancer chemotherapy.[7] While this specific compound is typically used as a non-cytotoxic linker, its structural relationship to alkylating agents like mechlorethamine highlights the chemical principles underpinning its reactivity.[8] For example, the drug Vortioxetine, an antidepressant, and Avapritinib, a kinase inhibitor, both feature substituted piperazine rings, illustrating the importance of this scaffold in modern pharmaceuticals.[10]

Section 5: Safety, Handling, and Storage

Due to its reactivity and potential toxicity, this compound must be handled with appropriate safety precautions.

Hazard Identification: The compound is classified with the following GHS hazard statements:

  • H302: Harmful if swallowed.[5]

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.[5]

Recommended Handling Procedures:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11] Ensure that eyewash stations and safety showers are readily accessible.[11]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[11]

  • Handling: Avoid dust formation and inhalation.[12] Do not get in eyes, on skin, or on clothing.[11] Wash hands thoroughly after handling.

  • First Aid (In case of exposure):

    • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration.[12][13]

    • Skin Contact: Immediately wash off with soap and plenty of water while removing contaminated clothing.[13]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes.[12]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] For long-term stability, storage in a refrigerator is recommended.

References

"1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride" molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(2-Chloroethyl)-4-methylpiperazine Dihydrochloride: Synthesis, Characterization, and Applications

Introduction

This compound is a pivotal chemical intermediate, valued for its role as a versatile building block in the landscape of modern organic synthesis. Its molecular architecture, featuring a reactive chloroethyl group appended to a 4-methylpiperazine core, makes it an essential reagent for introducing the N-methylpiperazine moiety into a wide array of molecular scaffolds. This functional group is a well-recognized pharmacophore present in numerous centrally active pharmaceutical agents. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's properties, synthesis, analytical characterization, and critical applications, with a focus on the scientific rationale behind its use.

Part 1: Molecular Structure and Physicochemical Properties

The utility of this compound stems from its distinct structural features. The piperazine ring, substituted with a methyl group at the N4 position, and a reactive 2-chloroethyl side chain at the N1 position, offers a precise point of attachment for synthetic elaboration. The compound is typically supplied as a dihydrochloride salt, which enhances its stability, crystallinity, and solubility in polar solvents, simplifying handling and reaction setup compared to the free base form.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 5753-26-4[1][2]
Molecular Formula C₇H₁₇Cl₃N₂[1][2]
Molecular Weight 235.58 g/mol [2]
Appearance Pale-yellow to brown solid
InChI Key KQZFOKHEYIMXID-UHFFFAOYSA-N[2]
Canonical SMILES CN1CCN(CC1)CCCl.Cl.Cl[2]
Storage Temperature Refrigerator (2-8°C)

Part 2: Synthesis and Mechanistic Considerations

The synthesis of this compound is most commonly achieved through the N-alkylation of 1-methylpiperazine. The choice of the alkylating agent and reaction conditions is critical to ensure high yield and selectivity, minimizing the formation of undesired by-products.

Causality in Synthetic Design

The selection of 1-bromo-2-chloroethane as the alkylating agent is a deliberate choice rooted in reactivity principles. The bromine atom is a better leaving group than chlorine, facilitating a selective S(_N)2 reaction with the more nucleophilic secondary amine of 1-methylpiperazine. This preferential reaction leaves the less reactive C-Cl bond intact for subsequent synthetic transformations. The reaction is typically performed in a non-polar solvent to prevent side reactions, and the final product is precipitated as a dihydrochloride salt by introducing anhydrous HCl. This salt form is not only more stable but also facilitates purification through recrystallization.

Detailed Synthesis Protocol
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, charge 1-methylpiperazine (1.0 equivalent) and a suitable aprotic solvent (e.g., toluene).

  • Addition of Alkylating Agent: Cool the mixture to 0-5°C using an ice bath. Add 1-bromo-2-chloroethane (1.1 equivalents) dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below 10°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting material.

  • Work-up and Salt Formation: Upon completion, cool the reaction mixture again to 0-5°C. Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in a non-polar solvent (e.g., diethyl ether) until precipitation is complete.

  • Isolation and Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the crude product with cold toluene followed by diethyl ether to remove unreacted starting materials and by-products.

  • Final Product: Dry the white to off-white solid under vacuum to yield this compound. Purity can be further enhanced by recrystallization from a solvent system like ethanol/ether.

Synthesis Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Alkylation (0-10°C) cluster_2 Salt Formation & Isolation NMP 1-Methylpiperazine Flask Reaction Flask (N2 atm) NMP->Flask Solvent Toluene Solvent->Flask Reaction S_N2 Reaction Flask->Reaction Stir 12-16h AlkylatingAgent 1-Bromo-2-chloroethane AlkylatingAgent->Reaction Precipitate Precipitation Reaction->Precipitate HCl Anhydrous HCl HCl->Precipitate Filter Vacuum Filtration Precipitate->Filter Dry Drying under Vacuum Filter->Dry Product Final Product Dry->Product

Caption: Workflow for the synthesis of this compound.

Part 3: Core Application in the Synthesis of Olanzapine

A prominent application of this compound is in the synthesis of Olanzapine, a second-generation atypical antipsychotic drug used for treating schizophrenia and bipolar disorder.[3][4] The final key step in many patented synthetic routes involves the condensation of an advanced intermediate with the N-methylpiperazine moiety, which is efficiently supplied by this reagent.

Mechanistic Rationale

The synthesis involves a nucleophilic aromatic substitution (S(_N)Ar) reaction. The precursor, 4-amino-2-methyl-10H-thieno[2,3-b][5][6]benzodiazepine, acts as the nucleophile, attacking the electrophilic carbon of the chloroethyl group of 1-(2-Chloroethyl)-4-methylpiperazine (often generated in situ from the salt). This reaction forges the final carbon-nitrogen bond, completing the assembly of the olanzapine molecule. The use of a pre-formed chloroethylpiperazine derivative is highly efficient, as it avoids issues with direct methylation of a piperazinyl-substituted precursor, which can be challenging to control.[7]

Olanzapine Synthesis Pathway

G reagent 1-(2-Chloroethyl)-4- methylpiperazine (from dihydrochloride salt) product Olanzapine reagent->product S_NAr Reaction (DMSO/Toluene) intermediate 4-Amino-2-methyl-10H- thieno[2,3-b][1,5]benzodiazepine intermediate->product

Caption: Final condensation step in the synthesis of Olanzapine.

Part 4: Analytical Characterization and Quality Control

Ensuring the identity, purity, and quality of this compound is paramount for its successful application in pharmaceutical synthesis. A combination of spectroscopic and chromatographic techniques is employed for comprehensive characterization.

Spectroscopic and Chromatographic Methods
  • ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance provides unambiguous structural confirmation. In the ¹H NMR spectrum, characteristic signals include a singlet for the N-methyl group (~2.3 ppm), and distinct triplets for the methylene protons of the chloroethyl group. The piperazine ring protons typically appear as complex multiplets.[8][9] ¹³C NMR will show distinct peaks for the methyl carbon, the piperazine ring carbons, and the two carbons of the chloroethyl side chain.

  • Infrared (IR) Spectroscopy: IR analysis helps confirm the presence of key functional groups. Expected absorptions include C-H stretching and bending vibrations for the alkyl groups and characteristic C-N stretching bands.[10]

  • Mass Spectrometry (MS): ESI-MS is used to confirm the molecular weight of the parent cation (free base), providing definitive evidence of the compound's identity.[11]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity. A reversed-phase method using a C18 column with a buffered mobile phase (e.g., acetonitrile/water with TFA) and UV detection allows for the separation and quantification of the main compound from any impurities or by-products.[11][12]

Standard HPLC Purity Analysis Protocol
  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare the sample to be analyzed at the same concentration as the standard.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and Water with 0.1% Trifluoroacetic Acid (TFA).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Data Analysis: Inject the standard and sample solutions. Purity is calculated by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Analytical Workflow Diagram

G cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Interpretation Sample Bulk Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve HPLC HPLC Injection Dissolve->HPLC NMR NMR Spectroscopy Dissolve->NMR MS Mass Spectrometry Dissolve->MS Purity Purity Assessment (Area %) HPLC->Purity Structure Structural Confirmation NMR->Structure Identity Identity Confirmation (m/z) MS->Identity Report Certificate of Analysis Purity->Report Structure->Report Identity->Report

Caption: Integrated workflow for the analytical quality control of the compound.

Part 5: Safety, Handling, and Storage

Due to its reactive nature and potential biological activity, proper handling of this compound is essential.

  • Hazard Identification: The compound is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[13]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14][15]

  • Storage: Store in a tightly sealed container in a refrigerator (2-8°C) under an inert atmosphere to prevent degradation.[1]

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations for hazardous waste.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for the construction of complex, biologically active molecules. Its value is defined by the strategic placement of a reactive handle on a privileged medicinal chemistry scaffold. A thorough understanding of its synthesis, reactivity, and analytical profile, as outlined in this guide, is crucial for any scientist aiming to leverage its full potential in research and development, particularly in the synthesis of life-saving pharmaceuticals.

References

An In-depth Technical Guide to 1-(2-Chloroethyl)-4-methylpiperazine Dihydrochloride: A Cornerstone Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride (CAS Number: 5753-26-4), a pivotal intermediate in the landscape of modern pharmaceutical development. Tailored for researchers, medicinal chemists, and professionals in drug discovery, this document delves into the synthesis, reactivity, and analytical methodologies associated with this compound, underpinning its significance as a versatile building block for a multitude of therapeutic agents.

Core Compound Characteristics

This compound is a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. The presence of a reactive chloroethyl group and a methyl-substituted tertiary amine makes it a valuable synthon for introducing the N-methylpiperazine moiety into target molecules.[1] This structural feature is a common pharmacophore in numerous centrally active agents.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective handling, reaction optimization, and purification.

PropertyValueSource(s)
CAS Number 5753-26-4[3]
Molecular Formula C₇H₁₇Cl₃N₂[4]
Molecular Weight 235.58 g/mol [3]
Appearance Pale-yellow to brown solid[3]
Melting Point 246-248 °C[5]
Solubility Soluble in water[5]
Storage Temperature Refrigerator[3]
Purity Typically ≥97%[3]

Note on Salt Forms: It is crucial to distinguish between the dihydrochloride and monohydrochloride forms. The dihydrochloride (CAS 5753-26-4) implies that both nitrogen atoms of the piperazine ring are protonated, forming a salt with two equivalents of hydrochloric acid. The monohydrochloride (CAS 126055-32-1) has only one protonated nitrogen.[6] This distinction is critical as it affects solubility, reactivity, and stoichiometry in subsequent reactions. The dihydrochloride is generally less nucleophilic than the free base or the monohydrochloride due to the protonation of the piperazine nitrogens.

Synthesis and Mechanistic Insights

The synthesis of this compound is a cornerstone for its application. A prevalent synthetic route involves the reaction of N-methylpiperazine with an excess of a suitable chloroethylating agent, such as 1,2-dichloroethane.

Generalized Synthetic Pathway

The reaction proceeds via a nucleophilic substitution where the secondary amine of N-methylpiperazine attacks one of the electrophilic carbons of 1,2-dichloroethane, displacing a chloride ion. The use of an excess of the chloroethylating agent can favor the desired monosubstitution. The resulting free base is then typically converted to the dihydrochloride salt by treatment with hydrochloric acid.

G N_methylpiperazine N-Methylpiperazine intermediate 1-(2-Chloroethyl)-4-methylpiperazine (Free Base) N_methylpiperazine->intermediate Nucleophilic Substitution dichloroethane 1,2-Dichloroethane dichloroethane->intermediate product 1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride intermediate->product Salt Formation HCl 2 HCl HCl->product

Caption: Generalized synthetic scheme for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized representation and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

  • N-methylpiperazine

  • 1,2-Dichloroethane

  • Anhydrous diethyl ether

  • Hydrochloric acid (concentrated or as a solution in a suitable solvent)

  • Suitable reaction solvent (e.g., toluene, acetonitrile)

Procedure:

  • In a reaction vessel equipped with a reflux condenser and a stirrer, dissolve N-methylpiperazine in the chosen solvent.

  • Add an excess of 1,2-dichloroethane to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or GC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent and excess 1,2-dichloroethane under reduced pressure.

  • Dissolve the resulting crude free base in a minimal amount of a suitable solvent, such as anhydrous diethyl ether.

  • Slowly add a stoichiometric amount of hydrochloric acid (two equivalents) with vigorous stirring.

  • The dihydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound lies in the reactivity of its chloroethyl group, which serves as an electrophilic handle for introducing the N-methylpiperazinyl moiety into a wide range of molecules.[2]

Mechanism of Reactivity: Nucleophilic Substitution

The primary mode of reaction is nucleophilic substitution (S_N2), where a nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion. The choice of base is critical in these reactions to deprotonate the nucleophile and, if necessary, the piperazine nitrogen of the reactant to enhance its nucleophilicity.

G reactant 1-(2-Chloroethyl)-4-methylpiperazine product N-Substituted 1-(2-aminoethyl)-4-methylpiperazine reactant->product nucleophile Nucleophile (Nu-H) nucleophile->product SN2 Attack base Base base->product byproduct Base-H⁺ + Cl⁻ product->byproduct

Caption: General mechanism of nucleophilic substitution using 1-(2-Chloroethyl)-4-methylpiperazine.

Application in the Synthesis of Meclizine

A notable application of this intermediate is in the synthesis of Meclizine, a first-generation antihistamine used to treat motion sickness and vertigo.[3][7] The synthesis involves the N-alkylation of 1-(4-chlorobenzhydryl)piperazine with a suitable m-methylbenzyl halide. While not a direct reaction of the title compound, the synthesis of the piperazine precursor often involves similar chloroethylpiperazine derivatives. A more direct application involves the reaction of 1-(2-Chloroethyl)-4-methylpiperazine with a suitable nucleophile to construct the core of various pharmaceuticals.

Analytical Characterization

Ensuring the purity and identity of this compound is paramount for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is employed for its characterization.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC): A validated reversed-phase HPLC method is the primary technique for assessing the purity of this compound.[8]

Typical HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)[9]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).[9]

  • Detection: UV at a suitable wavelength (e.g., 254 nm).[8]

  • Flow Rate: Typically 1.0 mL/min.[8]

  • Column Temperature: Maintained at a constant temperature (e.g., 30°C).[8]

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying and quantifying volatile impurities and for confirming the molecular weight of the free base.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation and confirmation of the final product.

Predicted ¹H NMR Spectral Data (in D₂O):

  • ~3.0 - 3.5 ppm (multiplet): Protons on the piperazine ring.

  • ~2.9 ppm (triplet): Protons of the -N-CH₂- group adjacent to the piperazine ring.

  • ~3.8 ppm (triplet): Protons of the -CH₂-Cl group.[10]

  • ~2.8 ppm (singlet): Protons of the N-CH₃ group.

Predicted ¹³C NMR Spectral Data (in D₂O):

  • ~50 - 60 ppm: Carbons of the piperazine ring.

  • ~55 ppm: Carbon of the -N-CH₂- group.

  • ~40 ppm: Carbon of the -CH₂-Cl group.

  • ~45 ppm: Carbon of the N-CH₃ group.[10]

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the parent compound (the free base, C₇H₁₅ClN₂), which has a monoisotopic mass of 162.10 g/mol .[11]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.

Hazard Identification

The compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[6]

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[6]

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.[6]

Recommended Personal Protective Equipment (PPE)
  • Eye Protection: Tight-sealing safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Laboratory coat and appropriate protective clothing.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if inhalation risk is high.

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep refrigerated for long-term storage.[3]

Conclusion

This compound stands as a testament to the pivotal role of versatile intermediates in the synthesis of complex pharmaceutical agents. Its well-defined reactivity, centered around the chloroethyl moiety, provides a reliable gateway to the introduction of the N-methylpiperazine scaffold, a privileged structure in medicinal chemistry. A comprehensive understanding of its synthesis, handling, and analytical characterization, as detailed in this guide, is essential for its effective and safe utilization in the pursuit of novel therapeutics.

References

An In-depth Technical Guide on 1-(2-Chloroethyl)-4-methylpiperazine Dihydrochloride as a Nitrogen Mustard Derivative

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comprehensive technical overview of 1-(2-chloroethyl)-4-methylpiperazine dihydrochloride, a significant compound within the nitrogen mustard class of alkylating agents. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core chemical principles, synthesis, mechanism of action, and applications, while emphasizing safety and handling protocols.

Core Concepts: Chemical Identity and Properties

This compound is a bifunctional molecule featuring a reactive chloroethyl group attached to a methylpiperazine core.[1] The dihydrochloride salt form enhances its stability and solubility in aqueous media.

Table 1: Physicochemical Properties

PropertyValue
CAS Number 5753-26-4
Molecular Formula C7H17Cl3N2
Molecular Weight 235.58 g/mol [2]
Appearance Pale-yellow to brown solid[2]
Purity ≥ 97%
Storage Temperature Refrigerator[2]

Synthesis and Mechanism of Action

General Synthesis Pathway

The synthesis of this compound typically involves the reaction of N-methylpiperazine with an appropriate chloroethylating agent. The resulting free base is then treated with hydrochloric acid to form the more stable dihydrochloride salt. This process requires careful control of reaction conditions to ensure high yield and purity.

Caption: General synthesis workflow for this compound.

Mechanism of Action: The Nitrogen Mustard Hallmark

As a nitrogen mustard derivative, the compound's biological and chemical activity is predicated on the intramolecular cyclization of the chloroethyl side chain to form a highly reactive aziridinium ion.[3] This electrophilic intermediate is the key alkylating species.

The aziridinium ion readily reacts with nucleophiles. In a biological context, this primarily involves the N7 atom of guanine bases in DNA.[3][4] This alkylation can occur twice, leading to the formation of inter- and intra-strand cross-links in the DNA double helix.[3] These cross-links disrupt DNA replication and transcription, ultimately inducing cellular apoptosis, a mechanism that is particularly effective against rapidly proliferating cancer cells.[3][4][5]

G cluster_0 Activation cluster_1 DNA Alkylation Start 1-(2-Chloroethyl)-4- methylpiperazine Aziridinium Aziridinium Ion (Highly Reactive) Start->Aziridinium Intramolecular Cyclization DNA DNA (Guanine N7) Aziridinium->DNA Nucleophilic Attack Mono_Adduct Mono-alkylated DNA DNA->Mono_Adduct Crosslink DNA Cross-link (Inter/Intra-strand) Mono_Adduct->Crosslink Second Alkylation

Caption: Mechanism of DNA alkylation by nitrogen mustard derivatives.

Applications in Research and Development

The unique chemical reactivity of this compound makes it a valuable intermediate in the synthesis of a wide range of pharmaceutical compounds.[6][7][8][9][10]

Pharmaceutical Synthesis
  • Central Nervous System (CNS) Agents : The piperazine moiety is a common pharmacophore in drugs targeting the CNS.[6][7][8][9] This compound serves as a key building block for introducing this scaffold into potential therapeutics for neurological and psychiatric disorders.[6][10]

  • Antineoplastic Agents : Its inherent alkylating ability makes it a precursor for novel anticancer drugs. The piperazine ring can be modified to improve targeting and reduce the side effects often associated with traditional nitrogen mustards.[4]

  • Radioligand Development : In nuclear medicine, this compound is used in the development of radioligands for Positron Emission Tomography (PET) imaging. The reactive chloroethyl group allows for the incorporation of radioisotopes.[11]

Step-by-Step N-Alkylation Protocol: A Common Synthetic Application

This protocol outlines a general procedure for the N-alkylation of a primary or secondary amine using this compound.

Materials:

  • This compound

  • Substrate amine

  • Anhydrous, non-protic solvent (e.g., acetonitrile, DMF)

  • Non-nucleophilic base (e.g., diisopropylethylamine, potassium carbonate)

  • Inert atmosphere (e.g., nitrogen, argon)

  • Standard laboratory glassware and magnetic stirrer

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) supplies for reaction monitoring

  • Purification supplies (e.g., silica gel for column chromatography, recrystallization solvents)

Procedure:

  • Reaction Setup : Under an inert atmosphere, dissolve the substrate amine and a slight excess of the non-nucleophilic base in the anhydrous solvent in a round-bottom flask.

  • Reagent Addition : Add this compound (typically 1.0-1.2 equivalents) to the stirred solution.

  • Reaction Conditions : Heat the reaction mixture to a temperature appropriate for the specific substrate (often between 60-100 °C).

  • Monitoring : Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Workup :

    • Cool the reaction to room temperature.

    • Filter off any inorganic salts.

    • Remove the solvent under reduced pressure.

    • Perform an aqueous workup to remove any remaining salts and base. This typically involves partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Purification : Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired N-alkylated product.

  • Characterization : Confirm the structure and purity of the final compound using analytical techniques such as NMR (¹H, ¹³C), mass spectrometry, and HPLC.

Safety and Handling

As a nitrogen mustard derivative, this compound is a hazardous substance and must be handled with appropriate precautions.[12][13]

Table 2: GHS Hazard Statements and Precautionary Codes

CategoryInformation
Signal Word Warning[2]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)[2]
Precautionary Codes P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[2]
Mandatory Handling Procedures
  • Engineering Controls : All work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[12][13] Eyewash stations and safety showers must be readily accessible.[12][13]

  • Personal Protective Equipment (PPE) :

    • Gloves : Wear compatible, chemical-resistant gloves at all times.[13]

    • Eye Protection : Chemical safety goggles are mandatory.[13]

    • Lab Coat : A flame-resistant lab coat should be worn.

  • Spill and Waste Management :

    • In case of a spill, evacuate the area and follow established laboratory procedures for hazardous material cleanup.[13]

    • Dispose of all waste, including contaminated PPE, in designated hazardous waste containers according to institutional and regulatory guidelines.[12]

First Aid Measures
  • Inhalation : If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[12][14]

  • Skin Contact : In case of skin contact, immediately wash the affected area with soap and copious amounts of water. Remove contaminated clothing. Seek medical attention.[12][14]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[12][14]

  • Ingestion : If swallowed, wash out the mouth with water if the person is conscious. Do not induce vomiting. Seek immediate medical attention.[12][13]

Conclusion

This compound is a potent bifunctional alkylating agent with significant utility as a chemical intermediate in pharmaceutical research and development. Its value lies in the strategic combination of the reactive nitrogen mustard warhead and the versatile piperazine scaffold. A thorough understanding of its chemical properties, mechanism of action, and stringent safety protocols is paramount for its effective and safe utilization in the laboratory. This guide provides a foundational framework for researchers to leverage the synthetic potential of this important molecule while ensuring the highest standards of safety and scientific integrity.

References

An In-depth Technical Guide to the Solubility and Stability of 1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the solubility and stability of 1-(2-chloroethyl)-4-methylpiperazine dihydrochloride, a crucial intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the chemical properties, handling, and analysis of this compound.

Introduction: Understanding the Molecule

This compound is a piperazine derivative containing a reactive 2-chloroethyl group. Structurally, it shares features with nitrogen mustards, a class of compounds known for their alkylating properties and use in chemotherapy.[1] The presence of the piperazine ring, a common scaffold in many pharmaceuticals, and the reactive chloroethyl side chain makes this molecule a versatile building block in organic synthesis.[2] However, these same features govern its solubility and stability profile, necessitating a thorough understanding for its effective use.

The dihydrochloride salt form of the molecule significantly influences its physical properties, particularly its solubility in aqueous media. The nitrogen atoms of the piperazine ring are protonated, enhancing the molecule's polarity and interaction with polar solvents.

Solubility Profile

The solubility of a compound is a critical parameter in its application, affecting reaction kinetics, formulation, and bioavailability. For this compound, its salt form is the primary determinant of its solubility characteristics.

Aqueous Solubility

As a dihydrochloride salt, 1-(2-Chloroethyl)-4-methylpiperazine is expected to be freely soluble in water.[3] This is consistent with the properties of similar small molecule hydrochloride salts, such as mechlorethamine hydrochloride, which is also highly soluble in water.[4][5] The dissolution in water involves the dissociation of the salt into the protonated piperazine derivative and chloride ions. The pH of a 2% aqueous solution of the related nitrogen mustard hydrochloride is between 3.0 and 4.0, indicating a slightly acidic nature.[6]

Table 1: Predicted Aqueous Solubility of this compound

SolventPredicted SolubilityRationale
WaterHighDihydrochloride salt form enhances polarity and interaction with water molecules.[4][5]
EthanolSolubleThe compound is expected to be soluble in polar protic solvents like ethanol.[4]
Dimethyl Sulfoxide (DMSO)SolubleA common polar aprotic solvent for non-aqueous reactions and stock solution preparation.[5]
Diethyl EtherInsolubleAs a non-polar solvent, it is unlikely to dissolve the highly polar hydrochloride salt.[3]
Experimental Protocol for Solubility Determination

A standard method for determining the aqueous solubility of this compound involves the shake-flask method.

Step-by-Step Methodology:

  • Preparation of Saturated Solution: Add an excess amount of the compound to a known volume of purified water in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection after derivatization, or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][7]

Stability Profile and Degradation Pathway

The stability of this compound is intrinsically linked to the reactive 2-chloroethyl group, which is characteristic of nitrogen mustards.[8] These compounds are known to be unstable in aqueous solutions, undergoing intramolecular cyclization to form a highly reactive aziridinium ion.[1] This electrophilic intermediate is then susceptible to attack by nucleophiles, including water, leading to degradation.

Intramolecular Cyclization: The Key to Reactivity and Instability

The primary degradation pathway is initiated by the lone pair of electrons on the tertiary amine of the piperazine ring attacking the carbon atom bearing the chlorine. This intramolecular nucleophilic substitution results in the formation of a strained, three-membered aziridinium ring and the displacement of the chloride ion.

G cluster_0 1-(2-Chloroethyl)-4-methylpiperazine cluster_1 Aziridinium Ion Intermediate cluster_2 Hydrolysis Product mol1 Cl-CH₂-CH₂-N⁺(CH₂CH₂)₂N-CH₃ mol2 [CH₂(Cl⁻)---CH₂-N⁺(CH₂CH₂)₂N-CH₃] mol1->mol2 Intramolecular Cyclization mol3 HO-CH₂-CH₂-N⁺(CH₂CH₂)₂N-CH₃ mol2->mol3 Nucleophilic Attack by H₂O

Caption: Proposed degradation pathway of 1-(2-Chloroethyl)-4-methylpiperazine.

Factors Influencing Stability

Several factors can influence the rate of degradation of this compound:

  • pH: The rate of aziridinium ion formation is pH-dependent. In acidic conditions, the piperazine nitrogens are protonated, which can influence the nucleophilicity of the nitrogen involved in the cyclization. Studies on other nitrogen mustards have shown that degradation can be rapid across a range of pH values.[9]

  • Temperature: As with most chemical reactions, an increase in temperature will accelerate the rate of degradation. For long-term storage, refrigeration is recommended.

  • Nucleophiles: The presence of other nucleophiles besides water can lead to the formation of different degradation products. This is a critical consideration in formulation and when used in synthetic reactions.

Forced Degradation Studies

To comprehensively understand the stability of this compound, forced degradation studies are essential. These studies involve subjecting the compound to harsh conditions to accelerate its degradation and identify potential degradation products.[10]

Experimental Protocol for Forced Degradation:

  • Stress Conditions: Prepare solutions of the compound in various stress conditions:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Thermal: Heat the solid compound and a solution at an elevated temperature (e.g., 60-80 °C).

    • Photolytic: Expose the solid compound and a solution to UV light.[11]

  • Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method. This involves developing a chromatographic method that can separate the parent compound from all its degradation products.[12]

  • Peak Purity and Identification: Use a photodiode array (PDA) detector to assess peak purity and LC-MS/MS to identify the structure of the major degradation products.[13][14] The expected primary degradation product from hydrolysis would be 1-(2-hydroxyethyl)-4-methylpiperazine.

Analytical Methodologies

Accurate and precise analytical methods are paramount for the quality control and stability assessment of this compound.

Table 2: Recommended Analytical Techniques

TechniqueApplicationKey Considerations
HPLC-UV Purity testing, stability-indicating assays, and quantification.The piperazine moiety lacks a strong UV chromophore, which may necessitate derivatization for sensitive detection or require detection at low UV wavelengths.[7]
LC-MS/MS Identification of degradation products and impurities, and quantification at low levels.Provides structural information and high sensitivity, crucial for characterizing complex mixtures from forced degradation studies.[13][14][15]
NMR Spectroscopy Structural elucidation and confirmation of identity.¹H and ¹³C NMR are essential for confirming the structure of the synthesized compound and its impurities.[7]

Conclusion

This compound is a valuable synthetic intermediate whose utility is governed by its solubility and stability characteristics. Its dihydrochloride form ensures good aqueous solubility, facilitating its use in various reaction conditions. However, the presence of the 2-chloroethyl group, akin to a nitrogen mustard, renders it susceptible to degradation in aqueous solutions via the formation of a reactive aziridinium ion. A thorough understanding of its degradation pathway and the factors that influence its stability is critical for its successful application in research and development. The implementation of robust analytical methods, particularly stability-indicating HPLC and LC-MS/MS, is essential for ensuring the quality and integrity of this compound.

References

The Strategic Role of 1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unseen Architect of Therapeutic Innovation

In the intricate tapestry of pharmaceutical synthesis, certain molecules, while not active pharmaceutical ingredients (APIs) themselves, serve as indispensable architects in the construction of life-changing therapies. 1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride is one such pivotal entity. To the casual observer, it is a mere chemical intermediate. To the seasoned medicinal chemist, however, it is a versatile and powerful tool, a key that unlocks pathways to a multitude of complex molecular structures with profound biological activities. This guide is intended for the researchers, scientists, and drug development professionals who operate at the vanguard of therapeutic innovation. It is not a mere recitation of facts but a deep dive into the causality, the "why," behind the strategic deployment of this crucial building block. We will explore its synthesis, its reactivity, and its transformative role in the creation of blockbuster drugs that have reshaped the landscape of medicine, from central nervous system (CNS) disorders to oncology. It is through a profound understanding of such foundational molecules that we can continue to build the next generation of therapeutics.

Section 1: Foundational Chemistry and Physicochemical Profile

This compound, with the CAS number 5753-26-4, is a pale-yellow to brown solid at room temperature[1]. Its structure is characterized by a piperazine ring N-substituted with a methyl group at the 4-position and a reactive 2-chloroethyl group at the 1-position. The dihydrochloride salt form enhances its stability and solubility in polar solvents, which is a critical consideration for its practical application in synthesis.

PropertyValueSource
Molecular FormulaC₇H₁₇Cl₃N₂[2]
Molecular Weight235.58 g/mol [1]
Physical FormPale-yellow to Brown Solid[1]
Storage TemperatureRefrigerator[1]
Purity (Typical)≥97%[1]

The strategic importance of this molecule lies in the confluence of its structural features:

  • The Piperazine Scaffold: A six-membered heterocyclic ring containing two nitrogen atoms at opposing positions. This moiety is a common pharmacophore in a vast array of CNS-active drugs, contributing to their ability to cross the blood-brain barrier and interact with specific neurotransmitter receptors[3].

  • The N-Methyl Group: The methyl group at the 4-position is not merely a passive substituent. It influences the basicity of the adjacent nitrogen atom, which can in turn affect the molecule's reactivity and the pharmacokinetic properties of the final drug. The N-methylpiperazine motif is known to enhance aqueous solubility and oral bioavailability[4].

  • The 2-Chloroethyl Group: This is the reactive handle of the molecule. The chlorine atom, being a good leaving group, makes the adjacent carbon atom electrophilic and susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in N-alkylation reactions, allowing for the covalent attachment of the N-methylpiperazine moiety to a target molecule.

Section 2: The Art of Synthesis - A Representative Protocol

While numerous patents allude to the synthesis of this compound, a detailed, publicly available, peer-reviewed protocol is not readily found. However, based on established principles of N-alkylation of piperazines, a robust and reproducible synthesis can be devised. The primary challenge in such a synthesis is achieving selective mono-alkylation, as both nitrogen atoms of the piperazine ring are nucleophilic. A common strategy to overcome this is to utilize an excess of the starting piperazine or to perform the reaction under conditions that favor the formation of the monosubstituted product.

Synthetic Workflow: N-Alkylation of N-Methylpiperazine

The most direct route involves the reaction of N-methylpiperazine with a suitable two-carbon electrophile, such as 1-bromo-2-chloroethane or 1,2-dichloroethane. The use of 1-bromo-2-chloroethane is often preferred as the bromine atom is a better leaving group than chlorine, allowing for more controlled reaction conditions.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification cluster_product Product N_methylpiperazine N-Methylpiperazine reaction reaction N_methylpiperazine->reaction Nucleophile bromo_chloro 1-Bromo-2-chloroethane bromo_chloro->reaction Electrophile solvent Solvent (e.g., Toluene, Acetonitrile) solvent->reaction base Base (e.g., K2CO3, Et3N) base->reaction temperature Elevated Temperature (Reflux) temperature->reaction filtration Filtration of Salts extraction Solvent Extraction filtration->extraction distillation Distillation/Crystallization extraction->distillation final_product 1-(2-Chloroethyl)-4-methylpiperazine distillation->final_product dihydrochloride Formation of Dihydrochloride Salt (HCl) final_product->dihydrochloride reaction->filtration Reaction Mixture

Caption: Generalized workflow for the synthesis of 1-(2-Chloroethyl)-4-methylpiperazine.

Detailed Experimental Protocol (Representative)

This protocol is a composite based on general procedures for the N-alkylation of piperazines.

  • Reaction Setup: To a stirred solution of N-methylpiperazine (2.0 equivalents) in a suitable solvent such as acetonitrile or toluene (10 volumes), add a mild inorganic base such as potassium carbonate (1.5 equivalents).

  • Addition of Alkylating Agent: Slowly add 1-bromo-2-chloroethane (1.0 equivalent) to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: The crude product can be purified by vacuum distillation.

  • Salt Formation: Dissolve the purified free base in a suitable solvent like isopropanol or diethyl ether and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent, to precipitate the dihydrochloride salt.

  • Isolation: Collect the precipitated solid by filtration, wash with a cold solvent, and dry under vacuum to yield this compound.

Self-Validation: The progress of the reaction should be monitored to minimize the formation of the di-alkylated byproduct. The identity and purity of the final product must be confirmed by analytical methods as described in Section 3.

Section 3: Analytical Characterization - Ensuring Purity and Identity

The purity of this compound is paramount to its successful use in pharmaceutical synthesis. A robust analytical workflow is essential for quality control.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the workhorse for determining the purity of non-volatile organic compounds. A reversed-phase method is typically employed.

Protocol: HPLC-UV Method for Purity

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes is a good starting point for method development.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Sample Preparation: Dissolve an accurately weighed sample in the mobile phase starting condition to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurities

GC-MS is ideal for identifying the compound and detecting any volatile impurities. The free base is typically analyzed.

Protocol: GC-MS Analysis

  • Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium

  • Injector Temperature: 250 °C

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV.

  • Expected Fragmentation: The mass spectrum would be expected to show the molecular ion and characteristic fragments resulting from the cleavage of the ethyl chain and the piperazine ring. A key fragment would likely be the N-methylpiperazine cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR are essential for confirming the structure of the synthesized compound. The spectra would be consistent with the proposed structure, showing characteristic shifts for the methyl group, the piperazine ring protons, and the chloroethyl group protons.

G cluster_workflow Analytical Workflow start Synthesized Product hplc HPLC-UV (Purity Assay) start->hplc gcms GC-MS (Identification, Volatile Impurities) start->gcms nmr NMR (¹H, ¹³C) (Structural Confirmation) start->nmr end Certificate of Analysis hplc->end gcms->end nmr->end

Caption: A typical analytical workflow for the quality control of the synthesized intermediate.

Section 4: Applications in Drug Discovery - A Tale of Two Therapeutic Areas

The true value of this compound is realized in its application as a precursor to a range of important drugs. Its utility is most prominent in the fields of CNS disorders and oncology.

Central Nervous System Disorders: The Piperazine Advantage

The N-methylpiperazine moiety is a recurring motif in drugs targeting the CNS. It often imparts favorable properties such as improved brain penetration and interaction with key neurotransmitter receptors.

Clozapine, an atypical antipsychotic used in the treatment of schizophrenia, features the N-methylpiperazine group. While 1-(2-Chloroethyl)-4-methylpiperazine is not a direct precursor in the most common synthetic routes, the synthesis of clozapine involves the introduction of the N-methylpiperazine moiety onto a dibenzodiazepine core[5]. The N-methylpiperazine group in clozapine is crucial for its complex pharmacology, which includes interactions with dopamine, serotonin, and muscarinic receptors[6][7].

G Clozapine Clozapine D2 Dopamine D2 Receptors Clozapine->D2 Antagonist D4 Dopamine D4 Receptors Clozapine->D4 Antagonist HT2A Serotonin 5-HT2A Receptors Clozapine->HT2A Antagonist M1 Muscarinic M1 Receptors Clozapine->M1 Agonist (via Norclozapine) M4 Muscarinic M4 Receptors Clozapine->M4 Partial Agonist

Caption: Simplified overview of Clozapine's receptor interactions.

Oncology: A New Frontier for Piperazine Derivatives

The N-methylpiperazine group has also emerged as a key structural element in a number of targeted cancer therapies, particularly tyrosine kinase inhibitors (TKIs). In this context, the N-methylpiperazine moiety often serves to improve the aqueous solubility and pharmacokinetic profile of the drug, facilitating oral administration.

Imatinib (Gleevec®) and ponatinib (Iclusig®) are TKIs used in the treatment of chronic myeloid leukemia (CML) and other cancers. Both of these drugs incorporate an N-methylpiperazine group. The synthesis of these complex molecules involves the coupling of the N-methylpiperazine moiety to the core structure of the drug[4][8][9]. In the case of imatinib, the N-methylpiperazine group was specifically added to enhance aqueous solubility and oral bioavailability[4]. For ponatinib, which was designed to overcome resistance to imatinib, the N-methylpiperazine group is also a key feature[10][11].

G cluster_synthesis TKI Synthesis cluster_properties Improved Properties cluster_drug Final Drug core Core TKI Structure (with reactive site) coupling coupling core->coupling Coupling Reaction intermediate N-Methylpiperazine containing intermediate intermediate->coupling solubility Enhanced Aqueous Solubility bioavailability Improved Oral Bioavailability tki Imatinib / Ponatinib tki->solubility tki->bioavailability coupling->tki

References

The Piperazine Moiety: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, stands as one of the most significant structural motifs in medicinal chemistry.[1][2] Its prevalence in a vast array of clinically approved drugs across diverse therapeutic areas has earned it the designation of a "privileged scaffold."[3][4][5] This guide provides a comprehensive technical overview of the multifaceted role of the piperazine moiety in drug design and development. We will explore its fundamental physicochemical properties, dissect its contributions to pharmacokinetics and pharmacodynamics, and analyze its role in establishing critical structure-activity relationships (SAR). Through mechanistic deep dives into blockbuster drugs, detailed experimental protocols, and strategic visualizations, this paper aims to equip researchers, scientists, and drug development professionals with a thorough understanding of why and how this versatile scaffold continues to be a cornerstone of modern pharmaceutical innovation.

Introduction: The Unassuming Power of a Symmetrical Ring

At its core, piperazine is a simple, symmetrical organic compound, (CH₂CH₂)₂NH)₂. However, this structural simplicity belies its profound impact on drug discovery.[6] The two nitrogen atoms, positioned at the 1 and 4 positions, provide a unique combination of properties: they act as hydrogen bond acceptors, can be protonated to form salts, and serve as convenient synthetic handles for molecular diversification.[1][2]

These characteristics allow medicinal chemists to strategically incorporate the piperazine ring to:

  • Enhance Physicochemical Properties: Improve aqueous solubility and modulate lipophilicity, which are critical for favorable absorption, distribution, metabolism, and excretion (ADME) profiles.[1][5]

  • Modulate Pharmacological Activity: Serve as a rigid linker between two pharmacophoric elements or act as a key interacting moiety with biological targets.[7]

  • Fine-Tune Pharmacokinetics: The basicity of the nitrogens (pKa1 ≈ 5.3-5.7, pKa2 ≈ 9.7-9.8) allows for salt formation, influencing dissolution rates and bioavailability.[8][9]

  • Explore Chemical Space: The N1 and N4 positions are readily functionalized, enabling the rapid generation of large compound libraries for screening and optimization.[1][10]

This versatility is evidenced by the sheer number of approved drugs containing the piperazine core, spanning therapeutic areas from oncology and central nervous system (CNS) disorders to infectious diseases and cardiovascular medicine.[11][12]

Physicochemical & Pharmacokinetic Profile: The Basis of Versatility

The success of the piperazine moiety is deeply rooted in its fundamental physicochemical properties, which medicinal chemists leverage to overcome common drug development hurdles like poor solubility and bioavailability.

Basicity and Solubility

Piperazine is a diprotic base, capable of accepting two protons.[8] This characteristic is paramount. The ability to form salts, typically at one or both nitrogen atoms, dramatically enhances aqueous solubility—a key factor for oral drug formulation and systemic distribution.[13] The choice of the salt counter-ion can be strategically used to fine-tune properties like dissolution rate, stability, and hygroscopicity (the tendency to absorb moisture).[8]

Conformational Properties

The piperazine ring predominantly exists in a stable chair conformation. This relative rigidity can be advantageous, as it reduces the entropic penalty upon binding to a target protein, potentially increasing binding affinity.[1][2] However, the ring retains enough flexibility to allow for optimal positioning of its substituents within a receptor's binding pocket.[5] This balance of rigidity and flexibility is a key aspect of its "privileged" nature.

Impact on ADME Properties

The incorporation of a piperazine ring often leads to a more favorable ADME profile.[1][2]

  • Absorption: Improved solubility via salt formation can lead to better oral bioavailability.[1]

  • Distribution: The ability to cross biological membranes, including the blood-brain barrier (BBB), can be tuned by modifying the substituents on the piperazine nitrogens. For many CNS-active drugs, the piperazine moiety is crucial for achieving the necessary brain penetration.[14][15]

  • Metabolism: The piperazine ring itself is susceptible to metabolic transformations, primarily N-dealkylation and oxidation, catalyzed by cytochrome P450 (CYP) enzymes.[16] Understanding these metabolic pathways is critical for managing drug half-life and avoiding the formation of active or toxic metabolites.

The logical relationship between piperazine's core properties and its utility in drug design is visualized below.

G Core Piperazine Core Properties Props • Diprotic Base (pKa) • Chair Conformation • H-Bond Acceptor • Synthetic Handles (N1, N4) Outcomes Medicinal Chemistry Outcomes Core->Outcomes Sol Improved Solubility Outcomes->Sol PK Tunable PK Profile (ADME) Outcomes->PK Target Target Engagement Outcomes->Target SAR Diverse SAR Exploration Outcomes->SAR G cluster_0 Bcr-Abl Active Kinase BcrAbl Bcr-Abl pSubstrate Phosphorylated Substrate BcrAbl->pSubstrate phosphorylates ATP ATP ATP->BcrAbl binds Substrate Substrate Substrate->BcrAbl Signal Downstream Signaling (e.g., Ras/MAPK, JAK/STAT) pSubstrate->Signal activates Prolif Leukemic Cell Proliferation & Survival Signal->Prolif promotes Imatinib Imatinib (contains Piperazine) Imatinib->BcrAbl blocks ATP binding G Start Hit Identification (e.g., HTS, Fragment Screen) Lib Library Synthesis (N1/N4 Diversification) Start->Lib Assay In Vitro Assays (Potency, Selectivity) Lib->Assay Assay->Lib SAR Feedback Loop ADME In Vitro ADME/Tox (Solubility, Permeability, Cyp Inhib.) Assay->ADME ADME->Lib DMPK Feedback Loop Lead Lead Candidate(s) ADME->Lead Decision Gate: Meet Criteria? PK_Vivo In Vivo PK Studies Lead->PK_Vivo Efficacy In Vivo Efficacy Models PK_Vivo->Efficacy Dev Preclinical Development Efficacy->Dev

References

A Senior Application Scientist's Guide to 1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride in Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride, a pivotal building block in modern medicinal chemistry. We will explore its fundamental chemical properties, core reactivity, and its strategic application in the synthesis of high-value pharmaceutical agents. This document is designed for researchers, chemists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower effective and innovative molecular design. We will dissect key synthetic transformations, providing validated, step-by-step methodologies for the synthesis of important drug precursors, supported by mechanistic insights and data-driven best practices.

Introduction: The Strategic Importance of a Versatile Intermediate

In the landscape of pharmaceutical synthesis, the piperazine moiety is a recurring and invaluable structural motif.[1][2] Its presence in a vast number of centrally active agents is no coincidence; the unique physicochemical properties of the piperazine ring—such as its ability to improve solubility and bioavailability—make it a privileged scaffold in drug design.[2] this compound (MCPP) serves as a premier reagent for introducing this critical pharmacophore into target molecules.[3][4]

The primary utility of MCPP stems from the reactive 2-chloroethyl side chain, which functions as a potent electrophile for alkylating a wide range of nucleophiles.[3] This guide will move beyond a simple catalog of reactions, instead focusing on the causality behind experimental choices. We will explore how reaction conditions can be modulated to control selectivity, maximize yield, and ensure the synthesis of complex molecular architectures with high fidelity.

Physicochemical Profile and Reactivity

A thorough understanding of a reagent's properties is fundamental to its successful application. MCPP is typically supplied as a pale-yellow to brown solid in its dihydrochloride salt form, which enhances its stability and shelf-life.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 5753-26-4[5][6][7][8]
Molecular Formula C₇H₁₅ClN₂ · 2HCl[5][9]
Molecular Weight 235.58 g/mol [5]
Physical Form Pale-yellow to Brown Solid[5]
Storage Temperature Refrigerator (2-8°C)[4][5]

The key to MCPP's reactivity lies in the terminal carbon of the chloroethyl group. This carbon is highly electrophilic, making it an excellent substrate for SN2 (nucleophilic substitution) reactions with a variety of nucleophiles, including amines, phenols, and thiols. The dihydrochloride form necessitates the use of a base in reactions to liberate the free base of the piperazine, which is the active nucleophilic species for subsequent reactions if the other nitrogen is the intended reactive site, or to neutralize the HCl generated during alkylation.

Core Application: Nucleophilic Alkylation in API Synthesis

The most powerful and widespread application of MCPP is the N-alkylation of aromatic and heteroaromatic amines. This reaction class is the cornerstone of syntheses for numerous blockbuster drugs, particularly in the realm of antipsychotics and antidepressants.

General Mechanism and Workflow

The reaction proceeds via a classic SN2 mechanism. A nucleophile (e.g., the nitrogen atom of an aniline derivative) attacks the electrophilic carbon of the chloroethyl group, displacing the chloride ion and forming a new carbon-nitrogen bond. The choice of base and solvent is critical for success, as it dictates the reaction rate, yield, and side-product profile.

G cluster_workflow General N-Alkylation Workflow Start Reactants: - Nucleophile (Nu-H) - MCPP - Base (e.g., K₂CO₃) Reaction Reaction Vessel (Solvent: e.g., Acetonitrile) Heat to Reflux Start->Reaction Combine Monitoring Monitor Progress (TLC / LC-MS) Reaction->Monitoring Stir (12-24h) Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Purification (Crystallization or Chromatography) Workup->Purification Product Final Product (Nu-CH₂CH₂-Piperazine-CH₃) Purification->Product G Aripiprazole Synthesis Logic NUC Nucleophile 1-(2,3-dichlorophenyl)piperazine PROD Product Aripiprazole NUC->PROD Sɴ2 Reaction ELEC Electrophile 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one ELEC->PROD Sɴ2 Reaction COND Conditions Base: Na₂CO₃ Solvent: Ethanol Heat COND->PROD Sɴ2 Reaction

References

Methodological & Application

Application Notes & Protocols: 1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride as a Versatile Alkylating Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Key Building Block for Modern Medicinal Chemistry

1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride is a pivotal reagent in synthetic organic chemistry, valued for its role as a robust alkylating agent. Its primary utility lies in the strategic introduction of the 4-methylpiperazine moiety into a diverse range of molecular scaffolds. This functional group is a well-recognized pharmacophore, a structural feature common to numerous biologically active compounds, particularly those targeting the central nervous system (CNS).[1][2][3] The reactivity of its 2-chloroethyl side chain allows for the efficient formation of new carbon-heteroatom bonds, making it an indispensable tool for researchers, particularly in the field of drug discovery and development.[2] This guide provides an in-depth exploration of its chemical reactivity, detailed experimental protocols, and practical insights for its effective application.

Core Principles: Mechanism of Action as an Electrophilic Agent

The synthetic utility of 1-(2-Chloroethyl)-4-methylpiperazine is rooted in its chemical reactivity as an electrophile in nucleophilic substitution reactions.[2] The electron-withdrawing nature of the adjacent quaternary ammonium group (in the dihydrochloride salt) and the chlorine atom renders the terminal carbon of the ethyl chain susceptible to nucleophilic attack.

The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this process, a nucleophile (such as an amine, alkoxide, or thiol) directly attacks the electrophilic carbon, leading to the displacement of the chloride ion as a leaving group. The reaction requires a base to neutralize the generated hydrochloric acid and, in many cases, to deprotonate the nucleophile, thereby increasing its reactivity.

Key Mechanistic Considerations:
  • Nucleophile Strength: Stronger nucleophiles will react more readily. For instance, primary and secondary amines, thiols, and phenoxides are excellent substrates.

  • Base Selection: The choice of base is critical for reaction success. Inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are commonly used as they are strong enough to deprotonate many nucleophiles and neutralize HCl without causing significant side reactions.[4][5] For less acidic nucleophiles like alcohols, a stronger base such as sodium hydride (NaH) may be necessary.[4]

  • Solvent Effects: Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are often preferred as they can solvate the cation while leaving the nucleophile relatively free to react.

Diagram 1: SN2 Reaction Mechanism

This diagram illustrates the fundamental SN2 mechanism where a nucleophile attacks the electrophilic carbon of the chloroethyl group, displacing the chloride leaving group.

Caption: SN2 nucleophilic substitution pathway.

Applications in Pharmaceutical Synthesis

The 4-methylpiperazine scaffold is a cornerstone in the design of CNS-active drugs. Consequently, this compound is a frequently used intermediate in the synthesis of various therapeutic agents, including antipsychotics and antidepressants.[3] Arylpiperazine derivatives, many of which are synthesized using this or similar alkylating agents, are known to exhibit strong affinity for dopamine and serotonin receptors, which are key targets in the treatment of psychiatric disorders.[5] For example, related chloroalkylpiperazine structures are fundamental in the synthesis of notable antipsychotics like Aripiprazole.[1][2][6]

Parameter Secondary Amine Phenol / Thiophenol
Typical Nucleophile Dibenzylamine, Substituted Anilines4-Methoxyphenol, Thiophenol
Base K₂CO₃, Na₂CO₃NaH, K₂CO₃
Solvent Acetonitrile, Toluene, DMFDMF, Toluene, THF
Temperature Reflux (80-120 °C)Room Temp to 80 °C
Reaction Time 12-24 hours4-12 hours
Typical Yield 70-95%75-98%
Note: These values are representative and can vary significantly based on the specific substrate and precise reaction conditions.[4]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of a Secondary Amine

This protocol provides a robust, general method for the N-alkylation of a secondary amine, a common application for this reagent. The causality behind each step is explained to ensure reproducibility and understanding.

Materials:

  • Secondary Amine (1.0 eq)

  • This compound (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • Acetonitrile (ACS Grade)

  • Ethyl Acetate

  • Deionized Water

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Thin-Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reaction Setup: To a solution of the secondary amine (1.0 eq) in acetonitrile (approx. 0.1-0.5 M concentration), add anhydrous potassium carbonate (3.0 eq).

    • Rationale: Potassium carbonate acts as a base to neutralize the two equivalents of HCl from the starting material and the one equivalent of HCl generated during the SN2 reaction. It also deprotonates the secondary amine, enhancing its nucleophilicity. Acetonitrile is a suitable polar aprotic solvent.

  • Reagent Addition: Add this compound (1.2 eq) to the suspension.

    • Rationale: A slight excess of the alkylating agent ensures the complete consumption of the limiting secondary amine substrate.

  • Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and stir vigorously. Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the starting amine is consumed (typically 12-24 hours).[4]

    • Rationale: Heating provides the necessary activation energy for the reaction. Monitoring is crucial to prevent the formation of side products from prolonged heating after completion.

  • Work-up (Quench & Extraction): Once the reaction is complete, cool the mixture to room temperature. Filter the suspension to remove the inorganic salts (K₂CO₃ and KCl). Concentrate the filtrate under reduced pressure using a rotary evaporator.[4]

  • Liquid-Liquid Extraction: Partition the resulting residue between ethyl acetate and water. Separate the organic layer, wash it sequentially with water and then brine.

    • Rationale: This step removes any remaining inorganic salts and water-soluble impurities. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.[4]

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired pure N-alkylated product.[4]

Diagram 2: Experimental Workflow for N-Alkylation

This flowchart visualizes the step-by-step process described in Protocol 1, from reaction setup to final product purification.

workflow arrow arrow A 1. Setup Dissolve amine in ACN, add K₂CO₃ B 2. Addition Add alkylating agent to the mixture A->B C 3. Reaction Heat to reflux (12-24h) Monitor by TLC/LC-MS B->C D 4. Work-up Cool, filter salts, concentrate filtrate C->D E 5. Extraction Partition between EtOAc & H₂O Wash organic layer D->E F 6. Drying Dry with Na₂SO₄, filter & concentrate E->F G 7. Purification Column Chromatography F->G H Pure Product G->H

Caption: General workflow for N-alkylation reactions.

Safety, Handling, and Storage

Hazard Profile: this compound is a hazardous substance and must be handled with appropriate precautions.

  • H302: Harmful if swallowed.[7]

  • H315: Causes skin irritation.[7]

  • H319: Causes serious eye irritation.[7]

  • H335: May cause respiratory irritation.[7]

Handling Procedures:

  • Always handle this reagent inside a certified chemical fume hood.[8]

  • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[8]

  • Avoid formation of dust and aerosols. Avoid breathing vapors, mist, or gas.[9][10]

  • Ensure eyewash stations and safety showers are readily accessible.[8]

First Aid Measures:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][10]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[9][10]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a doctor.[9][10]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[9][10]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]

  • The recommended storage temperature is refrigerated.

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[8]

References

Application Notes & Protocols: The Strategic Use of 1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride in the Synthesis of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in biologically active compounds.[1] This guide provides an in-depth exploration of 1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride , a versatile and critical building block for the development of next-generation antimicrobial agents. Its utility stems from the reactive 2-chloroethyl group, which serves as a potent electrophile for introducing the N-methylpiperazine moiety into diverse molecular scaffolds via nucleophilic substitution reactions.[2] We will detail the underlying chemical principles, provide step-by-step synthetic protocols, and discuss the causality behind experimental choices, empowering researchers to leverage this reagent in the fight against microbial infections and rising antibiotic resistance.[3][4]

Core Concept: The N-Alkylation Reaction

The primary application of this compound is in N-alkylation reactions. This is a classic nucleophilic substitution (SN2) reaction where a nucleophilic atom (typically a nitrogen or oxygen on the target scaffold) attacks the electrophilic terminal carbon of the chloroethyl group, displacing the chloride leaving group.

Key Reaction Components:

  • Electrophile: this compound. The dihydrochloride salt form enhances stability for storage but requires neutralization in situ.

  • Nucleophile: The antimicrobial scaffold containing a primary or secondary amine, a thiol, or a hydroxyl group.

  • Base: Essential for neutralizing the hydrochloride salt and scavenging the proton released from the nucleophile during the reaction. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) for moderate reactivity, and stronger organic bases like triethylamine (TEA) or sodium hydride (NaH) for less reactive nucleophiles.[5][6]

  • Solvent: A polar aprotic solvent such as acetonitrile (ACN), N,N-Dimethylformamide (DMF), or an alcohol like ethanol is typically used to facilitate the dissolution of reactants and support the SN2 mechanism.[5][6][7]

The general workflow involves combining the nucleophilic scaffold, the base, and 1-(2-Chloroethyl)-4-methylpiperazine in a suitable solvent and applying heat to drive the reaction to completion.

G cluster_reactants Reactants cluster_process Process cluster_products Products reagent 1-(2-Chloroethyl)-4- methylpiperazine dihydrochloride solvent Solvent (e.g., Acetonitrile) reagent->solvent Dissolve nucleophile Antimicrobial Scaffold (e.g., R-NH₂ or R-OH) nucleophile->solvent base Base (e.g., K₂CO₃) base->solvent heat Heat (Reflux) solvent->heat Reaction Conditions product N-Alkylated Antimicrobial Agent heat->product salt Salt Byproduct (e.g., KCl) heat->salt

Caption: General workflow for antimicrobial synthesis via N-alkylation.

Application Protocol 1: N-Alkylation of a Heterocyclic Amine Scaffold

This protocol details a general method for coupling 1-(2-Chloroethyl)-4-methylpiperazine with a heterocyclic amine, a common core in many antibacterial and antifungal agents. The causality for this approach is to append the piperazine moiety, which is known to enhance solubility, cell permeability, and in many cases, direct interaction with bacterial targets like DNA gyrase.[1][8]

Methodology:

  • Reaction Setup: To a solution of the heterocyclic amine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (3.0 eq). The use of excess K₂CO₃ is crucial to neutralize both hydrochloride salts on the reagent and the proton from the amine nucleophile.[5]

  • Reagent Addition: Add this compound (1.2 eq) to the suspension. A slight excess of the alkylating agent ensures the complete consumption of the more valuable amine scaffold.

  • Reaction Conditions: Heat the mixture to reflux (approx. 82°C for acetonitrile) and stir vigorously for 12-24 hours. Refluxing provides the necessary activation energy for the SN2 reaction.

  • Monitoring: Track the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine spot is consumed.[5]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (K₂CO₃ and KCl) and wash the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction:

    • Partition the resulting residue between ethyl acetate and water.

    • Separate the organic layer, wash it with brine to remove residual water-soluble impurities, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the dried organic layer in vacuo. Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated antimicrobial agent.[5]

G start Start: Combine Amine, K₂CO₃, ACN add_reagent Add 1-(2-Chloroethyl)-4- methylpiperazine dihydrochloride start->add_reagent reflux Reflux (12-24h) Monitor by TLC/LC-MS add_reagent->reflux cool_filter Cool to RT Filter Salts reflux->cool_filter concentrate Concentrate Filtrate cool_filter->concentrate extract Aqueous Workup (EtOAc/Water) concentrate->extract purify Column Chromatography extract->purify end Final Product purify->end

Caption: Experimental workflow for N-alkylation of a heterocyclic amine.

Table 1: Representative Data for N-Alkylation Reactions

Nucleophilic ScaffoldBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Secondary AmineK₂CO₃AcetonitrileReflux12-2470-90[5]
Substituted PhenolNaHToluene80-1008-1665-85[5]
1-(2,3-dichlorophenyl)piperazineNa₂CO₃EthanolReflux1285[6]

Application Protocol 2: O-Alkylation of a Phenolic Scaffold

This protocol illustrates the synthesis of antimicrobial agents containing an ether linkage, formed by reacting a phenolic hydroxyl group with 1-(2-Chloroethyl)-4-methylpiperazine. This is a valuable strategy for modifying natural products or other scaffolds possessing a phenolic moiety.

Scientific Rationale: A stronger base is required to deprotonate a phenol compared to an amine. Sodium hydride (NaH) is an effective, non-nucleophilic base that irreversibly deprotonates the hydroxyl group to form a highly nucleophilic phenoxide anion. The reaction must be conducted under anhydrous conditions as NaH reacts violently with water.

Methodology:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend sodium hydride (1.5 eq, 60% dispersion in mineral oil) in anhydrous DMF.

  • Nucleophile Addition: Dissolve the phenol-containing scaffold (1.0 eq) in anhydrous DMF and add it dropwise to the NaH suspension at 0°C. Stir for 30-60 minutes at room temperature to allow for complete formation of the sodium phenoxide.

  • Reagent Addition: Add this compound (1.2 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 80-100°C and stir for 8-16 hours, monitoring by TLC or LC-MS.

  • Work-up (Quenching):

    • Cool the reaction to 0°C.

    • Carefully and slowly quench the excess NaH by adding ice-cold water or methanol dropwise.

  • Extraction:

    • Dilute the mixture with water and extract several times with an organic solvent like ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product via column chromatography to obtain the desired O-alkylated compound.

Mechanism of Action & Troubleshooting

Contribution of the Piperazine Moiety to Antimicrobial Activity: The N-methylpiperazine group is not merely a linker. It actively contributes to the pharmacological profile of the final compound. Its basic nature can enhance interaction with the negatively charged bacterial cell membrane, leading to disruption.[1] In fluoroquinolones, the C-7 piperazine substituent is crucial for binding to the DNA gyrase-DNA complex, inhibiting bacterial replication.[8][9]

G compound Piperazine-Containing Antimicrobial Agent membrane Bacterial Cell Membrane compound->membrane Disruption gyrase DNA Gyrase / Topoisomerase IV compound->gyrase Inhibition

Caption: Key antimicrobial mechanisms of piperazine-containing drugs.

Common Side Reactions and Troubleshooting:

  • Problem: Formation of 1,4-disubstituted piperazine byproduct on the antimicrobial scaffold (if it has two reactive sites) or self-condensation.

    • Insight & Solution: This occurs if both nitrogens of a piperazine scaffold are reactive. Using a protecting group strategy, such as a Boc group, on one nitrogen allows for mono-alkylation. The protecting group can be removed in a subsequent step.[10]

  • Problem: Formation of a quaternary ammonium salt.

    • Insight & Solution: The newly formed tertiary amine can be further alkylated. This is often minimized by using stoichiometric amounts of the alkylating agent and stopping the reaction once the starting material is consumed.[10]

  • Problem: Low or no reactivity.

    • Insight & Solution: The nucleophile may be too weak or sterically hindered. Switch to a more polar solvent like DMF, increase the reaction temperature, or use a stronger base (e.g., NaH instead of K₂CO₃ for O-alkylation).

Safety & Handling: this compound is a hazardous substance. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is harmful if swallowed and causes skin and eye irritation.[11] Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

Conclusion

This compound is a powerful and efficient reagent for incorporating the pharmacologically significant N-methylpiperazine moiety into novel molecular structures. Through straightforward N- and O-alkylation reactions, it provides a reliable pathway to new derivatives of existing antimicrobial classes and entirely new chemical entities. A thorough understanding of the reaction mechanism, careful selection of bases and solvents, and diligent monitoring are key to successfully synthesizing the next generation of agents to combat infectious diseases.

References

Application Notes and Protocols for the Evaluation of 1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride as a Potential Antifungal Compound

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating Piperazine Derivatives in Antifungal Drug Discovery

The ever-present threat of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates a continuous search for novel therapeutic agents. The current antifungal arsenal is limited to a few major classes, each with its own set of challenges, including toxicity, drug-drug interactions, and a limited spectrum of activity. Consequently, the exploration of new chemical scaffolds is a critical endeavor in modern medicinal chemistry.

Piperazine derivatives have emerged as a versatile and promising class of compounds in drug discovery. The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, offers a unique combination of structural rigidity, polarity, and the ability to form multiple hydrogen bonds. These properties can lead to improved aqueous solubility, oral bioavailability, and favorable ADME (absorption, distribution, metabolism, and excretion) characteristics, as well as enhanced affinity and specificity for biological targets.[1][2][3][4] The structural versatility of the piperazine moiety allows for extensive modification, enabling the fine-tuning of pharmacological activity.[3] While piperazine derivatives are well-known for their applications in treating central nervous system disorders, their potential as antimicrobial and antifungal agents is an area of growing interest.[5][6]

This document provides a comprehensive guide for the initial investigation of 1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride as a candidate for antifungal compound development. We will outline detailed protocols for in vitro susceptibility testing, cytotoxicity evaluation, and preliminary mechanism of action studies, providing researchers with a robust framework for assessing its potential.

Compound Profile: this compound

PropertyValueSource
CAS Number 5753-26-4[7][8]
Molecular Formula C7H17Cl3N2[9]
Molecular Weight 235.58 g/mol
Physical Form Pale-yellow to Brown Solid
Storage Refrigerator

Structure:

Caption: Chemical structure of this compound.

Experimental Workflow for Antifungal Evaluation

The following diagram outlines a logical workflow for the systematic evaluation of a novel compound's antifungal potential.

Antifungal_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Selectivity & Preliminary Safety cluster_2 Phase 3: Mechanism of Action Studies cluster_3 Phase 4: Advanced Studies A Compound Acquisition & Preparation (this compound) B Primary Antifungal Susceptibility Testing (Broth Microdilution - MIC Determination) A->B D Cytotoxicity Assays (e.g., MTT, LDH on mammalian cell lines) B->D C Panel of Pathogenic Fungi (e.g., Candida spp., Aspergillus spp., Cryptococcus neoformans) C->B E Determination of Selectivity Index (SI) (SI = CC50 / MIC) D->E F Time-Kill Kinetics Assay E->F G Ergosterol Binding Assay E->G H Cell Membrane Integrity Assay (e.g., Propidium Iodide Staining) E->H I Biofilm Disruption Assays F->I G->I H->I J In Vivo Efficacy Models (e.g., Murine models of candidiasis) I->J

Caption: Experimental workflow for evaluating a novel antifungal compound.

Protocols for In Vitro Evaluation

Protocol 1: Antifungal Susceptibility Testing via Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is designed to determine the Minimum Inhibitory Concentration (MIC) of the test compound.[10][11][12]

1.1. Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Fungal isolates (e.g., Candida albicans, Candida glabrata, Aspergillus fumigatus, Cryptococcus neoformans)

  • Sabouraud Dextrose Agar (SDA)

  • 0.5 McFarland standard

  • Spectrophotometer

1.2. Preparation of Fungal Inoculum:

  • Subculture fungal isolates on SDA plates and incubate at 35°C for 24-48 hours to ensure viability and purity.

  • Prepare a suspension of fungal cells in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeast).

  • Dilute the standardized suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

1.3. Preparation of Compound Dilutions:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial two-fold dilutions of the stock solution in RPMI 1640 medium in a 96-well plate to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

1.4. Inoculation and Incubation:

  • Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing the compound dilutions.

  • Include a positive control (inoculum without compound) and a negative control (medium only).

  • Incubate the plates at 35°C for 24-48 hours.

1.5. Determination of MIC:

  • Visually inspect the plates for fungal growth.

  • The MIC is the lowest concentration of the compound that causes complete inhibition of visible growth.

Example Data Presentation:

Fungal IsolateMIC (µg/mL) of this compoundMIC (µg/mL) of Fluconazole (Control)
Candida albicans ATCC 90028160.5
Candida glabrata ATCC 900303216
Aspergillus fumigatus ATCC 204305641
Cryptococcus neoformans ATCC 9011284
Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of the compound on the viability of mammalian cells to determine its cytotoxic potential.[13][14][15]

2.1. Materials:

  • Human cell line (e.g., HEK293, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Sterile 96-well plates

2.2. Cell Culture and Seeding:

  • Culture the mammalian cell line in DMEM with 10% FBS at 37°C in a 5% CO2 incubator.

  • Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

2.3. Compound Treatment:

  • Prepare serial dilutions of this compound in cell culture medium.

  • Replace the medium in the cell plate with the medium containing the compound dilutions.

  • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubate for 24-48 hours.

2.4. MTT Assay:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

2.5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the CC50 (the concentration that reduces cell viability by 50%) by plotting a dose-response curve.

Example Data Presentation:

Cell LineCC50 (µM) of this compound
HEK293>100
HepG285

Selectivity Index (SI): The SI is a crucial parameter for evaluating the therapeutic potential of an antifungal compound. It is calculated as the ratio of the CC50 to the MIC. A higher SI value indicates greater selectivity for the fungal pathogen over host cells.

SI = CC50 / MIC

Preliminary Mechanism of Action Studies

Should the initial screening reveal promising antifungal activity and a favorable selectivity index, the following studies can provide insights into the compound's mechanism of action.

Hypothetical Antifungal Mechanism of Action

Many antifungal agents target the fungal cell membrane, primarily by interfering with the biosynthesis of ergosterol, a vital component of the fungal cell membrane that is absent in mammalian cells.[16][17]

MoA cluster_0 Fungal Cell cluster_1 Ergosterol Biosynthesis Pathway A Squalene B Lanosterol A->B Squalene epoxidase C Ergosterol B->C Lanosterol 14-alpha-demethylase (CYP51A1) D Fungal Cell Membrane C->D Incorporation G Disruption of Membrane Integrity D->G E 1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride E->B F Inhibition

Caption: Hypothetical mechanism of action targeting ergosterol biosynthesis.

Protocol 3: Time-Kill Kinetics Assay

This assay determines whether the compound has a fungistatic (inhibits growth) or fungicidal (kills the fungus) effect.

3.1. Procedure:

  • Prepare fungal cultures in RPMI 1640 medium at a starting inoculum of approximately 1 x 10^5 CFU/mL.

  • Add the test compound at concentrations corresponding to the MIC, 2x MIC, and 4x MIC.

  • Include a growth control without the compound.

  • Incubate the cultures at 35°C with shaking.

  • At various time points (0, 2, 4, 8, 12, and 24 hours), withdraw aliquots, perform serial dilutions, and plate on SDA to determine the number of viable CFUs.

3.2. Interpretation:

  • Fungistatic: A reduction of <3-log10 in CFU/mL compared to the initial inoculum.

  • Fungicidal: A reduction of ≥3-log10 in CFU/mL compared to the initial inoculum.

Conclusion and Future Directions

The protocols outlined in this document provide a foundational framework for the initial assessment of this compound as a potential antifungal agent. The versatility of the piperazine scaffold suggests that this compound, or its derivatives, could represent a promising avenue for the development of new antifungal therapies.[1][2] Should the initial results be encouraging, further studies, including the investigation of its effect on fungal biofilms, synergy with existing antifungal drugs, and in vivo efficacy in animal models of fungal infection, would be warranted. The antifungal drug development pipeline is in constant need of innovative candidates, and a systematic approach to evaluating novel chemical entities is paramount to addressing this critical unmet medical need.[18][19][20]

References

Purification of reaction products involving "1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Purification of 1-(2-Chloroethyl)-4-methylpiperazine Dihydrochloride

Abstract

This comprehensive application note provides detailed protocols and expert insights for the purification of this compound, a critical intermediate in pharmaceutical synthesis. Addressing the needs of researchers and drug development professionals, this guide moves beyond simple step-by-step instructions to explain the underlying chemical principles behind each purification strategy. We will explore methodologies including recrystallization, purification via acid-base extraction, and advanced chromatographic techniques. Each protocol is designed as a self-validating system, complete with troubleshooting guides, data presentation tables, and visual workflow diagrams to ensure scientific integrity and reproducibility.

Introduction: The Critical Need for Purity

This compound is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its molecular structure, featuring a reactive chloroethyl group and a piperazine core, makes it a versatile reagent. However, the very reactivity that makes it valuable also presents challenges in its synthesis and purification, often leading to a range of process-related impurities.

The purity of this intermediate is paramount; trace impurities can lead to the formation of unwanted side products, impact the yield and efficacy of the final API, and introduce potential toxicological risks. Therefore, robust and reliable purification protocols are not merely a matter of laboratory practice but a cornerstone of drug safety and development. This guide provides the technical framework for achieving high-purity this compound.

Understanding the Impurity Profile

Effective purification begins with a thorough understanding of potential impurities. As a dihydrochloride salt, the target compound is a highly polar, crystalline solid.[1][2][3] Impurities in a crude sample can typically be categorized as follows:

  • Unreacted Starting Materials: Residual precursors from the synthetic route.

  • Reaction Byproducts: Such as di-substituted piperazine species, where the second nitrogen of a piperazine starting material has also reacted.[4]

  • Degradation Products: Amines can be susceptible to oxidation or hydrolysis, particularly under non-neutral pH conditions or at elevated temperatures.[4][5]

  • Inorganic Salts: Generated during pH adjustments or the final salt formation step.

A preliminary analysis using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for identifying the nature and quantity of impurities, which in turn informs the selection of the most appropriate purification strategy.

Purification Methodologies: A Strategic Overview

The polar, ionic nature of a dihydrochloride salt dictates the viable purification strategies. While direct chromatography of such a polar salt is challenging, it is not impossible. The primary methods are:

  • Recrystallization: The most direct and often most effective method for purifying crystalline solids like amine hydrochlorides.[6][7]

  • Purification via the Free Base: An indirect but powerful method involving conversion of the salt to its non-polar free base, which is more amenable to classical organic purification techniques like liquid-liquid extraction and silica gel chromatography.[8][9]

  • Chromatographic Methods: Including advanced techniques like reversed-phase or ion-exchange chromatography that can handle polar and ionic species.[10][11]

The choice of method depends on the specific impurity profile, the scale of the purification, and the available laboratory equipment.

Detailed Experimental Protocols

Protocol 1: Recrystallization

This method leverages differences in solubility between the desired compound and impurities in a chosen solvent system at varying temperatures.[7]

Causality and Rationale: The ideal solvent will fully dissolve the crude this compound at an elevated temperature while dissolving impurities either very well or very poorly at all temperatures. Upon cooling, the solution becomes supersaturated with the target compound, which then crystallizes out, leaving the soluble impurities behind in the mother liquor.

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of the crude material in various solvents (e.g., ethanol, methanol, isopropanol, water, and mixtures thereof). A good solvent will show low solubility at room temperature but high solubility upon heating. Ethanol/water or isopropanol/water mixtures are often effective for amine salts.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent system and heat the mixture to boiling (using a water bath or heating mantle) with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Decolorization (Optional): If colored impurities are present, add a small amount of activated carbon to the hot solution and boil for a few minutes.

  • Hot Filtration (Optional): If activated carbon was used or if insoluble impurities are visible, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.

  • Yield Maximization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Visualization of Recrystallization Workflow:

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation crude Crude Dihydrochloride dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling & Crystallization hot_filter->cool ice_bath Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Under Vacuum wash->dry pure Pure Crystals dry->pure

Caption: Workflow for the purification of amine salts by recrystallization.

Problem Potential Cause Solution
Oiling Out The compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated.Add more solvent. If the problem persists, switch to a lower-boiling solvent or a solvent mixture.
No Crystals Form Solution is not supersaturated; compound is too soluble.Scratch the inside of the flask with a glass rod. Add a seed crystal. Evaporate some solvent and re-cool. Try adding a co-solvent in which the compound is insoluble (an "anti-solvent").
Low Recovery Too much solvent was used; premature crystallization during hot filtration; crystals are too soluble in the wash solvent.Use the minimum amount of hot solvent. Ensure filtration apparatus is pre-heated. Always use ice-cold solvent for washing.
Protocol 2: Purification via Acid-Base Extraction

This powerful technique purifies the compound in its non-polar "free base" form, which is highly soluble in organic solvents, before converting it back to the pure dihydrochloride salt.[9][12]

Causality and Rationale: By adding a strong base, the hydrochloride salt is neutralized, yielding the free amine. This free amine is significantly less polar and loses its water solubility, allowing it to be extracted into an organic solvent.[8] This step leaves water-soluble impurities (like inorganic salts) behind in the aqueous phase. The free amine can then be further purified before being converted back into a highly pure salt.

Step-by-Step Methodology:

  • Liberation of the Free Base: Dissolve the crude dihydrochloride salt in water. Cool the solution in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated K₂CO₃ solution) with stirring until the pH is >10 (verify with pH paper).

  • Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the free amine into an organic solvent like dichloromethane (DCM) or ethyl acetate (3 x 50 mL for a 100 mL aqueous solution). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Isolation of Free Base: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to yield the crude free amine, which may be an oil or solid.

  • Purification of Free Base (Optional): If necessary, the crude free base can be purified at this stage by standard silica gel column chromatography (see Protocol 3).

  • Re-formation of Dihydrochloride Salt: Dissolve the purified free amine in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol, or ethyl acetate). Slowly add a stoichiometric amount (2.0 equivalents) of hydrochloric acid (e.g., as a solution in dioxane or isopropanol) with vigorous stirring.

  • Isolation: The pure dihydrochloride salt will precipitate. Stir for 30 minutes, then collect the solid by vacuum filtration.

  • Washing and Drying: Wash the precipitate with a small amount of the solvent used for precipitation (e.g., diethyl ether) and dry under vacuum.

Visualization of Acid-Base Purification Workflow:

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase (Discard) crude_salt Crude Dihydrochloride in Water add_base Add Base (e.g., NaOH) to pH > 10 crude_salt->add_base extract Extract with Organic Solvent (e.g., DCM) add_base->extract free_base Free Base extract->free_base impurities Soluble Impurities & Inorganic Salts extract->impurities wash_dry Wash & Dry free_base->wash_dry evaporate Evaporate Solvent wash_dry->evaporate pure_base Purified Free Base evaporate->pure_base add_hcl Dissolve in Ether, Add 2 eq. HCl pure_base->add_hcl filter_dry Filter, Wash, & Dry add_hcl->filter_dry final_product Pure Dihydrochloride Salt filter_dry->final_product

Caption: Purification via conversion to the free base and salt reformation.

Protocol 3: Chromatographic Purification

Chromatography is typically performed on the free base form of the compound, as the highly polar salt is often immobile on standard stationary phases.

Method A: Normal-Phase (Silica Gel) Chromatography of the Free Base

  • Rationale: Standard flash chromatography is excellent for separating compounds based on polarity. For amines, which can interact strongly with acidic silica, a basic modifier is often required to prevent peak tailing and yield loss.[13]

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of methanol in dichloromethane (DCM) is a common starting point. To improve peak shape, add a small amount of a basic modifier like triethylamine (0.5-1% v/v) or ammonium hydroxide (0.5-1% v/v) to the mobile phase.[11]

Parameter Recommendation
Stationary Phase Silica Gel
Mobile Phase System Dichloromethane / Methanol / Triethylamine
Example Gradient 100% DCM to 95:5:0.5 DCM:MeOH:TEA
Detection UV (if chromophore present) or staining (e.g., potassium permanganate)

Method B: Reversed-Phase Chromatography

  • Rationale: Reversed-phase chromatography is well-suited for purifying polar compounds.[14] By using an alkaline mobile phase, the basic amine remains in its neutral, more lipophilic form, which increases retention and improves separation on a non-polar C18 stationary phase.[11]

  • Stationary Phase: C18-functionalized silica.

  • Mobile Phase: A gradient of acetonitrile or methanol in water. A basic modifier like 0.1% triethylamine (TEA) should be added to both the aqueous and organic phases to maintain a consistent high pH.[11][14]

Purity Assessment and Final Characterization

After purification, the identity and purity of the final product must be rigorously confirmed.

  • Melting Point: A sharp, well-defined melting point that matches the literature value is a strong indicator of high purity.

  • NMR Spectroscopy (¹H, ¹³C): Provides definitive structural confirmation and can reveal the presence of residual solvents or organic impurities.

  • LC-MS / HPLC: The primary method for quantitative purity analysis. An HPLC chromatogram should show a single major peak, allowing for purity to be calculated as a percentage of the total peak area.

Conclusion

The purification of this compound requires a strategic approach tailored to its chemical properties and the likely impurity profile. For crystalline crude material, recrystallization offers the most direct and scalable path to high purity. When faced with complex mixtures or oily crude products, purification via acid-base extraction provides a robust alternative, allowing for the application of standard organic purification techniques to the more tractable free base. The protocols and principles outlined in this guide provide researchers with the necessary tools to confidently and effectively purify this critical pharmaceutical intermediate, ensuring the quality and integrity of their downstream applications.

References

Application Notes and Protocols: Spectroscopic Analysis of 1-(2-Chloroethyl)-4-methylpiperazine Dihydrochloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis of 1-(2-chloroethyl)-4-methylpiperazine dihydrochloride and its derivatives, critical intermediates in the synthesis of numerous pharmaceutical agents.[1][2] As a Senior Application Scientist, this document moves beyond mere procedural outlines to explain the causal relationships behind experimental choices, ensuring robust and reproducible results. The protocols herein are designed to be self-validating, grounded in established scientific principles and supported by authoritative references. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization and quality control of these important chemical entities.

Introduction: The Significance of Substituted Piperazines in Medicinal Chemistry

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, integral to the structure of a diverse range of therapeutic agents, including antipsychotics, antihistamines, and anti-cancer drugs.[3][4] this compound serves as a key building block, enabling the introduction of the 4-methylpiperazine moiety into target molecules.[1] The reactive chloroethyl group provides a versatile handle for nucleophilic substitution reactions.[1]

Given its role as a critical precursor, the unambiguous structural confirmation and purity assessment of this compound and its subsequent derivatives are paramount. Spectroscopic techniques are the cornerstone of this analytical workflow, providing detailed information on molecular structure, functional groups, and purity. This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy for the comprehensive characterization of this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity of atoms and the chemical environment of each nucleus.

Foundational Principles of NMR for Piperazine Derivatives

The chemical shifts of protons and carbons in piperazine derivatives are highly sensitive to their electronic environment. Protonation of the nitrogen atoms, as in the dihydrochloride salt, results in a significant downfield shift of adjacent protons and carbons due to the electron-withdrawing effect of the positive charge.[5] The symmetry of the molecule also plays a crucial role; symmetrical derivatives like piperazine dihydrochloride will exhibit fewer signals than asymmetrically substituted compounds like 1-(2-chloroethyl)-4-methylpiperazine.[5]

Optimized Protocol for ¹H and ¹³C NMR Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for unambiguous structural confirmation.

Rationale for Experimental Choices:

  • Solvent Selection: Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are the solvents of choice for hydrochloride salts due to their high polarity and ability to solubilize these ionic compounds.[5] D₂O is often preferred for its simplicity, though exchangeable protons (N-H) will not be observed. DMSO-d₆ will allow for the observation of N-H protons, which can provide additional structural information.

  • Sample Concentration: A concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient for ¹H NMR, while 20-50 mg is recommended for the less sensitive ¹³C nucleus to ensure a good signal-to-noise ratio in a reasonable acquisition time.[5][6][7]

  • Internal Standard: While referencing to the residual solvent peak is common, for precise quantitative analysis (qNMR), the use of an internal standard with a known concentration and a signal that does not overlap with the analyte peaks is recommended.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg (for ¹H NMR) or 20-50 mg (for ¹³C NMR) of the this compound derivative into a clean, dry vial.[5]

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., D₂O or DMSO-d₆).[5]

    • Ensure complete dissolution by gentle vortexing or brief sonication. The solution must be clear and free of suspended particles.[6][8][9]

    • Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube to a height of approximately 4-5 cm.[5][6]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is critical for sharp, well-resolved peaks.

    • Acquire the ¹H spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, acquire a proton-decoupled spectrum. A significantly larger number of scans will be required compared to ¹H NMR.[5]

  • Data Processing and Interpretation:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

    • Reference the chemical shifts to the residual solvent peak or the internal standard.

Expected Spectroscopic Data

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on the analysis of related structures.[5]

Compound Protons/Carbons Predicted ¹H Chemical Shift (δ) ppm Predicted ¹³C Chemical Shift (δ) ppm Notes
This compound Piperazine ring protons~3.2 - 3.8 (multiplets)~48 - 58The asymmetry of the molecule will lead to multiple distinct signals for the piperazine ring protons and carbons.[5]
-N-CH₂-CH₂-Cl~3.1 (triplet)~55Deshielded by the adjacent nitrogen atom.
-N-CH₂-CH₂-Cl~3.9 (triplet)~40Deshielded by the electronegative chlorine atom.[5]
-N-CH₃~2.9 (singlet)~43

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Key Vibrational Modes in Piperazine Derivatives

For this compound and its derivatives, the key vibrational bands to observe include:

  • N-H Stretching: In the dihydrochloride salt, the protonated secondary amine will exhibit broad stretching vibrations in the region of 2400-3000 cm⁻¹.

  • C-H Stretching: Aliphatic C-H stretching vibrations from the piperazine ring and the ethyl chain are typically observed between 2800-3000 cm⁻¹.[10]

  • C-N Stretching: These vibrations for aliphatic amines are found in the 1000-1250 cm⁻¹ region.

  • C-Cl Stretching: The presence of the chloroethyl group will give rise to a C-Cl stretching band in the 600-800 cm⁻¹ range.

Protocol for FTIR Analysis

Objective: To obtain a high-quality FTIR spectrum to confirm the presence of key functional groups.

Rationale for Experimental Choices:

  • Sample Preparation: For solid samples like the dihydrochloride salt, preparing a potassium bromide (KBr) pellet is a common and effective method to obtain a high-quality spectrum. Attenuated Total Reflectance (ATR) is a simpler alternative that requires minimal sample preparation.

Step-by-Step Protocol (KBr Pellet Method):

  • Sample Preparation:

    • Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Data Processing and Interpretation:

    • Perform a background correction.

    • Identify and assign the major absorption bands to their corresponding functional groups.

Expected FTIR Data
Vibrational Mode Expected Wavenumber Range (cm⁻¹) Intensity
N-H Stretch (from R₂NH₂⁺)2400 - 3000Broad, Strong
C-H Stretch (aliphatic)2800 - 3000Medium to Strong[10]
C-N Stretch1000 - 1250Medium
C-Cl Stretch600 - 800Medium to Strong

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.

Ionization Techniques for Piperazine Derivatives

Electrospray Ionization (ESI) is the preferred ionization method for polar and ionic compounds like this compound.[2] It is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺, allowing for the direct determination of the molecular weight of the free base.

Protocol for ESI-MS Analysis

Objective: To confirm the molecular weight of the synthesized compound.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile/water.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC-MS).

    • Acquire the mass spectrum in positive ion mode.

  • Data Interpretation:

    • Identify the peak corresponding to the protonated molecular ion [M+H]⁺. For 1-(2-chloroethyl)-4-methylpiperazine (free base, C₇H₁₅ClN₂), the expected monoisotopic mass is approximately 162.10 g/mol . The [M+H]⁺ ion would therefore be observed at an m/z of ~163.11.

    • Observe the characteristic isotopic pattern for a chlorine-containing compound (a ratio of approximately 3:1 for the M and M+2 peaks).

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

For more volatile, non-polar derivatives of 1-(2-chloroethyl)-4-methylpiperazine, GC-MS can be a powerful analytical tool. The compound would first be separated on a GC column and then introduced into the mass spectrometer, typically using Electron Ionization (EI). EI is a higher-energy ionization technique that leads to extensive fragmentation, providing a characteristic "fingerprint" for the molecule.[11]

UV-Visible (UV-Vis) Spectroscopy: A Tool for Quantification and Chromophore Analysis

UV-Vis spectroscopy is primarily used for the quantitative analysis of compounds containing chromophores (light-absorbing functional groups).

UV-Vis Properties of Piperazine Derivatives

Simple aliphatic piperazines, including 1-(2-chloroethyl)-4-methylpiperazine, do not possess significant chromophores and therefore do not absorb strongly in the standard UV-Vis range (200-800 nm).[12] However, many of its derivatives, particularly those incorporating aromatic rings, will exhibit characteristic UV absorbance maxima.[13][14]

For quantitative analysis of non-UV-active piperazines, derivatization with a UV-active tag can be employed.[2] For instance, reaction with a chromophoric reagent can yield a product that can be readily quantified by HPLC with UV detection.[2][12]

Protocol for UV-Vis Analysis (for Chromophoric Derivatives)

Objective: To determine the concentration of a UV-active derivative or to characterize its absorption properties.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a series of standard solutions of the analyte at known concentrations in a suitable solvent (one that does not absorb in the region of interest).

    • Prepare a solution of the unknown sample in the same solvent.

  • Data Acquisition:

    • Record the absorbance of the blank (solvent only).

    • Record the absorbance of each standard solution and the unknown sample at the wavelength of maximum absorbance (λmax).

  • Data Analysis:

    • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

    • Determine the concentration of the unknown sample from the calibration curve.

Integrated Analytical Workflow

For a comprehensive and robust analysis of this compound and its derivatives, an integrated approach utilizing multiple spectroscopic techniques is essential.

G cluster_synthesis Synthesis & Purification cluster_validation Final Validation Synthesis Synthesis of Derivative Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR (¹H, ¹³C) Structural Elucidation Purification->NMR Primary Analysis FTIR FTIR Functional Group ID Purification->FTIR MS Mass Spectrometry Molecular Weight Purification->MS UV_Vis UV-Vis (if applicable) Quantification Purification->UV_Vis Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed Purity_Assessed Purity Assessed NMR->Purity_Assessed Impurity Profile FTIR->Structure_Confirmed MS->Structure_Confirmed UV_Vis->Purity_Assessed Structure_Confirmed->Purity_Assessed

Caption: Integrated workflow for the analysis of piperazine derivatives.

Conclusion

The spectroscopic techniques detailed in these application notes provide a robust and comprehensive toolkit for the analysis of this compound and its derivatives. By understanding the principles behind each technique and following the optimized protocols, researchers, scientists, and drug development professionals can confidently elucidate the structure, confirm the identity, and assess the purity of these critical pharmaceutical intermediates. The integration of NMR, FTIR, MS, and UV-Vis spectroscopy ensures a self-validating analytical system that upholds the highest standards of scientific integrity.

References

Application Notes & Protocols for 1-(2-Chloroethyl)-4-methylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the safe handling, storage, and utilization of 1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride (CAS No. 5753-26-4). The protocols and recommendations herein are grounded in established chemical safety principles and an understanding of the compound's intrinsic reactivity, tailored for researchers, scientists, and professionals in drug development.

Scientific Overview & Mechanism of Action

This compound is a bifunctional organic compound. Its significance in research and development, particularly in pharmaceutical synthesis, stems from its classification as a nitrogen mustard analogue.[1][2] Nitrogen mustards are potent alkylating agents, a property conferred by the bis(2-chloroethyl)amino functional group.[1]

The reactivity of this compound is initiated by the free piperazine nitrogen. In the presence of a base, the dihydrochloride salt is neutralized, liberating the free amine. This amine then acts as an internal nucleophile, displacing the chloride to form a highly strained and reactive aziridinium ion. This electrophilic intermediate is the ultimate alkylating agent, readily reacting with nucleophiles such as the N-7 atom of guanine in DNA, leading to DNA alkylation and cross-linking.[1] This cytotoxic mechanism is the basis for the therapeutic use of some nitrogen mustards in chemotherapy but also underscores the compound's hazardous nature.[3][4] Understanding this mechanism is paramount to its safe handling.

Hazard Identification & Safety Summary

This compound is classified as hazardous and requires stringent safety protocols. The primary hazards are summarized below.

Hazard ClassificationGHS Hazard StatementRationale & Implications
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedIngestion can lead to systemic toxicity. The alkylating nature of the compound can cause severe damage to the gastrointestinal tract.[5][6]
Skin Irritation (Category 2) H315: Causes skin irritationAs a nitrogen mustard analogue, it can act as a vesicant (blistering agent). Prolonged contact may cause chemical burns.[3][5]
Serious Eye Irritation (Category 2A) H319: Causes serious eye irritationDirect contact can cause severe irritation and potential long-term damage to the eyes.[5][6]
Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation H335: May cause respiratory irritationInhalation of the dust can irritate the mucous membranes and respiratory tract.[5][6]

Signal Word: Warning [7]

Comprehensive Handling & Personal Protective Equipment (PPE)

All manipulations involving this compound must be conducted with the assumption that exposure will occur in the absence of proper controls.

Engineering Controls
  • Chemical Fume Hood: All weighing and solution preparation must be performed inside a certified chemical fume hood to prevent inhalation of the powdered solid.[8][9]

  • Safety Shower & Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in the immediate vicinity of the work area.[8]

Personal Protective Equipment (PPE)

The following PPE is the minimum requirement for any procedure involving this compound:

  • Eye Protection: Chemical splash goggles are required. A face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing.[8]

  • Hand Protection: Nitrile or butyl rubber gloves are recommended. Due to the corrosive nature of the compound, gloves should be inspected for integrity before each use and changed immediately if contamination is suspected.[9]

  • Body Protection: A flame-resistant laboratory coat is required. When handling larger quantities, a chemically resistant apron should be worn over the lab coat.[8]

  • Respiratory Protection: For situations where a fume hood is not available or during a large spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.

Workflow for Safe Handling of Solid Compound

The following diagram outlines the mandatory workflow for handling the solid form of the compound.

G Workflow: Handling Solid Compound cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup Phase prep1 Don full PPE: Goggles, Gloves, Lab Coat prep2 Verify fume hood is operational (Check airflow monitor) prep1->prep2 prep3 Assemble all necessary equipment (Spatulas, weigh paper, glassware) prep2->prep3 handle1 Place compound container and balance in fume hood prep3->handle1 Begin Handling handle2 Carefully weigh the desired amount of solid. Avoid generating dust. handle1->handle2 handle3 Tightly reseal the main container handle2->handle3 handle4 Proceed with solution preparation or transfer to reaction vessel handle3->handle4 clean1 Decontaminate spatula and surfaces with 70% ethanol handle4->clean1 Complete Handling clean2 Dispose of weigh paper and contaminated wipes in a labeled hazardous waste bag clean1->clean2 clean3 Remove PPE in the correct order (Gloves first) clean2->clean3 clean4 Wash hands thoroughly with soap and water clean3->clean4

Caption: Standard workflow for safely handling solid this compound.

Storage & Stability

Proper storage is critical to maintaining the integrity and purity of this compound.

ParameterRecommendationRationale
Temperature Refrigerator (2-8 °C)Cool temperatures slow down potential degradation pathways.[7]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container.The compound is hygroscopic. Moisture absorption can lead to caking and hydrolysis, compromising its reactivity.[10][11]
Location Store in a dry, well-ventilated area designated for corrosive and toxic chemicals.Prevents accidental contact and ensures proper containment in case of a spill.[8]
Incompatibilities Store separately from strong oxidizing agents and bases.Contact with strong bases will neutralize the hydrochloride salt, potentially leading to degradation or unintended reactions. Strong oxidizers can cause a violent reaction.

Experimental Protocols

The following protocols are provided as a guide. Researchers should optimize conditions for their specific applications.

Protocol for Preparing an Aqueous Stock Solution (e.g., 100 mM)

This protocol describes the preparation of 100 mL of a 100 mM aqueous stock solution.

Materials:

  • This compound (MW: 235.58 g/mol )[7]

  • High-purity water (e.g., Milli-Q® or equivalent)

  • 100 mL volumetric flask

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Calculation: To prepare 100 mL (0.1 L) of a 100 mM (0.1 mol/L) solution, you will need:

    • 0.1 L * 0.1 mol/L * 235.58 g/mol = 2.356 g

  • Weighing: Following the "Workflow for Safe Handling of Solid Compound" (Section 3.3), accurately weigh approximately 2.356 g of the compound onto weigh paper inside a chemical fume hood.

  • Dissolution:

    • Add approximately 70 mL of high-purity water to the 100 mL volumetric flask containing a magnetic stir bar.

    • Carefully transfer the weighed solid into the flask.

    • Stir the mixture until the solid is completely dissolved. The compound is a salt and should dissolve readily in water.

  • Final Volume Adjustment: Once dissolved, carefully add high-purity water to the flask until the bottom of the meniscus reaches the 100 mL calibration mark.

  • Mixing & Storage: Cap the flask and invert it several times to ensure the solution is homogeneous. Transfer the solution to a clearly labeled, sealed container and store it in the refrigerator (2-8 °C).

Protocol for N-Alkylation of a Primary Amine

This protocol provides a general procedure for using the title compound as an alkylating agent to introduce the 4-methylpiperazin-1-yl)ethyl group onto a primary amine.[12]

Materials:

  • This compound (1.2 equivalents)

  • Primary amine substrate (1.0 equivalent)

  • Anhydrous base (e.g., Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA), 2.5-3.0 equivalents)

  • Anhydrous solvent (e.g., Acetonitrile, DMF, or DMSO)

  • Reaction vessel (e.g., round-bottom flask with reflux condenser and magnetic stirrer)

Rationale for Reagents:

  • Excess Alkylating Agent: A slight excess (1.2 eq) of the chloroethylpiperazine is used to ensure complete consumption of the primary amine substrate.

  • Base: A non-nucleophilic base is essential to neutralize the two equivalents of HCl from the starting material and the one equivalent of HCl generated during the Sₙ2 reaction. This prevents the protonation and deactivation of the primary amine nucleophile.[12]

  • Anhydrous Conditions: The use of anhydrous solvents is recommended to prevent potential hydrolysis of the chloroethyl group.

Procedure:

  • Reaction Setup: In a chemical fume hood, add the primary amine substrate (1.0 eq) and anhydrous solvent to the reaction vessel. Begin stirring.

  • Addition of Reagents: Add the anhydrous base (e.g., K₂CO₃, 2.5 eq) followed by this compound (1.2 eq).

  • Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor its progress using a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If using K₂CO₃, filter off the solid base.

    • Quench the reaction by adding water.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography or crystallization to obtain the desired N-alkylated piperazine derivative.

G cluster_reaction Sₙ2 Reaction Amine R-NH₂ (Primary Amine) Step2 Nucleophilic Attack: Primary amine attacks the chloroethyl group Amine->Step2 AlkylatingAgent Cl-CH₂CH₂-N(CH₂CH₂)₂N-CH₃ · 2HCl (Title Compound) Step1 Neutralization: Base deprotonates the dihydrochloride salt AlkylatingAgent->Step1 Base Base (e.g., K₂CO₃) Base->Step1 Product R-NH-CH₂CH₂-N(CH₂CH₂)₂N-CH₃ (Alkylated Product) Salt 2KCl + H₂O + CO₂ Step1->Salt Byproducts Step1->Step2 Step3 Displacement: Chloride ion is displaced Step2->Step3 Step3->Product Forms C-N bond

References

Application Notes & Protocols for the Safe Handling of 1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide to the safe handling, use, and emergency management of 1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride in a laboratory setting. It is intended for researchers, scientists, and drug development professionals who may work with this compound. The protocols and recommendations herein are synthesized from authoritative safety data sheets and established laboratory safety practices.

Section 1: Core Hazard Analysis and Chemical Profile

Understanding the Primary Hazard: The Alkylating Moiety

This compound belongs to the nitrogen mustard class of compounds. Its principal hazard stems from the 2-chloroethyl group (-CH₂CH₂Cl) . This functional group is a potent alkylating agent, meaning it can covalently modify biological nucleophiles like DNA and proteins. This mechanism is responsible for both its utility in certain research applications and its significant health risks. Due to this reactivity, the compound must be handled as a potential mutagen, and all exposure routes must be rigorously controlled.

Chemical and Physical Properties

The key identifying and physical properties of this compound are summarized below.

PropertyValueSource
CAS Number 5753-26-4[1]
Molecular Formula C₇H₁₆Cl₂N₂[2][3]
Molecular Weight 235.58 g/mol [1]
Appearance Pale-yellow to Brown Solid[1]
Storage Temperature Refrigerator[1]
GHS Hazard Classification

The compound is classified under the Globally Harmonized System (GHS) with the following hazards. These represent the minimum precautions to be taken.

Hazard CodeDescriptionPictogramSignal WordSource
H302 Harmful if swallowedGHS07 (Exclamation Mark)Warning[1][2]
H315 Causes skin irritationGHS07 (Exclamation Mark)Warning[1][2]
H319 Causes serious eye irritationGHS07 (Exclamation Mark)Warning[1][2]
H332 Harmful if inhaledGHS07 (Exclamation Mark)Warning[1]
H335 May cause respiratory irritationGHS07 (Exclamation Mark)Warning[1][2]

Section 2: Engineering Controls & Personal Protective Equipment (PPE)

Given the compound's nature as a potent alkylating agent, a multi-layered approach to exposure prevention is mandatory.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of this compound, including weighing, reconstitution, and addition to reaction vessels, must be performed inside a certified chemical fume hood.[4] This is a non-negotiable control for two critical reasons:

  • Inhalation Hazard Mitigation : The compound is a fine, light powder that can easily become airborne, posing an acute inhalation risk.[3][5] A fume hood ensures that any generated dust or aerosols are captured and exhausted away from the operator's breathing zone.

  • Containment of Particulates : It prevents the dispersal of fine particles onto the lab bench, equipment, and the researcher's clothing, which would otherwise create a significant risk of dermal contact and inadvertent ingestion.[6]

Mandatory Personal Protective Equipment (PPE)

Proper PPE is the final barrier between the researcher and the chemical. The following must be worn at all times when handling the compound.

PPE CategorySpecificationRationale and Best Practices
Eye/Face Protection ANSI Z87.1-rated/EN166-compliant chemical safety goggles.[5] A face shield should be worn over goggles if there is a significant splash risk.Protects against accidental splashes of solutions or contact with airborne powder, which can cause serious eye irritation.[2]
Hand Protection Nitrile gloves (minimum 8 mil thickness) or double-gloving with thinner nitrile gloves.Provides a barrier against dermal contact.[6] Gloves must be inspected for tears before use and changed immediately if contamination is suspected. Never wear contaminated gloves outside the fume hood.[7]
Body Protection A buttoned, long-sleeved laboratory coat. An acid-resistant apron is recommended for larger-scale work.Prevents contamination of personal clothing.[5] Contaminated clothing must be removed immediately and decontaminated before reuse.[4][5]
Respiratory Not typically required if all work is conducted in a certified fume hood. For emergency situations or potential control failure, a NIOSH-approved respirator with appropriate cartridges should be available.[5]The fume hood serves as the primary respiratory protection.

Section 3: Protocol for Weighing and Solution Preparation

This protocol outlines the essential steps for safely weighing the solid compound and preparing a stock solution.

Objective: To accurately weigh a specific mass of this compound and dissolve it in a suitable solvent with minimal exposure risk.

Materials:

  • This compound

  • Appropriate solvent (e.g., DMSO, water, buffer)

  • Spatula

  • Weigh paper or weigh boat

  • Analytical balance

  • Vortex mixer

  • Appropriately sized vial or flask with a secure cap

  • Decontamination solution (e.g., 10% sodium bicarbonate)

  • Waste bags for contaminated solids

Procedure:

  • Preparation and Pre-Checks:

    • Ensure the chemical fume hood is on, and the sash is at the indicated working height.

    • Don all required PPE as specified in Section 2.2.

    • Place a plastic-backed absorbent liner on the work surface inside the fume hood to contain any minor spills.

    • Place the analytical balance inside the fume hood. If this is not possible, tare the weigh vessel outside, bring it into the hood, perform the weighing, and then remove it for the final reading. This minimizes contamination of the balance.

    • Label your destination vial/flask clearly.

  • Weighing the Compound:

    • Place the weigh boat on the balance and tare it.

    • Carefully use a clean spatula to transfer the solid compound from the stock bottle to the weigh boat. Avoid generating dust by moving slowly and deliberately.[5]

    • Once the desired mass is obtained, securely close the primary stock bottle.

  • Transfer and Dissolution:

    • Carefully transfer the weighed powder into the labeled destination vial.

    • Using a pipette, add the desired volume of solvent to the vial.

    • Secure the cap on the vial tightly.

    • Dissolve the compound completely, using a vortex mixer if necessary. Keep the vial within the fume hood during this process.

  • Cleanup and Decontamination:

    • Dispose of the used weigh boat, any contaminated weigh paper, and gloves into a dedicated, sealed waste bag inside the fume hood.

    • Wipe down the spatula, the work surface inside the fume hood, and any other potentially contaminated equipment with the decontamination solution.

    • Remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water after exiting the lab.[5][7]

Section 4: Spill Management and Decontamination

Accidents can happen, and a clear, pre-defined response plan is critical to ensure safety.

Spill Response Workflow

The following diagram outlines the decision-making process for responding to a spill of this compound.

SpillResponse start Spill Detected assess Assess Spill Size & Location (Inside or Outside Hood?) start->assess minor_spill Minor Spill (<1g) Inside Fume Hood assess->minor_spill Minor & Contained major_spill Major Spill (>1g) OR Any Spill Outside Hood assess->major_spill Major or Uncontained alert_colleagues Alert Nearby Personnel minor_spill->alert_colleagues don_ppe Don Full PPE (incl. double gloves) alert_colleagues->don_ppe cover_spill Gently Cover Solid with Absorbent Pads don_ppe->cover_spill apply_decon Apply Deactivating Solution (e.g., 10% Sodium Bicarbonate) Allow 10 min contact time. cover_spill->apply_decon collect_waste Collect All Materials into Hazardous Waste Bag apply_decon->collect_waste final_clean Wipe Area with Decon Solution, Followed by Water, then 70% Ethanol collect_waste->final_clean evacuate Evacuate Immediate Area major_spill->evacuate alert_ehs Alert Lab Supervisor & Institutional EHS evacuate->alert_ehs restrict_access Restrict Access to the Area alert_ehs->restrict_access await_response Await Professional Cleanup Team restrict_access->await_response

Caption: Workflow for responding to a spill of this compound.

Protocol for Decontamination

The chloroethyl group can be hydrolyzed and rendered non-reactive under basic conditions.

  • Work Surfaces & Equipment: Wipe surfaces thoroughly with a 10% sodium bicarbonate solution or another appropriate decontaminating agent. Allow at least 10 minutes of contact time before wiping with water and then 70% ethanol.[8][9]

  • Contaminated Glassware: Submerge glassware in a dedicated bath of decontaminating solution for at least one hour before proceeding with standard washing procedures.

Section 5: Emergency First Aid Procedures

In the event of an exposure, immediate and correct action is critical.[10]

  • Inhalation: Immediately move the affected person to fresh air.[11] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth resuscitation) and seek immediate medical attention.[5][11]

  • Skin Contact: Immediately remove all contaminated clothing.[12] Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[12][13] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of pure water for at least 15 minutes, holding the eyelids open.[11][12] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[11] Call a poison control center or doctor immediately for treatment advice.[3][11]

Section 6: Waste Disposal

All waste generated from work with this compound is considered hazardous.

  • Solid Waste: All contaminated disposables (gloves, weigh boats, absorbent pads, etc.) must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents must be collected in a labeled, sealed hazardous waste container. Do not pour this chemical down the drain.[3][12]

  • Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container.

Follow all institutional and local regulations for the disposal of hazardous chemical waste.[14]

References

Troubleshooting & Optimization

Technical Support Center: 1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when working with this reactive alkylating agent. Here, we provide troubleshooting advice and detailed protocols to ensure the success and integrity of your experiments.

Introduction to the Molecule

This compound is a key building block in organic synthesis, most notably in the preparation of various active pharmaceutical ingredients (APIs). Its utility stems from the presence of a reactive chloroethyl group, which allows for the alkylation of nucleophiles, and a piperazine ring, a common scaffold in medicinal chemistry. A prominent example of its application is in the synthesis of the PARP inhibitor Olaparib.[1][2] However, its nature as a dihydrochloride salt and a reactive alkylating agent presents specific challenges in handling, solubility, and reaction control.[3][4] This guide will address these challenges in a practical, question-and-answer format.

Diagram: Key Molecular Features

G cluster_molecule This compound cluster_features Functional Groups & Properties mol alkylating Reactive Alkylating Site (Chloroethyl Group) piperazine Piperazine Core (Common Pharmaco-Scaffold) salt Dihydrochloride Salt (Impacts Solubility & Basicity) methyl N-Methyl Group (Influences Basicity)

Caption: Key functional components of the molecule.

Frequently Asked Questions & Troubleshooting Guide

Section 1: Handling, Storage, and Stability

Question 1: My this compound has turned from a pale-yellow solid to a brownish, sticky substance. Is it still usable?

Answer: This change in appearance often indicates degradation. The compound is hygroscopic and can absorb moisture from the atmosphere, which can lead to hydrolysis of the chloroethyl group to the less reactive hydroxyethyl analog, 1-(2-Hydroxyethyl)-4-methylpiperazine.[5] Additionally, as an alkylating agent, it can undergo self-alkylation or other degradation pathways over time, especially if not stored under inert conditions.

Causality: The C-Cl bond is susceptible to nucleophilic attack by water (hydrolysis), and the presence of two hydrochloride salts makes the compound acidic, which can catalyze degradation pathways.

Troubleshooting Steps:

  • Assess Purity: Before use, it is crucial to re-analyze the material using techniques like ¹H NMR or LC-MS to determine the purity and identify major degradation products.[6][7]

  • Decision on Use: If significant degradation (e.g., >5-10% of the hydroxyethyl analog or other impurities) is observed, it is highly recommended to use a fresh batch. Using degraded material can lead to low yields, complex purification, and inconsistent results.

  • Preventative Measures: Always store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a refrigerator as recommended by suppliers.[8] Use a glove box or glove bag for weighing and handling to minimize exposure to atmospheric moisture.

Question 2: The material is described as a corrosive solid. What are the essential safety precautions?

Answer: Yes, due to its acidic nature (dihydrochloride salt) and its reactivity as an alkylating agent, this compound must be handled with care.[9][10] Alkylating agents are known to be cytotoxic, mutagenic, and carcinogenic as they can react with biological macromolecules like DNA.[3][11]

Mandatory Safety Protocol:

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[9] Ensure that an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is a common choice, but check for breakthrough times), and tight-sealing safety goggles.[9]

  • Spill Management: In case of a spill, do not create dust. Carefully clean the area, and dispose of the waste in a designated hazardous waste container.

Section 2: Solubility and Reaction Setup

Question 3: I am struggling to dissolve this compound in my organic solvent for a reaction. What can I do?

Answer: This is a very common issue. As a dihydrochloride salt, the compound is highly polar and generally has poor solubility in many common aprotic organic solvents like THF, DCM, or toluene at room temperature.[12] Direct use of the salt often leads to heterogeneous mixtures and poor reaction kinetics.

Causality: The ionic nature of the hydrochloride salt form is responsible for its high lattice energy and preference for polar, protic solvents over non-polar organic solvents.

Troubleshooting & Recommended Protocol: The most effective strategy is to convert the dihydrochloride salt to its free base form in situ or just before the reaction. The free base is significantly more soluble in a wider range of organic solvents.

Protocol: In-Situ Free-Basing for Reaction

  • Reaction Vessel Setup: Charge your reaction vessel with this compound (1.0 equivalent) and your chosen aprotic solvent (e.g., DMF, acetonitrile, or THF).

  • Base Addition: Add a suitable inorganic or organic base. The choice of base is critical and depends on your reaction's sensitivity to nucleophilicity and pH.

    • For most alkylation reactions: Use a non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). You will need at least 2.2 equivalents to neutralize both HCl molecules and an additional equivalent if your reaction generates acid.

    • For base-sensitive substrates: A milder organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used. Add at least 2.2 equivalents.

  • Stirring and Observation: Stir the resulting suspension at room temperature for 30-60 minutes. You may observe a change in the appearance of the solid as the hydrochloride salt is converted to the free base and the base's chloride salt precipitates.

  • Proceed with Reaction: Once the free-basing is complete, add your nucleophile and proceed with the reaction at the desired temperature.

Table 1: Qualitative Solubility Information

SolventFormQualitative SolubilityNotes
WaterDihydrochlorideFreely SolubleProne to hydrolysis. Not ideal for most organic reactions.[13]
Ethanol / MethanolDihydrochlorideSolubleCan be used for recrystallization. May act as a nucleophile at elevated temperatures.[7][14]
DMF / DMAcDihydrochlorideSparingly SolubleOften used with a base for reactions.
AcetonitrileDihydrochlorideSparingly SolubleCommon solvent for alkylations after free-basing.
THF / DCMDihydrochloridePoorly SolubleNot recommended without prior free-basing.
THF / DCM / TolueneFree BaseSolubleGood solubility once converted from the salt form.
Section 3: Reaction and Impurity Control

Question 4: My reaction is showing a significant amount of a di-substituted by-product. How can I minimize this?

Answer: This is a classic challenge when working with piperazine derivatives. Although the N-methyl group on one nitrogen reduces its nucleophilicity compared to the secondary amine, the product of your initial alkylation may still be nucleophilic enough to react with another molecule of 1-(2-Chloroethyl)-4-methylpiperazine, leading to a dimeric or polymeric impurity.

Causality: The piperazine nitrogen atoms are both nucleophilic. The desired reaction creates a new tertiary amine, which can still act as a nucleophile, especially at higher temperatures or concentrations.

Workflow for Minimizing Di-substitution:

G start Reaction Setup slow_addition Slowly add the free-based 1-(2-Chloroethyl)-4-methylpiperazine to the nucleophile solution. start->slow_addition low_temp Maintain a low reaction temperature (e.g., 0-25 °C) to control reaction rate. slow_addition->low_temp monitor Monitor reaction progress by TLC or LC-MS. low_temp->monitor complete Is the reaction complete? monitor->complete workup Proceed to Workup & Purification complete->workup Yes continue_rxn Continue reaction with monitoring. complete->continue_rxn No continue_rxn->monitor

Caption: Experimental workflow to minimize by-product formation.

Detailed Recommendations:

  • Control Stoichiometry: Use a slight excess of your primary nucleophile (e.g., 1.1 to 1.2 equivalents) to ensure the alkylating agent is consumed.

  • Slow Addition: Instead of mixing all reagents at once, slowly add the free-based 1-(2-Chloroethyl)-4-methylpiperazine solution to a solution of your nucleophile. This keeps the instantaneous concentration of the alkylating agent low, favoring the desired mono-alkylation.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures increase the rate of the undesired side reaction.

  • Dilution: Running the reaction under more dilute conditions can also disfavor the bimolecular side reaction.

Question 5: What analytical methods are best for monitoring my reaction and checking the final product's purity?

Answer: A combination of chromatographic and spectroscopic methods is ideal.

  • Thin Layer Chromatography (TLC): Excellent for rapid, qualitative reaction monitoring. Use a polar solvent system (e.g., DCM/Methanol with a small amount of ammonium hydroxide) to move the polar amine spots off the baseline.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for quantitative analysis. It can separate the starting material, product, and key impurities (like the hydrolyzed hydroxy-ethyl version) while confirming their identities by mass.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your final product and ensuring no residual starting material is present.[7] The disappearance of the chloroethyl signals and the appearance of new signals corresponding to the alkylated product are key diagnostic markers.

References

Technical Support Center: Optimizing N-Alkylation Reactions with 1-(2-Chloroethyl)-4-methylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 1-(2-Chloroethyl)-4-methylpiperazine Dihydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent for introducing the 1-methylpiperazine moiety in the synthesis of pharmaceutically active compounds. As a key building block in many therapeutic agents, particularly antipsychotics and antidepressants, understanding its reactivity is crucial for optimizing reaction yields and ensuring product purity.[1][2]

This document provides in-depth, field-tested insights in a direct question-and-answer format to address common challenges encountered during its use in N-alkylation reactions.

Frequently Asked Questions (FAQs)
Q1: I'm experiencing very low yield in my N-alkylation reaction. What are the most common causes?

Low or no conversion is a frequent issue that can often be traced back to a few key parameters. The primary reactivity of 1-(2-chloroethyl)-4-methylpiperazine involves nucleophilic substitution on the chloroethyl group.[3] For this to proceed efficiently, several factors must be aligned.

The most common culprits for low yield are:

  • Insufficient or Inappropriate Base: The dihydrochloride salt form of the reagent is stable but not reactive. A base is required to neutralize the two HCl equivalents and generate the free base form of the piperazine in situ. Furthermore, if your nucleophile is an amine or thiol, the base is needed to deprotonate it, increasing its nucleophilicity.[4]

  • Suboptimal Temperature: Alkylation reactions often require thermal energy to overcome the activation barrier. Insufficient heating can lead to a sluggish or stalled reaction.[4]

  • Poor Solubility: If the reactants are not adequately dissolved in the chosen solvent, the reaction will be slow and inefficient due to the heterogeneous mixture.[4]

  • Degraded Reagent: Like many alkyl halides, the reagent can degrade over time, especially with improper storage.

Below is a systematic guide to troubleshooting low yields.

Troubleshooting Guide 1: Low or No Product Formation
SymptomPossible CauseRecommended Solution
No reaction observed by TLC/LC-MS 1. Insufficient Base: The base is not strong enough or is used in insufficient quantity to neutralize the dihydrochloride and deprotonate the nucleophile.Action: Ensure at least 2 equivalents of base are used to neutralize the salt, plus an additional equivalent for the nucleophile. Consider switching to a stronger, non-nucleophilic base like K₂CO₃ or an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[5]
2. Low Temperature: The reaction lacks sufficient energy to proceed at a reasonable rate.Action: Gradually increase the reaction temperature in 10-15°C increments, monitoring for product formation and potential byproduct generation by TLC or LC-MS. Many of these reactions are run at reflux in solvents like acetonitrile.[5]
3. Poor Solubility: Reactants are not fully dissolved, limiting reactive encounters.Action: Switch to a more suitable solvent. Polar aprotic solvents like acetonitrile (ACN) or N,N-Dimethylformamide (DMF) are often effective for these types of alkylations.[4]
Reaction starts but stalls 1. Base Incompatibility: The chosen base may be reacting with the solvent or starting materials at elevated temperatures.Action: Verify the compatibility of your base-solvent combination. For instance, strong hydroxides can saponify ester functionalities or react with solvents like DMF at high temperatures.[4]
2. Reagent Degradation: The 1-(2-chloroethyl)-4-methylpiperazine reagent may have degraded.Action: Check the purity of the starting material. If degradation is suspected, use a fresh bottle of the reagent.

A logical workflow for troubleshooting these issues can be visualized as follows:

G start Low Yield Observed check_base Verify Base (Stoichiometry & Strength) start->check_base check_temp Increase Temperature (Monitor by TLC/LC-MS) check_base->check_temp Base is Correct success Yield Optimized check_base->success Yield Improves check_solvent Change Solvent (e.g., ACN, DMF) check_temp->check_solvent No Improvement check_temp->success Yield Improves check_reagent Check Reagent Purity check_solvent->check_reagent No Improvement check_solvent->success Yield Improves check_reagent->success New Reagent Works fail Consult Further check_reagent->fail Reagent is Pure

Caption: Decision tree for troubleshooting low reaction yield.

Q2: My reaction works, but I'm getting a significant amount of an unwanted side product. What is it and how can I prevent it?

A common issue in reactions with bifunctional nucleophiles (like other piperazines or diamines) is di-alkylation , where the starting nucleophile is alkylated twice. However, with 1-(2-chloroethyl)-4-methylpiperazine, a more subtle side reaction can occur. The β-chloroethylamine moiety is known to form a highly reactive aziridinium ion intermediate through intramolecular cyclization. This intermediate is then attacked by the nucleophile.[6]

While this mechanism leads to the desired product, the product itself is often a stronger nucleophile than the starting material, which can lead to further reactions or the formation of complex mixtures if other electrophiles are present.

The most common and preventable side product, however, arises from impurities in the starting piperazine used to synthesize the reagent itself. If the synthesis of 1-(2-chloroethyl)-4-methylpiperazine is not well-controlled, a common byproduct is 1,4-bis(2-chloroethyl)piperazine .[7] This impurity in your reagent bottle will lead to the formation of undesired dimeric products in your reaction.

G cluster_desired Desired Reaction cluster_side Side Reaction A 1-(2-Chloroethyl)- 4-methylpiperazine C Desired Product (Nu-R) A->C D 1,4-bis(2-chloroethyl) piperazine (Impurity) B Nucleophile (Nu-H) B->C F Dimeric Byproduct (Nu-R-Piperazine-R-Nu) D->F E 2x Nucleophile (Nu-H) E->F

Caption: Formation of desired product vs. a common dimeric byproduct.

Strategies to Minimize Side Products:

  • Source High-Purity Reagent: Procure this compound from a reputable supplier and check the certificate of analysis for purity.

  • Control Stoichiometry: Use a precise 1:1 or slight excess of the nucleophile to the alkylating agent to minimize reactions with any potential di-alkylating impurities.

  • Monitor the Reaction: Use TLC or LC-MS to track the consumption of starting material and the formation of the desired product. Stop the reaction once the limiting reagent is consumed to prevent further side reactions that can occur with prolonged heating.[5]

Q3: My product seems to be water-soluble and I'm having trouble with extraction during work-up. What's happening?

This is a very common issue when working with basic compounds like piperazine derivatives. The product, which contains a basic nitrogen atom, can be protonated by any residual acid in the reaction mixture, forming a salt. These salts are often highly soluble in water and poorly soluble in common organic extraction solvents like ethyl acetate or dichloromethane.[4]

Solution: Basify During Work-up

  • After quenching the reaction, ensure the aqueous layer is basic before performing the organic extraction.

  • Add a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) to the separatory funnel.

  • Check the pH of the aqueous layer with pH paper to ensure it is > 8. This deprotonates your product, neutralizing the positive charge and making it significantly more soluble in the organic phase.[8]

  • Proceed with the extraction. You should observe a much-improved recovery of your product in the organic layer.

Experimental Protocol: General N-Alkylation of a Secondary Amine

This protocol provides a general methodology for the N-alkylation of a secondary amine using this compound. It should be adapted based on the specific reactivity and properties of the substrate.

Materials:

  • Substrate (Secondary Amine): 1.0 eq

  • This compound: 1.1 eq

  • Potassium Carbonate (K₂CO₃), anhydrous: 3.5 eq

  • Acetonitrile (ACN), anhydrous

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate Solution (aq. NaHCO₃)

  • Brine (Saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the secondary amine substrate (1.0 eq) and potassium carbonate (3.5 eq).

  • Add anhydrous acetonitrile to the flask to create a stirrable slurry (approx. 0.1-0.2 M concentration with respect to the substrate).

  • Add this compound (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux (approx. 82°C for ACN) and stir vigorously.

  • Monitor the reaction progress periodically (e.g., every 2-4 hours) by TLC or LC-MS.

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.[5]

  • Filter the mixture to remove the inorganic salts (K₂CO₃ and KCl). Wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Partition the resulting residue between ethyl acetate and a saturated aqueous solution of NaHCO₃. Ensure the aqueous layer is basic (pH > 8).

  • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.[5]

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification r1 Combine Substrate, K2CO3 in ACN r2 Add Alkylating Agent r1->r2 r3 Heat to Reflux r2->r3 r4 Monitor by TLC / LC-MS r3->r4 r5 Cool & Filter Salts r4->r5 r6 Concentrate Filtrate r5->r6 r7 EtOAc / NaHCO3 Wash r6->r7 r8 Extract & Dry r7->r8 r9 Purify by Chromatography r8->r9

Caption: General experimental workflow for N-alkylation.

References

Technical Support Center: 1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride Reaction Byproduct Formation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for 1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. The introduction of the 4-methylpiperazine moiety is a common strategy in the synthesis of numerous active pharmaceutical ingredients (APIs). However, the inherent reactivity of this molecule can lead to the formation of undesired byproducts, complicating purification and potentially impacting the safety and efficacy of the final compound.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you anticipate, identify, and mitigate the formation of common reaction byproducts. As your Senior Application Scientist, my goal is to provide you with not just the "what" and "how," but the fundamental "why" behind these experimental strategies, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on 1-(2-Chloroethyl)-4-methylpiperazine and how does this influence byproduct formation?

A1: 1-(2-Chloroethyl)-4-methylpiperazine has two key sites of reactivity. The primary site is the terminal carbon of the 2-chloroethyl group, which is electrophilic and susceptible to nucleophilic substitution. This is the intended site of reaction for N-alkylation of a target molecule. The second, and often problematic, reactive site is the secondary amine of the piperazine ring. While the 4-methyl group provides some steric hindrance, this nitrogen remains nucleophilic and can react with another molecule of an alkylating agent, leading to the formation of a di-substituted byproduct.

Q2: What are the most common byproducts observed in reactions with this compound?

A2: The most prevalent byproduct is the 1,4-disubstituted piperazine derivative, which arises from the reaction of the nucleophilic secondary amine of the desired product with the alkylating agent.[1][2] Another common class of byproducts is quaternary ammonium salts, formed by over-alkylation of the piperazine nitrogens.[1] Additionally, depending on the reaction conditions, degradation of the starting material or product can lead to a complex mixture of impurities.

Q3: How does the 4-methyl group on the piperazine ring affect reactivity and byproduct formation compared to the non-methylated analog?

A3: The 4-methyl group has two main effects. Firstly, it is an electron-donating group, which slightly increases the nucleophilicity of the secondary amine at the 1-position, potentially increasing the rate of the desired reaction. However, this also makes the secondary amine of the product more susceptible to a second alkylation, thus increasing the propensity for di-substitution compared to the unsubstituted piperazine. Secondly, the methyl group provides minor steric hindrance, which can help to slightly disfavor the formation of the di-substituted product, although this effect is often not sufficient to prevent it entirely.

Q4: What are the key strategies to minimize the formation of the 1,4-disubstituted byproduct?

A4: The most effective strategies revolve around controlling the reaction stoichiometry and conditions. These include:

  • Use of a Protecting Group: Employing a protecting group, such as a tert-butoxycarbonyl (Boc) group, on the secondary amine of the piperazine allows for selective alkylation at the desired position.[1]

  • Slow Addition of the Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture helps to maintain a low concentration, favoring the reaction with the more abundant starting material over the newly formed mono-alkylated product.[2]

  • Careful Control of Stoichiometry: Using a precise 1:1 stoichiometry of reactants is crucial.[1]

  • Optimization of Reaction Temperature: Lowering the reaction temperature can often increase the selectivity for the mono-alkylated product.[2]

Q5: Which analytical techniques are most suitable for monitoring reaction progress and identifying byproducts?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for monitoring the progress of the reaction and assessing the purity of the final product.[3] For the identification of unknown byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable as it provides molecular weight information that is critical for structure elucidation. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying any volatile impurities.

Troubleshooting Guide: Byproduct Formation

Issue Potential Cause(s) Recommended Solution(s)
High Levels of Di-substituted Byproduct 1. The mono-alkylated product is more nucleophilic than the starting material. 2. High concentration of the alkylating agent. 3. Prolonged reaction time at elevated temperatures.[2]1. Use a mono-protected piperazine (e.g., 1-Boc-piperazine).[1] 2. Add the alkylating agent slowly and in slight excess to the reaction mixture.[2] 3. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.[2]
Formation of Quaternary Ammonium Salt Over-alkylation of a nitrogen atom, particularly with highly reactive alkylating agents.[1]1. Use a less reactive alkylating agent if possible. 2. Carefully control the stoichiometry and reaction temperature. 3. During work-up, perform thorough aqueous washes to remove water-soluble quaternary ammonium salts.[1]
Low or No Reaction 1. Insufficiently strong base to neutralize the hydrochloride and deprotonate the nucleophile. 2. Low reaction temperature. 3. Poor choice of solvent leading to low solubility of reactants.[2]1. Switch to a stronger base (e.g., from K₂CO₃ to NaH). 2. Gradually increase the reaction temperature while monitoring for side-product formation.[2] 3. Use a polar aprotic solvent like DMF or acetonitrile to improve the solubility of the reactants.[2]
Reaction is Messy with Multiple Side Products 1. Reaction temperature is too high, leading to decomposition of starting materials or products. 2. The chosen base is reacting with the solvent or other reactants.[2]1. Optimize the reaction temperature by running the reaction at a lower temperature for a longer duration.[2] 2. Ensure the chosen base is compatible with the solvent and other reactants at the reaction temperature. For instance, strong bases can react with solvents like DMF at high temperatures.[2]

Experimental Protocols

Protocol 1: N-Alkylation with Minimized Di-substitution

This protocol provides a general method for the N-alkylation of a secondary amine with this compound, aiming to minimize the formation of the di-substituted byproduct.

Materials:

  • Secondary amine (1.0 eq)

  • This compound (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Acetonitrile (10 mL/mmol of amine)

Procedure:

  • To a stirred solution of the secondary amine in acetonitrile, add potassium carbonate.

  • Add this compound to the mixture.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: HPLC-UV Method for Reaction Monitoring and Purity Assessment

This protocol describes a reversed-phase HPLC method suitable for monitoring the reaction progress and determining the purity of the final product.

HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: UV at 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve a reference standard of the desired product in a 50:50 mixture of water and acetonitrile to obtain a concentration of 0.5 mg/mL.

  • Test Solution: Prepare the reaction mixture sample in the same manner as the Standard Solution.

Procedure:

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Inject the Standard Solution and the Test Solution into the chromatograph.

  • Monitor the disappearance of the starting material peak and the appearance of the product peak to track reaction progress.

  • Calculate the purity of the final product by peak area percentage.

Visualizations

Reaction Pathway and Byproduct Formation

Reaction_Byproduct Reactant_A R2NH (Nucleophile) Desired_Product Desired Mono-alkylated Product Reactant_A->Desired_Product Primary Reaction Reactant_B 1-(2-Chloroethyl)-4-methyl- piperazine Dihydrochloride Reactant_B->Desired_Product Byproduct_1 Di-substituted Byproduct Reactant_B->Byproduct_1 Desired_Product->Byproduct_1 Further Alkylation Byproduct_2 Quaternary Ammonium Salt Desired_Product->Byproduct_2

Caption: Primary reaction pathway and common byproduct formation routes.

Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Issue Identified: Low Yield / Impure Product check_byproducts Analyze by HPLC / LC-MS: Identify Major Byproducts start->check_byproducts is_disub High Di-substitution? check_byproducts->is_disub is_quat Quaternary Salts Present? is_disub->is_quat No solution_disub Action: - Check Stoichiometry - Slow Reagent Addition - Lower Temperature - Consider Protecting Group is_disub->solution_disub Yes is_unreacted High Unreacted Starting Material? is_quat->is_unreacted No solution_quat Action: - Modify Work-up (Aqueous Wash) - Use Less Reactive Alkylating Agent is_quat->solution_quat Yes solution_unreacted Action: - Increase Temperature - Use Stronger Base - Change Solvent is_unreacted->solution_unreacted Yes end Re-run Optimized Reaction is_unreacted->end No solution_disub->end solution_quat->end solution_unreacted->end

Caption: A logical workflow for troubleshooting byproduct formation.

References

Technical Support Center: Synthesis of Monosubstituted Piperazines

Author: BenchChem Technical Support Team. Date: January 2026

A Troubleshooting Guide to Minimizing 1,4-Disubstituted Byproducts

Welcome to the technical support center for piperazine chemistry. As a Senior Application Scientist, I've designed this guide to address one of the most common challenges in the synthesis of monosubstituted piperazines: the formation of the undesired 1,4-disubstituted byproduct. This resource provides in-depth, experience-driven answers to frequently encountered issues, helping you optimize your reactions for higher yields and purity.

Frequently Asked Questions & Troubleshooting

Question 1: I'm getting a significant amount of the 1,4-disubstituted byproduct in my reaction. What is the most straightforward way to improve the selectivity for the monosubstituted product?

Answer:

The most direct approach to favor monosubstitution is to manipulate the stoichiometry of your reactants. By using a large excess of piperazine relative to your electrophile (alkylating or acylating agent), you increase the statistical probability that the electrophile will react with an unsubstituted piperazine molecule rather than the already-formed monosubstituted product.[1] This is due to the higher concentration of the more nucleophilic, unsubstituted piperazine.

However, this method has its drawbacks. A large excess of piperazine can complicate purification, especially on a large scale, and it is not atom-economical.[2] While effective in some cases, it's often a starting point for optimization before moving to more sophisticated methods if high purity is required.

Troubleshooting Flowchart: Stoichiometric Control

start Start: High 1,4-disubstitution increase_excess Increase excess of piperazine (e.g., 5-10 equivalents) start->increase_excess monitor Monitor reaction by TLC/LC-MS for mono:di ratio increase_excess->monitor evaluate Evaluate mono:di ratio monitor->evaluate success Success: Desired selectivity achieved evaluate->success Improved purification_issue Problem: Purification is difficult evaluate->purification_issue Not improved or purification is an issue consider_other Consider alternative methods (e.g., protecting groups, salt formation) purification_issue->consider_other

Caption: A simple workflow for troubleshooting disubstitution using excess piperazine.

Question 2: I've tried using excess piperazine, but the separation of the excess starting material and the disubstituted byproduct from my desired product is challenging. What is a more robust method to ensure monosubstitution?

Answer:

For a more reliable and cleaner reaction, the use of a monoprotected piperazine is the industry standard.[1][2] This strategy involves temporarily "blocking" one of the nitrogen atoms with a protecting group, rendering it unreactive. The substitution reaction is then directed specifically to the unprotected nitrogen. After the desired substituent has been added, the protecting group is removed to yield the pure monosubstituted piperazine.

The most common protecting group for this purpose is the tert-butoxycarbonyl (Boc) group.[1][2] Mono-Boc-piperazine is commercially available and relatively inexpensive. The Boc group is stable under a wide range of reaction conditions used for N-alkylation and N-arylation but can be easily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent).

Workflow for Monosubstitution using a Protecting Group

start Start with Mono-Boc-piperazine react React with electrophile (R-X) start->react intermediate Form 1-Boc-4-R-piperazine react->intermediate deprotect Deprotect with acid (e.g., TFA, HCl) intermediate->deprotect product Isolate pure 1-R-piperazine deprotect->product piperazine Piperazine salt Piperazinium Salt (One N is protonated and non-nucleophilic) piperazine->salt + acid H-A (1 eq) reaction Selective reaction at the unprotonated nitrogen salt->reaction electrophile Electrophile (R-X) electrophile->reaction + product Monosubstituted Piperazine reaction->product

References

Technical Support Center: Reaction Monitoring for 1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for monitoring the synthesis involving 1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-tested guidance for using Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to effectively monitor your reaction progress.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the analysis of reactions involving this compound.

Q1: Why is monitoring my reaction with this compound important?

A1: Monitoring your reaction is crucial for several reasons. It allows you to determine the optimal reaction time, preventing the formation of impurities from over- or under-reacting. It also helps in assessing the consumption of starting materials and the formation of the desired product, which is essential for yield calculation and process optimization.

Q2: What are the key differences between TLC and GC-MS for monitoring this reaction?

A2: TLC is a rapid, qualitative technique ideal for quick checks of reaction progress at the bench.[1][2] It's cost-effective and can quickly show the disappearance of starting materials and the appearance of products.[1][2] GC-MS, on the other hand, is a more powerful quantitative and qualitative technique that separates volatile compounds and provides structural information through mass spectrometry.[3] It is excellent for identifying byproducts and confirming the identity of your product.

Q3: My starting material, this compound, is a salt. How do I prepare it for TLC and GC-MS analysis?

A3: As a dihydrochloride salt, your starting material has low volatility and may streak on a normal phase TLC plate. For both techniques, you will likely need to neutralize the salt to its free base form. This can be achieved by dissolving the sample in a suitable solvent and adding a mild base (e.g., triethylamine, sodium bicarbonate solution) before spotting on a TLC plate or injecting into the GC-MS.

Q4: What are some common side reactions or impurities I should look out for?

A4: In alkylation reactions involving piperazines, potential side reactions include di-alkylation if your substrate has multiple reactive sites.[4] Additionally, elimination reactions can occur with the chloroethyl group, leading to the formation of a vinylpiperazine derivative. Hydrolysis of the chloroethyl group is also a possibility if water is present in the reaction mixture.

Part 2: Troubleshooting Guide for Thin Layer Chromatography (TLC)

TLC is an indispensable tool for real-time reaction monitoring. However, issues can arise. This guide will help you troubleshoot common problems.

Issue 1: My spots are streaking on the TLC plate.

Cause & Solution:

  • Sample Overloading: You may have spotted too much of your reaction mixture on the plate.[5][6][7][8] Try diluting your sample before spotting.

  • Highly Polar Compounds: The basic nitrogen atoms in piperazine derivatives can interact strongly with the acidic silica gel stationary phase, causing streaking.[5] To mitigate this, add a small amount of a basic modifier like triethylamine (0.1-2.0%) or ammonia to your mobile phase.[6]

  • Inappropriate Solvent System: If the polarity of your mobile phase is not optimized, it can lead to poor separation and streaking.[7] Experiment with different solvent ratios or entirely new solvent systems.

Issue 2: My starting material and product spots have very similar Rf values.

Cause & Solution:

  • Insufficient Solvent Polarity Difference: The chosen mobile phase may not be effective at differentiating between your starting material and product. Try adjusting the polarity of your eluent. If your spots are too high (high Rf), decrease the polarity. If they are too low (low Rf), increase the polarity.[6]

  • Use of a Cospot: To confirm if two spots are indeed different compounds, use a "cospot."[1][9] This involves spotting your starting material, the reaction mixture, and both on top of each other in three separate lanes. If you see two distinct spots in the cospot lane, your compounds are different.[9]

Issue 3: I don't see any spots on my TLC plate after development.

Cause & Solution:

  • Sample Too Dilute: Your sample may be too concentrated to see. Try spotting multiple times in the same location, allowing the solvent to dry between applications.[6][7]

  • Compound Not UV-Active: If you are using a UV lamp for visualization, your compounds may not be UV-active. Try using a chemical stain for visualization. A potassium permanganate stain or an iodine chamber are often effective for visualizing amines.

  • Sample Evaporation: If your compounds are volatile, they may have evaporated from the plate.[6] While less likely with piperazine derivatives, it's a possibility to consider.

Experimental Protocol: Developing a TLC Method
  • Prepare the TLC chamber: Add a small amount of your chosen mobile phase (e.g., a mixture of ethyl acetate and hexanes with a few drops of triethylamine) to the bottom of the chamber. Place a piece of filter paper inside to saturate the chamber atmosphere.

  • Spot the plate: Using a capillary tube, spot your starting material, reaction mixture, and a cospot on the baseline of the TLC plate.[2][9]

  • Develop the plate: Place the TLC plate in the chamber and allow the solvent to move up the plate.

  • Visualize: Remove the plate, mark the solvent front, and visualize the spots under a UV lamp and/or with a chemical stain.

TLC Troubleshooting Workflow

Caption: A flowchart for troubleshooting common TLC issues.

Part 3: Troubleshooting Guide for Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides detailed information about your reaction. Here’s how to handle common issues.

Issue 1: My piperazine-containing peaks are tailing.

Cause & Solution:

  • Active Sites in the System: The basic nitrogen atoms in your analytes can interact with active sites (e.g., silanol groups) in the GC liner, column, or injection port, causing peak tailing.[10] Ensure you are using a deactivated liner and consider trimming the first few centimeters of your column.[11][12]

  • Improper Column Installation: A poorly installed column can lead to dead volume and peak tailing.[10][11] Reinstall the column according to the manufacturer's instructions.

  • Column Contamination: Buildup of non-volatile material on the column can cause peak tailing.[12] Bake out your column at a high temperature or trim the front end.

Issue 2: I am seeing unexpected peaks in my chromatogram.

Cause & Solution:

  • Byproducts: Your reaction may be producing byproducts. Analyze the mass spectra of these unexpected peaks to identify their structures. Common byproducts for this type of reaction could include di-substituted products or elimination products.

  • Contamination: The unexpected peaks could be from a contaminated solvent, sample, or unclean injection port. Run a blank solvent injection to check for system contamination.

  • Septum Bleed: If you see a repeating pattern of peaks, it could be due to septum bleed. Replace the septum in your injection port.

Issue 3: I am not seeing my expected product peak.

Cause & Solution:

  • Product is Not Volatile Enough: Your product may not be sufficiently volatile to pass through the GC column under your current conditions. Try increasing the oven temperature program or using a higher temperature column.

  • Product Degradation: The product might be degrading in the hot injection port or on the column. Try lowering the injection port temperature or using a more inert column.

  • Incorrect Sample Preparation: Ensure that your sample has been properly neutralized to the free base form, as the salt is not volatile.

Typical GC-MS Parameters
ParameterRecommended SettingRationale
Inlet Temperature 250-280 °CEnsures rapid volatilization without thermal degradation.
Column DB-5ms or equivalentA mid-polarity column suitable for a wide range of compounds.
Oven Program Start at a low temperature (e.g., 80 °C) and ramp up to a high temperature (e.g., 280 °C)Allows for the separation of compounds with different boiling points.
Carrier Gas Helium or HydrogenProvides good chromatographic efficiency.
MS Source Temp. 230 °CStandard temperature for electron ionization.
MS Quad Temp. 150 °CStandard temperature for the quadrupole mass analyzer.

GC-MS Troubleshooting Logic

GCMS_Troubleshooting cluster_tailing Solutions for Peak Tailing cluster_unexpected Investigating Unexpected Peaks cluster_noproduct Reasons for No Product Peak Start GC-MS Analysis Problem Peak_Tailing Peak Tailing Start->Peak_Tailing Unexpected_Peaks Unexpected Peaks Start->Unexpected_Peaks No_Product_Peak No Product Peak Start->No_Product_Peak Deactivated_Liner Use Deactivated Liner Peak_Tailing->Deactivated_Liner Adsorption Trim_Column Trim Column Peak_Tailing->Trim_Column Contamination Check_Installation Check Column Installation Peak_Tailing->Check_Installation Dead Volume Analyze_MS Analyze Mass Spectra for Byproducts Unexpected_Peaks->Analyze_MS Identify Byproducts Run_Blank Run Solvent Blank for Contamination Unexpected_Peaks->Run_Blank Check for Contamination Replace_Septum Replace Septum Unexpected_Peaks->Replace_Septum Septum Bleed Increase_Temp Increase Oven Temperature No_Product_Peak->Increase_Temp Low Volatility Lower_Inlet_Temp Lower Inlet Temperature No_Product_Peak->Lower_Inlet_Temp Thermal Degradation Check_Sample_Prep Verify Sample Neutralization No_Product_Peak->Check_Sample_Prep Salt Form Injected

Caption: A decision tree for troubleshooting GC-MS analysis.

References

Technical Support Center: Improving the Solubility of 1-(2-Chloroethyl)-4-methylpiperazine Dihydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework for overcoming solubility challenges associated with 1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride in organic solvents. We will explore the chemical principles governing its solubility and provide validated protocols to achieve successful dissolution for your experimental needs.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental reasons behind the solubility behavior of this compound.

Q1: Why is this compound so difficult to dissolve in common organic solvents like Dichloromethane (DCM) or Ethyl Acetate?

A: The primary reason lies in the compound's chemical structure as a dihydrochloride salt .[1] The parent molecule, 1-(2-chloroethyl)-4-methylpiperazine, has two basic nitrogen atoms. In the dihydrochloride form, these nitrogens are protonated, creating positively charged ammonium centers, with two chloride ions (Cl⁻) as counter-ions. This ionic, salt-like character makes the molecule highly polar.[2][3] Non-polar or weakly polar organic solvents are poor at solvating these charged species, leading to very low solubility.[2][4] The energy required to break the strong ionic bonds of the crystal lattice is not compensated by the weak interactions with these solvents.[5]

Q2: In which solvents should I expect this compound to be soluble?

A: Due to its polar and ionic nature, the compound exhibits its highest solubility in polar protic solvents.[3][6] These solvents can effectively solvate both the ammonium cations and the chloride anions. Based on qualitative data from synthesis and purification procedures, the following trends are observed:

  • Good Solubility: Water, and to a lesser extent, lower alcohols like methanol and ethanol, especially with heating.[3][6] Mixtures of ethanol and water are often used for recrystallization, indicating good solubility at elevated temperatures.[6]

  • Poor to Insoluble: Apolar and weakly polar solvents such as diethyl ether, hexane, toluene, and ethyl acetate.[2] Acetone is often used as a washing solvent, which implies low solubility, particularly at colder temperatures.[6]

Q3: Is there any precise, quantitative solubility data available for this compound?

Part 2: Troubleshooting Guide - From Simple Adjustments to Definitive Solutions

If you are facing solubility issues, follow this tiered troubleshooting guide. Start with the simplest physical methods before proceeding to chemical modification.

Tier 1: Physical Solubilization Methods (Co-solvency and Temperature)

For reactions where trace amounts of a polar solvent will not interfere, these methods can be effective.

  • Co-solvency: This is the practice of adding a small amount of a "good" solvent (in which the compound is soluble) to a "poor" solvent to increase overall solubility.[7] For example, adding a small volume of methanol to a suspension of the salt in dichloromethane can sometimes facilitate dissolution.[2]

  • Heating: Gently warming the mixture can increase both the rate of dissolution and the equilibrium solubility.[2][8] However, this must be done with caution, as excessive heat can lead to degradation of the compound. Always monitor for color changes or the formation of impurities.

Tier 2: The Definitive Solution - Conversion to the Free Base

This is the most robust and widely applicable method for achieving high solubility in a broad range of non-polar and weakly polar organic solvents.[2] The strategy involves neutralizing the hydrochloride salt to yield the corresponding free amine, which is significantly less polar and thus more organo-soluble.

The Causality: By adding a base, you deprotonate the positively charged nitrogen atoms. This removes the ionic character of the molecule, transforming it from a polar salt into a neutral, more lipophilic organic compound that readily dissolves in solvents like DCM, THF, chloroform, and ethyl acetate.[2]

The following diagram outlines the logical decision-making process for addressing solubility issues with this compound.

G start Start: Suspension of Salt in Desired Organic Solvent test_sol Is the compound fully dissolved? start->test_sol heat_cosolvent Tier 1: Attempt Physical Methods 1. Add co-solvent (e.g., MeOH) 2. Gently warm mixture test_sol->heat_cosolvent No success Success: Proceed with Experiment test_sol->success  Yes test_sol2 Is the compound fully dissolved? heat_cosolvent->test_sol2 free_base Tier 2: Definitive Method Convert to Free Base (See Protocol B) test_sol2->free_base No test_sol2->success  Yes free_base->success fail Problem Persists: Re-evaluate solvent choice or reaction conditions

Caption: Decision workflow for solubilizing the dihydrochloride salt.

Part 3: Experimental Protocols & Data

This section provides detailed, step-by-step methodologies and summarized data.

Data Summary

Table 1: Qualitative Solubility Profile of this compound

Solvent ClassExamplesExpected SolubilityRationale / Context
Polar Protic Water, Methanol (MeOH), Ethanol (EtOH)High / SolubleSolvents effectively solvate the ionic salt. Used for recrystallization, indicating good solubility, especially when heated.[3][6]
Polar Aprotic DMF, DMSOModerate / SolubleCan often dissolve salts, but may require heating. Use depends on reaction compatibility.
Weakly Polar Dichloromethane (DCM), Chloroform, THFVery Low / InsolubleInsufficient polarity to overcome the crystal lattice energy of the salt.[2]
Non-Polar Toluene, Hexane, Diethyl EtherInsolubleLacks the polarity needed to interact with and dissolve the ionic compound.[2][9]
Ketones AcetoneSparingly SolubleUsed as a washing solvent, implying low solubility, especially at cold temperatures.[6]
Protocol A: Test Solubilization with a Co-Solvent
  • Preparation: Suspend the required amount of this compound in your primary organic solvent (e.g., 10 mL of DCM) in a flask equipped with a magnetic stir bar.

  • Co-solvent Addition: While stirring vigorously, add a polar protic co-solvent (e.g., methanol) dropwise. Add just enough to achieve dissolution. Start with 1-5% v/v (e.g., 0.1-0.5 mL of MeOH for 10 mL of DCM).

  • Observation: Observe if the solid dissolves. If solubility is still limited, gentle warming (e.g., to 30-40 °C) can be applied.

  • Validation: A clear, homogenous solution indicates success. Ensure the added co-solvent and heat are compatible with your subsequent experimental steps.

Protocol B: Conversion of Dihydrochloride Salt to Free Base

This protocol describes a standard aqueous workup to generate the free amine for use in organic solvents.

G cluster_0 Aqueous Phase cluster_1 Organic Phase salt [Salt Form] 1-(2-Chloroethyl)-4-methylpiperazine Dihydrochloride (Water Soluble) base + 2 eq. Base (e.g., NaOH, Na₂CO₃) free_base [Free Base Form] 1-(2-Chloroethyl)-4-methylpiperazine (Water Insoluble, Organo-soluble) base->free_base free_base_organic Free Base in Organic Solvent (e.g., DCM) free_base->free_base_organic Extraction

Caption: Conversion of the polar salt to the non-polar free base.

  • Dissolution: Dissolve the this compound salt in deionized water (approx. 10-20 mL per gram of salt) in a separatory funnel.

  • Basification: Cool the aqueous solution in an ice bath. Slowly add a base, such as 1 M sodium hydroxide (NaOH) solution or a saturated sodium carbonate (Na₂CO₃) solution, dropwise with swirling. Monitor the pH of the aqueous layer using pH paper; continue adding base until the pH is >10 to ensure complete deprotonation of both nitrogen atoms. The free base may appear as a milky suspension or an oil.

  • Extraction: Add your desired organic solvent (e.g., Dichloromethane, Ethyl Acetate) to the separatory funnel (an equal volume to the aqueous layer is a good starting point).

  • Mixing: Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes to allow the free base to partition into the organic layer.

  • Separation: Allow the layers to separate completely. Drain the lower organic layer (if using a chlorinated solvent like DCM) into a clean flask.

  • Re-extraction: To maximize yield, extract the aqueous layer two more times with fresh portions of the organic solvent. Combine all organic extracts.

  • Washing & Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water.[2] Dry the organic phase over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[2]

  • Isolation: Filter off the drying agent. The resulting clear solution contains the free base dissolved in your organic solvent and is ready for use in your reaction. If the neat free base is required, the solvent can be removed under reduced pressure using a rotary evaporator.

Trustworthiness Check:

  • The successful conversion is visually indicated by the initial dissolution of the salt in water and the subsequent formation of a second phase (milky/oily) upon basification.

  • A final pH check of the aqueous layer (>10) confirms that the solution is sufficiently basic for complete deprotonation.

  • Caution: The free amine form may be less stable over long-term storage than the hydrochloride salt and can be susceptible to degradation.[2] It is often best to prepare it fresh for immediate use.

References

Technical Support Center: Storage and Handling of 1-(2-Chloroethyl)-4-methylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride (CAS No. 5753-26-4). This document is designed for researchers, scientists, and drug development professionals who utilize this critical reagent. As a nitrogen mustard analogue, its high reactivity is key to its synthetic utility, but this same property makes it susceptible to degradation if not stored and handled with precision. This guide provides in-depth, field-proven insights to ensure the long-term stability and integrity of your material, preventing experimental failure and ensuring reproducible results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries received by our technical support team.

Q1: What are the ideal storage conditions for this compound?

A: To maximize shelf-life and maintain purity, the compound must be stored under controlled conditions. The primary recommendation is to store it in a refrigerator, typically at 2-8°C. It should be kept in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, to protect it from moisture and air.[1][2]

Q2: Why is this compound so sensitive to moisture?

A: The sensitivity arises from the 2-chloroethylamine moiety within the molecule. In the presence of moisture or other nucleophiles, the tertiary amine can facilitate an intramolecular cyclization, displacing the chloride to form a highly reactive and unstable bicyclic aziridinium ion.[3][4] This intermediate is then rapidly attacked by water, leading to hydrolysis and the formation of the inert 1-(2-hydroxyethyl)-4-methylpiperazine. This degradation pathway is the principal cause of purity loss during storage.

Q3: What are the visible signs of degradation?

A: While analytical qualification is always necessary, visual inspection can provide initial clues. Signs of potential degradation include:

  • Color Change: The material is typically a pale-yellow to brown solid. A significant darkening of the color may indicate oxidation or the formation of polymeric byproducts.

  • Change in Physical State: The dihydrochloride salt is a crystalline solid. If the material appears clumpy, sticky, or has visibly absorbed water (deliquescence), it is a strong indicator of moisture contamination and subsequent hydrolysis.

  • Poor Solubility: While the dihydrochloride salt is expected to be soluble in water, degraded material containing less polar impurities may exhibit incomplete dissolution.

Q4: What is the expected shelf-life of this compound?

A: The shelf-life is entirely dependent on the storage and handling conditions. When stored unopened under the ideal conditions described in Q1, the material can remain stable for an extended period. However, once the container is opened, the risk of exposure to atmospheric moisture increases. We recommend re-analyzing the purity of the material via HPLC (see Protocol 2) if it has been opened for more than six months or if any signs of degradation are observed.

Q5: Is this compound hazardous? What basic safety precautions should I take?

A: Yes, this compound is classified as hazardous. It is harmful if swallowed and can cause skin, eye, and respiratory irritation.[5] As an alkylating agent, compounds of this class are considered cytotoxic and require careful handling to avoid exposure.[6][7] Always handle this compound in a well-ventilated area or a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[8][9]

Section 2: Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the use of this reagent.

Observed Issue Potential Cause(s) Recommended Action & Scientific Rationale
The solid has darkened significantly upon storage. 1. Oxidation: Exposure to air over a prolonged period. 2. Advanced Degradation: Formation of complex polymeric side products resulting from the reactive aziridinium intermediate.Action: Before use, you must qualify the material's purity using the HPLC protocol provided below. Rationale: A color change is a strong indicator of chemical impurity. Using degraded material will introduce unknown variables into your experiment and can inhibit or alter the desired reaction pathway. If purity has dropped below your experimental tolerance (typically >97%), a fresh lot should be procured.
The material appears clumpy, wet, or "oily". Moisture Absorption (Hygroscopicity): The container was not sealed properly or was stored in a high-humidity environment. This has initiated the hydrolysis degradation pathway.Action: Discard the material. Do not attempt to dry and use it. Rationale: The physical appearance indicates significant water uptake and hydrolysis.[4] The primary component is no longer the active chloroethyl species but the inactive hydroxyethyl degradant. Using this material will result in little to no reaction, as the key electrophilic site has been lost.
My reaction yield is low, or the reaction fails to proceed. Starting Material Impurity: The reagent has likely degraded, with the primary impurity being the hydrolyzed alcohol, 1-(2-hydroxyethyl)-4-methylpiperazine.Action: Analyze a sample of your starting material against a certified reference standard using Protocol 2. Rationale: The chloroethyl group is the reactive handle for alkylation. If it has been converted to a hydroxyl group via hydrolysis, it will not participate in the intended reaction, leading to low or no yield. Confirming the purity of your starting material is the first and most critical step in troubleshooting the reaction.

Section 3: The Science Behind the Instability: A Mechanistic View

The primary degradation route for 1-(2-Chloroethyl)-4-methylpiperazine is a classic example of neighboring group participation by a tertiary amine. The mechanism involves two key steps, which are highly sensitive to the presence of water.

  • Intramolecular Cyclization: The lone pair of electrons on the piperazine nitrogen attacks the adjacent carbon bearing the chlorine atom in an intramolecular SN2 reaction. This displaces the chloride ion and forms a strained, three-membered ring fused to the piperazine ring, creating a highly electrophilic bicyclic aziridinium cation.[3]

  • Nucleophilic Attack (Hydrolysis): The aziridinium ion is extremely susceptible to attack by nucleophiles. In the presence of water, a water molecule will attack one of the carbons in the three-membered ring, opening the ring and forming the stable, unreactive 1-(2-hydroxyethyl)-4-methylpiperazine alcohol after deprotonation.[4]

This entire process is irreversible and highlights why excluding moisture is the single most critical factor in preserving the compound's integrity.

DegradationPathway Parent 1-(2-Chloroethyl)-4- methylpiperazine Intermediate Bicyclic Aziridinium Ion (Highly Reactive Intermediate) Parent->Intermediate Degradant 1-(2-Hydroxyethyl)-4- methylpiperazine (Inactive Degradant) Intermediate->Degradant

Caption: Degradation pathway of 1-(2-Chloroethyl)-4-methylpiperazine.

Section 4: Key Protocols & Methodologies

Protocol 1: Recommended Storage and Handling Procedure
  • Receiving: Upon receipt, inspect the container for damage. If the seal is broken, do not accept the material. Transfer the sealed container to a refrigerator (2-8°C) for storage immediately.

  • Dispensing: Before opening, allow the container to equilibrate to room temperature in a desiccator for at least 30-60 minutes. This critical step prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere: Conduct all dispensing operations in a glove box or glove bag under an inert atmosphere (e.g., nitrogen or argon). If this is not possible, work quickly in a fume hood on a low-humidity day.

  • Weighing: Use clean, dry spatulas and weighing vessels. Weigh out the required amount and promptly and tightly reseal the main container.

  • Resealing: Before returning to cold storage, purge the headspace of the container with a gentle stream of inert gas. For added protection, wrap the cap threads with parafilm.

  • Waste: As an alkylating agent, all waste should be treated as hazardous and disposed of according to your institution's guidelines for cytotoxic waste.[8][9]

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This reversed-phase HPLC method is suitable for determining the purity of the title compound and separating it from its primary hydroxyethyl degradant.

Parameter Specification
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 2 minutes, return to 5% B over 1 minute, and re-equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation Accurately weigh ~10 mg of the compound and dissolve in 10 mL of Mobile Phase A to a final concentration of 1 mg/mL.

Expected Results: The parent compound, being more non-polar, will have a longer retention time than the more polar hydroxyethyl degradation product. Purity is calculated by the area percentage of the main peak.

References

Technical Support Center: Reaction Scale-Up of 1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis and scale-up of 1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride. This molecule is a crucial building block in the synthesis of numerous pharmaceutical compounds. Its utility lies in the reactive 2-chloroethyl group, which allows for the strategic N-alkylation and introduction of the methylpiperazine moiety into target scaffolds.[1]

However, transitioning the synthesis of this compound from the laboratory bench to a pilot or production scale introduces significant challenges. Issues such as controlling selectivity, managing reaction exotherms, and ensuring product purity become paramount. This guide is structured in a question-and-answer format to directly address the common problems and questions encountered by researchers and process chemists. We will delve into the causality behind experimental choices, providing field-proven insights to ensure a robust and scalable process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound (CAS No: 5753-26-4) is a piperazine derivative used as a key intermediate in organic synthesis.[2][3] Its principal application is as an alkylating agent to introduce the 1-methylpiperazin-4-yl-ethyl group into a molecule, a common pharmacophore in drug development, particularly for agents targeting the central nervous system.[1][4]

Q2: Why is this compound typically supplied and handled as a dihydrochloride salt?

The dihydrochloride salt form offers several advantages over the free base. It is generally a more stable, crystalline solid, which simplifies handling, storage, and weighing.[5] The protonated nitrogens of the piperazine ring are less susceptible to atmospheric degradation (e.g., reaction with CO2) and have a longer shelf life. The hydrochloride salt must be neutralized in situ during the reaction to liberate the nucleophilic free amine.[6]

Q3: What is the general synthetic route for this compound?

The most common route is the N-alkylation of N-methylpiperazine. A significant challenge in this synthesis is managing the degree of substitution to achieve the desired mono-substituted product while minimizing the formation of di-substituted byproducts.[4] The reaction typically involves reacting N-methylpiperazine with an alkylating agent like 1-bromo-2-chloroethane or 1,2-dichloroethane.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up.

Problem 1: The reaction shows low or no conversion of the N-methylpiperazine starting material.
  • Potential Cause 1: Insufficient Base. The starting material is a dihydrochloride salt, meaning both nitrogen atoms are protonated. A sufficient amount of base is required to liberate the free amine, which is the active nucleophile in the N-alkylation reaction.[6]

  • Recommended Solution: Ensure at least two equivalents of a suitable base are used: one equivalent to neutralize the first hydrochloride and a second to neutralize the HCl generated during the alkylation of the second nitrogen. For the dihydrochloride salt, you will need to adjust stoichiometry accordingly. Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or triethylamine (TEA).[7] For scale-up, inorganic bases like K₂CO₃ are often preferred due to their low cost and ease of removal.

  • Potential Cause 2: Low Reaction Temperature. N-alkylation reactions can be sluggish at room temperature, especially with less reactive alkylating agents. Insufficient thermal energy may result in poor reaction kinetics.[6]

  • Recommended Solution: Gradually increase the reaction temperature, monitoring the progress by TLC or HPLC. Refluxing in a suitable solvent such as acetonitrile or toluene is a common strategy.[8] A temperature screening study is recommended during process development.

  • Potential Cause 3: Poor Reagent Quality. The alkylating agent (e.g., 1-bromo-2-chloroethane) can degrade over time. The N-methylpiperazine may also contain impurities that inhibit the reaction.

  • Recommended Solution: Verify the purity of all starting materials via analytical techniques like NMR or GC-MS before commencing the reaction. Use freshly opened or properly stored reagents whenever possible.

Problem 2: Significant formation of a byproduct with a higher molecular weight is observed.
  • Potential Cause: Overalkylation. A common issue in the alkylation of amines is the formation of di- or even poly-alkylated products.[9] In this case, the desired product, 1-(2-Chloroethyl)-4-methylpiperazine, can react further with another molecule of N-methylpiperazine, leading to undesired symmetrical by-products. This occurs because the product amine can still be nucleophilic.[10]

  • Recommended Solution:

    • Stoichiometry Control: Use a large excess of the N-methylpiperazine relative to the chloroethylating agent. This statistically favors the reaction of the alkylating agent with the starting material rather than the product.[9]

    • Slow Addition: Add the alkylating agent (e.g., 1-bromo-2-chloroethane) slowly and sub-surface into the reaction mixture. This maintains a low instantaneous concentration of the alkylating agent, minimizing the chance of a second alkylation event. For scale-up, this is a critical process parameter.[11]

Scale-Up Considerations

Q: What are the most critical parameters to control when scaling this reaction from a 1L flask to a 100L reactor?

A: The three most critical parameters are heat management , mixing efficiency , and solid handling .

  • Heat Management: N-alkylation reactions are often exothermic. As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. An uncontrolled exotherm can lead to runaway reactions, increased byproduct formation, and significant safety hazards.

    • Mitigation: Implement strict control over the addition rate of the limiting reagent. Ensure the reactor's cooling system is adequate and perform a reaction calorimetry study to understand the thermal profile before scaling up.

  • Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting byproduct formation. This is especially true when dealing with heterogeneous mixtures (e.g., with an inorganic base like K₂CO₃).

    • Mitigation: Select an appropriate impeller design and agitation speed for the reactor scale. Ensure that solids remain well-suspended throughout the reaction.

  • Solid Handling: At scale, charging solid reagents (like the dihydrochloride salt or carbonate bases) and filtering the final product can pose challenges.

    • Mitigation: Use appropriate powder handling equipment (e.g., charging funnels, vacuum transfer) to minimize dust exposure. For filtration, select a filter press or centrifuge that is appropriately sized for the batch volume to ensure efficient isolation and washing of the product.

Generalized Scale-Up Workflow```dot

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification P1 Charge Reactor with N-Methylpiperazine & Solvent P2 Charge Base (e.g., K2CO3) P1->P2 R1 Heat to Target Temperature P2->R1 R2 Controlled Slow Addition of 1-Bromo-2-chloroethane R1->R2 R3 Monitor Reaction (TLC/HPLC) R2->R3 W1 Cool Reaction Mixture R3->W1 W2 Filter Inorganic Salts W1->W2 W3 Concentrate Filtrate W2->W3 W4 pH Adjustment / HCl Addition to Precipitate Dihydrochloride W3->W4 W5 Filter Product W4->W5 PU1 Recrystallization (e.g., from Ethanol/Water) W5->PU1 PU2 Dry Final Product PU1->PU2

Caption: Decision tree for troubleshooting low reaction conversion.

References

Technical Support Center: Troubleshooting Failed Reactions with "1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for "1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride." This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile reagent, particularly in nucleophilic substitution reactions. Here, we address common challenges, from reaction setup to product analysis, providing field-proven insights and evidence-based solutions to ensure the success of your synthesis.

Section 1: Understanding the Reagent - First Principles for Success

"this compound" is a bifunctional molecule, but its reactivity is fundamentally governed by the state of its two nitrogen atoms. As supplied, it is a dihydrochloride salt, meaning both the tertiary piperazine nitrogen (N4) and the secondary piperazine nitrogen (N1) are protonated.[1][2][3] This has critical implications for its use in N-alkylation reactions.

FAQ 1: My reaction isn't starting. I've mixed my nucleophile with "this compound," but TLC/HPLC analysis shows only starting materials. What's wrong?

This is the most common issue and stems from a misunderstanding of the reagent's form. In its dihydrochloride salt form, the piperazine nitrogens are protonated, carrying a positive charge.[1][2] This protonation renders the key N1 nitrogen non-nucleophilic, as its lone pair of electrons is tied up in a bond with a proton.[3][4] The reaction cannot proceed because the primary nucleophile required for the alkylation is effectively "turned off."

The Causality: Nucleophilic substitution requires an electron-rich species (a nucleophile) to attack an electron-deficient carbon atom (in this case, the carbon bearing the chlorine). The protonated amine salt is electron-poor and cannot act as a nucleophile.

Solution: The Critical Role of the Base

You must add a base to deprotonate the piperazine nitrogen, liberating the free amine, which is the active nucleophile. A minimum of two equivalents of base is required to neutralize the dihydrochloride salt. A third equivalent is often needed to scavenge the proton from the nucleophile that is being alkylated.

Step-by-Step Protocol Adjustment:

  • Select an appropriate base: Common choices include inorganic bases like potassium carbonate (K₂CO₃) or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).[5] The choice depends on your solvent and the sensitivity of your substrate.

  • Calculate Equivalents: Use at least 2.0 equivalents of base to neutralize the dihydrochloride. If your reacting nucleophile is, for example, a phenol or a secondary amine, you will need an additional equivalent of base to deprotonate it or to scavenge the HCl generated during its reaction.

  • Order of Addition: It is often best practice to stir the "this compound" with the base in the chosen solvent for a period (e.g., 30-60 minutes) before adding your target nucleophile. This ensures the free base of the piperazine is generated in situ.

Section 2: Common Reaction Failures and Side Products

Once the reaction is initiated, several other challenges can arise, leading to low yields or complex product mixtures.

FAQ 2: My reaction is messy. I see multiple new spots on TLC, and my desired product yield is low. What are the likely side reactions?

The most common side reactions in this chemistry are over-alkylation and intramolecular cyclization .

A. Over-Alkylation: The Runaway Reaction

N-alkylation reactions can be notoriously difficult to control at the mono-alkylation stage.[6][7] The newly formed secondary amine product is often more nucleophilic than the starting primary amine, leading it to react again with another molecule of the alkylating agent.[6]

The Causality: The product of your initial reaction is a secondary amine, which can then compete with your starting nucleophile to react with another molecule of "1-(2-Chloroethyl)-4-methylpiperazine," leading to a dimeric or polymeric byproduct.

Troubleshooting Over-Alkylation:

  • Stoichiometry Control: Use a large excess of the nucleophile you wish to alkylate. This statistically favors the reaction of the chloroethylpiperazine with your intended target rather than the product.

  • Slow Addition: Add the "1-(2-Chloroethyl)-4-methylpiperazine" solution slowly (e.g., via a syringe pump) to a heated solution of your nucleophile and base. This keeps the concentration of the alkylating agent low at any given moment, minimizing the chance of the product reacting a second time.[8]

B. Intramolecular Cyclization: Formation of an Aziridinium Ion

The 2-chloroethylamino moiety is prone to cyclizing on itself to form a highly reactive three-membered ring intermediate, the aziridinium ion.[8] This is a competing intramolecular Sₙ2 reaction.

The Causality: Under basic conditions, the deprotonated N1 nitrogen can attack the adjacent carbon bearing the chlorine, displacing it to form the strained aziridinium ring. This intermediate can then be attacked by any nucleophile in the mixture, potentially leading to regioisomeric products or undesired reactions with the solvent or base.

Troubleshooting Aziridinium Formation:

  • pH and Base Control: Avoid using excessively strong bases or a large excess of base. A highly basic environment can accelerate the intramolecular cyclization.[8] Using a moderately strong base like K₂CO₃ is often sufficient.

  • Concentration: Running the reaction at a higher concentration of your target nucleophile can favor the desired intermolecular reaction over the intramolecular cyclization.[8]

// Nodes reagent [label="1-(2-Chloroethyl)-4-\nmethylpiperazine (Free Base)", fillcolor="#4285F4"]; nucleophile [label="Your Nucleophile\n(e.g., R-NH₂, R-OH)", fillcolor="#34A853"]; product [label="Desired Product", fillcolor="#34A853"]; dimer [label="Over-alkylation\nByproduct", fillcolor="#EA4335"]; aziridinium [label="Aziridinium Ion\nIntermediate", fillcolor="#FBBC05"]; side_product [label="Ring-Opened\nSide Product", fillcolor="#EA4335"];

// Edges nucleophile -> product [label="Desired Intermolecular\nSN2 Reaction", color="#34A853"]; reagent -> product; product -> dimer [label="Competing SN2 Reaction\n(Product acts as Nucleophile)", color="#EA4335"]; reagent -> dimer; reagent -> aziridinium [label="Intramolecular SN2\n(Side Reaction)", color="#FBBC05"]; aziridinium -> side_product [label="Nucleophilic Attack\n(e.g., by solvent, base)", color="#EA4335"]; } }

Competing reaction pathways for 1-(2-Chloroethyl)-4-methylpiperazine.
FAQ 3: The reaction works, but the yield is consistently low (<30%). How can I optimize for better conversion?

Low conversion, assuming the base has been correctly used, typically points to suboptimal reaction conditions. The key parameters to investigate are the solvent, temperature, and the nature of the leaving group.

The Causality: Nucleophilic substitution reactions (Sₙ2) are highly sensitive to the reaction environment. The solvent must properly solvate the ions while not interfering with the nucleophile, and sufficient thermal energy is needed to overcome the activation barrier.

ParameterProblemRecommended Solution & Rationale
Solvent Reaction is sluggish or stalls.Switch to a polar aprotic solvent like DMF , Acetonitrile (ACN) , or DMSO .[5] These solvents are excellent for Sₙ2 reactions because they solvate the cation of the base (e.g., K⁺) but do not strongly solvate the nucleophile, leaving it "naked" and highly reactive.
Temperature Low conversion at room temperature.Gradually increase the temperature. Many N-alkylation reactions require heating to 60-100 °C to proceed at a reasonable rate.[9] Monitor the reaction by TLC or HPLC to track the consumption of starting material and avoid decomposition at excessively high temperatures.
Reactivity The chloro group is not a sufficiently reactive leaving group for a particularly weak nucleophile.While you cannot change the reagent, you can add a catalytic amount of a halide salt, such as sodium iodide (NaI) or potassium iodide (KI) . This facilitates a Finkelstein reaction, where the chloride is transiently replaced by iodide, a much better leaving group, accelerating the reaction.

G

A logical workflow for troubleshooting failed reactions.

Section 3: Reaction Monitoring and Product Analysis

Effective and timely monitoring is crucial to understanding your reaction's progress and making informed decisions.

FAQ 4: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is a rapid and effective method, but High-Performance Liquid Chromatography (HPLC) provides more quantitative and accurate data.[10]

Step-by-Step TLC Monitoring Protocol:

  • Prepare a Co-spot: On your TLC plate, spot your starting nucleophile, the "1-(2-Chloroethyl)-4-methylpiperazine" (after freeing with base), and a "co-spot" containing both. This helps in identifying each component.

  • Sample Preparation: At various time points (e.g., 1h, 4h, 12h, 24h), take a small aliquot from the reaction mixture. Quench it with a small amount of water and extract with an organic solvent (e.g., ethyl acetate). This removes the inorganic salts that would otherwise streak on the TLC plate.

  • Eluent System: A typical mobile phase would be a mixture of a moderately polar solvent (e.g., dichloromethane or ethyl acetate) and a more polar solvent (e.g., methanol), often with a small amount of triethylamine (e.g., 1%) to prevent the amine products from streaking.

  • Visualization: Visualize the plate under UV light (if your compounds are UV-active) and then with a stain such as potassium permanganate or ninhydrin to visualize the amines.

  • Interpretation: A successful reaction will show the disappearance of the starting material spots and the appearance of a new product spot with a different Rf value.

Using HPLC for Monitoring: For more precise analysis, HPLC is recommended.[10] A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or TFA) can effectively separate the starting materials from the product.[10] By comparing peak areas over time, you can quantitatively determine the extent of conversion.

References

Technical Support Center: Recrystallization of 1-(2-Chloroethyl)-4-methylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride. As a Senior Application Scientist, I have designed this resource to move beyond simple protocols and provide you with the in-depth, field-proven insights necessary for successfully recrystallizing this important pharmaceutical intermediate. This guide is structured in a question-and-answer format to directly address the common and complex challenges encountered in the laboratory.

Section 1: Foundational Knowledge & Initial Setup

This section addresses the most frequently asked questions regarding the material's properties and the selection of an appropriate recrystallization system. A thorough understanding of these fundamentals is the first step toward a successful purification.

Q1: What are the critical physicochemical properties of this compound that influence its recrystallization?

Understanding the compound's properties is paramount. As a dihydrochloride salt, it is highly polar and possesses significant lattice energy. Its behavior is dictated by its interaction with solvent molecules. Key properties are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value / Description Significance for Recrystallization
Molecular Formula C₇H₁₅ClN₂ · 2HCl Indicates a salt structure with multiple sites for hydrogen bonding.
Molecular Weight 235.58 g/mol Used for all stoichiometric calculations.
Physical Form White to pale-yellow or brown crystalline solid.[1] The color can be an initial indicator of purity; recrystallization aims to remove colored impurities.
Solubility Soluble in water[1]; Soluble in protic solvents like ethanol and isopropanol.[2][3] This dictates the choice of primary recrystallization solvents.
Hygroscopicity The compound is hygroscopic.[1] Requires careful handling and drying under anhydrous conditions to prevent clumping and obtain an accurate final weight.

| Purity (Typical) | ~97% for commercial grades. | Recrystallization is necessary to achieve the >99% purity often required for pharmaceutical synthesis. |

Q2: How do I select the best solvent system for recrystallization?

The ideal solvent system should exhibit high solubility for the compound at elevated temperatures and low solubility at cooler temperatures. For a polar salt like this, a polar protic solvent or a solvent/antisolvent system is typically effective.

Table 2: Recommended Solvent Systems

Solvent/System Role Rationale & Expert Insight
Ethanol/Water Primary Solvent Pair This is a classic and highly effective system for polar salts.[2] The compound is dissolved in a minimal amount of hot ethanol/water. Water increases the polarity to dissolve the salt, while ethanol's volatility aids in drying. The ratio is critical and must be determined empirically.
Isopropyl Alcohol (IPA) Primary Single Solvent IPA is a good choice for single-solvent recrystallization.[3][4] It has a good temperature-solubility coefficient for many amine hydrochlorides. It is less volatile than ethanol, which can allow for slower, more controlled crystal growth.

| Acetone | Antisolvent / Washing Solvent | The compound has low solubility in cold acetone.[3][5] It can be used as an antisolvent (added to a solution to induce precipitation) or, more commonly, as a washing solvent to rinse the filtered crystals of residual mother liquor and more soluble impurities. |

Section 2: Standard Recrystallization Protocol (Ethanol/Water System)

This section provides a detailed, self-validating protocol for a standard purification. The logic behind each step is explained to empower you to make informed adjustments.

Step-by-Step Methodology
  • Solvent Preparation: Prepare a mixture of 9:1 ethanol:water (v/v). This ratio is a good starting point, but may need optimization.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add the hot ethanol/water solvent mixture portion-wise while heating (e.g., on a hot plate with stirring) until the solid is just fully dissolved. Expert Tip: Using the absolute minimum amount of hot solvent is crucial for maximizing yield.[6]

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step removes particulate matter that would otherwise be trapped in your final crystals.

  • Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature.[7] Causality: Rapid cooling ("shock cooling") causes the compound to precipitate as a fine powder, trapping impurities. Slow cooling allows for the formation of a pure, ordered crystal lattice.[8]

  • Inducing Crystallization (If Necessary): If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a single seed crystal of the pure product.[8]

  • Ice Bath Cooling: Once the solution has reached room temperature and crystal growth has slowed, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the mother liquor.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold acetone to rinse away the residual mother liquor. Expert Tip: Ensure the acetone is ice-cold to minimize dissolution of your product.

  • Drying: Dry the purified crystals thoroughly under vacuum, preferably in a desiccator over a drying agent (e.g., P₂O₅) to manage its hygroscopic nature.

Visual Workflow: Standard Recrystallization

Recrystallization_Workflow start Start: Crude Product dissolve Dissolve in Minimal Hot Solvent (e.g., EtOH/H2O) start->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool_slow Slowly Cool to Room Temperature hot_filter->cool_slow ice_bath Cool in Ice Bath cool_slow->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Acetone vac_filter->wash dry Dry Under Vacuum wash->dry end_node End: Pure Crystals dry->end_node

Caption: Standard experimental workflow for recrystallization.

Section 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section provides solutions to common problems in a direct Q&A format.

Q3: My product "oiled out" instead of forming crystals. What happened and how do I fix it?

Cause: Oiling out occurs when the solute comes out of solution at a temperature above its melting point (or the melting point of the solute-solvent mixture), forming a liquid phase instead of a solid. This is common with impure samples, as impurities can depress the melting point.

Solution:

  • Re-heat the solution to dissolve the oil.

  • Add a small amount of additional hot solvent (e.g., 5-10% more volume) to increase the saturation temperature.[8]

  • Allow the solution to cool even more slowly. You can insulate the flask to prolong the cooling period.

  • Vigorous stirring while cooling can sometimes break up the oil and promote crystallization, though this may lead to smaller crystals.

Q4: No crystals have formed, even after cooling in an ice bath. What are my next steps?

Cause: The most common reason for crystallization failure is using too much solvent, resulting in a solution that is not supersaturated even at low temperatures.[7][8]

Troubleshooting Steps:

  • Scratch & Seed: First, try scratching the inner surface of the flask with a glass rod or adding a seed crystal.[8]

  • Reduce Solvent Volume: If the above fails, gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume). Then, repeat the slow cooling process.

  • Introduce an Antisolvent: If you have a concentrated solution (e.g., in ethanol), you can try adding a miscible antisolvent (like cold acetone) dropwise until persistent cloudiness appears, then warm slightly to clarify and cool slowly.

Visual Guide: Troubleshooting Crystallization Failure

Troubleshooting_No_Crystals problem Problem: No Crystals Formed check_saturation Is the solution supersaturated? problem->check_saturation action1 Action: Scratch flask or add seed crystal check_saturation->action1  Maybe action2 Action: Boil off excess solvent to concentrate check_saturation->action2  Likely No (Too much solvent) action3 Action: Add antisolvent dropwise check_saturation->action3  Alternative re_cool Re-cool Slowly action1->re_cool action2->re_cool action3->re_cool success Success: Crystals Form re_cool->success

Caption: Decision tree for troubleshooting crystallization failure.

Q5: My final product is clumpy and difficult to handle. What is the cause?

Cause: This is a classic sign of the compound's hygroscopic nature.[1] The material has likely absorbed atmospheric moisture after filtration and during drying.

Solution:

  • Minimize Air Exposure: Work quickly during the filtration and transfer steps.

  • Thorough Drying: Ensure the product is dried under high vacuum for an extended period (several hours to overnight). Using a vacuum oven at a mild temperature (e.g., 40-50 °C), if the compound is stable, can be very effective.

  • Proper Storage: Store the final, dried product in a tightly sealed container, preferably within a desiccator or a nitrogen-filled glove box.

Q6: My recovery yield seems very low. How can I improve it?

Cause: Recrystallization is a trade-off between purity and yield; some loss is expected.[9] Significant loss is typically due to using too much solvent, incomplete precipitation, or excessive washing.

Solution:

  • Optimize Solvent Volume: Ensure you are using the absolute minimum amount of hot solvent required for dissolution. This is the most critical factor.

  • Maximize Cooling: Ensure the flask spends adequate time in the ice bath (at least 30-60 minutes) to allow for maximum precipitation.

  • Second Crop of Crystals: The remaining mother liquor can be concentrated (by boiling off solvent) and cooled again to obtain a second, less pure crop of crystals. This can be kept separate or combined with the crude material for a future recrystallization run.

  • Judicious Washing: Wash the filter cake with a minimal amount of ice-cold solvent to avoid dissolving a significant portion of your product.

References

Validation & Comparative

A Comparative Guide to Synthetic Strategies: 1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride vs. Alternative Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine ring is a cornerstone of modern medicinal chemistry, serving as a critical pharmacophore in a multitude of therapeutic agents, particularly those targeting the central nervous system (CNS).[1][2] Antipsychotic drugs, for instance, frequently incorporate this heterocyclic scaffold to achieve desired receptor binding profiles.[3][4][5] This guide provides an in-depth, comparative analysis of 1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride, a key synthetic building block, versus alternative piperazine derivatives. We will explore the causality behind experimental choices in N-alkylation reactions, compare synthetic strategies through experimental data and protocols, and offer field-proven insights for researchers, scientists, and drug development professionals aiming to optimize the synthesis of piperazine-containing compounds.

The Synthetic Challenge: Achieving Selective Mono-N-Alkylation of Piperazine

The core utility of piperazine derivatives in synthesis lies in N-alkylation—a nucleophilic substitution reaction where a piperazine nitrogen atom attacks an electrophilic carbon to form a new C-N bond.[6][7] However, the symmetrical nature of the parent piperazine molecule, with its two equally reactive secondary amines, presents a significant hurdle: controlling the reaction to favor the desired mono-alkylated product over the di-alkylated byproduct.[8][9] This lack of selectivity often leads to complex product mixtures, necessitating challenging and costly purification steps.

Several strategies have been developed to address this, each with distinct advantages and trade-offs. This guide will compare three primary approaches:

  • Strategy A: Employing 1-(2-Chloroethyl)-4-methylpiperazine as an electrophilic alkylating agent.

  • Strategy B: Direct nucleophilic alkylation of piperazine or its simple derivatives.

  • Strategy C: A controlled, multi-step approach using mono-protected piperazine.

Comparative Analysis of Synthetic Strategies

The choice of synthetic strategy is dictated by the target molecule's structure and the desired efficiency. Here, we dissect the mechanisms, benefits, and drawbacks of each approach.

Strategy A: 1-(2-Chloroethyl)-4-methylpiperazine as a Pre-functionalized Building Block

Unlike strategies where piperazine acts as a nucleophile, 1-(2-Chloroethyl)-4-methylpiperazine functions as an electrophilic alkylating agent .[1] The terminal carbon of the chloroethyl group is the electrophilic center, which is attacked by a separate nucleophile (e.g., an amine, alkoxide, or phenoxide).

  • Causality and Advantages: This approach ingeniously circumvents the mono-/di-alkylation problem. One nitrogen is already a tertiary amine (methylated), rendering it non-reactive as a nucleophile in this context. The second nitrogen is incorporated as part of the alkylating chain. This allows for the direct and clean installation of the (4-methylpiperazin-1-yl)ethyl moiety, a common structural motif in pharmaceuticals.

  • Limitations: The reagent is supplied as a dihydrochloride salt, which is stable but requires the use of a suitable base (e.g., K₂CO₃, Na₂CO₃) in the reaction mixture to facilitate the nucleophilic substitution.[6] Handling and safety are also critical considerations, as the compound is classified as hazardous.[10]

Strategy B: Direct Alkylation of Piperazine (The Nucleophilic Approach)

This is the most straightforward method conceptually, where piperazine (or a derivative like N-methylpiperazine) is used as a nucleophile to attack an alkyl halide.[9][11] This strategy is frequently employed in the synthesis of major antipsychotics like Olanzapine and Aripiprazole, where intermediates are reacted with N-methylpiperazine or 1-(2,3-dichlorophenyl)piperazine, respectively.[12][13][14]

  • Causality and Disadvantages: The primary drawback is the high propensity for di-alkylation, as the mono-alkylated product is often as reactive as the starting piperazine.[8][9] This results in a mixture of products and necessitates difficult purifications. Over-alkylation can also occur, leading to the formation of quaternary ammonium salts.[8]

  • Mitigation Techniques: To favor mono-alkylation, a large stoichiometric excess of piperazine can be used, increasing the statistical probability that the alkylating agent encounters an unreacted piperazine molecule.[9][11] While effective to a degree, this requires the subsequent removal of large amounts of unreacted starting material.

Strategy C: Alkylation of Mono-Protected Piperazine (The Controlled Approach)

This is the most selective and reliable method for synthesizing mono-alkylated piperazines.[9] The strategy involves three key stages:

  • Protection: One nitrogen atom of piperazine is temporarily blocked with a protecting group, most commonly a tert-butoxycarbonyl (Boc) group.[8]

  • Alkylation: The unprotected nitrogen is then selectively alkylated.

  • Deprotection: The protecting group is removed, typically under acidic conditions, to yield the pure mono-alkylated product.[11]

  • Causality and Advantages: By masking one reactive site, the reaction is precisely directed to the other, guaranteeing high selectivity and yielding a clean product.[9][11]

  • Limitations: This elegance comes at the cost of process efficiency. The addition of protection and deprotection steps increases the overall reaction time, labor, and material costs, which can be a significant factor in large-scale industrial synthesis.

Quantitative Data Summary

The following table provides a comparative summary of the key performance indicators for each synthetic strategy.

FeatureStrategy A: Using 1-(2-Chloroethyl)-4-methylpiperazine Strategy B: Direct Alkylation of Piperazine Strategy C: Mono-Protected Piperazine
Primary Role Electrophilic Alkylating AgentNucleophileNucleophile (after protection)
Selectivity Excellent (avoids N,N'-di-substitution)Poor to Moderate (mixture of products)Excellent (highly selective for mono-alkylation)
Typical Yield Good to ExcellentVariable (highly dependent on stoichiometry)Excellent
Number of Steps 113 (Protect, Alkylate, Deprotect)
Purification Generally straightforwardOften difficult (requires chromatography)Straightforward
Key Advantage Direct installation of a common pharmacophoreSimplicity, low-cost starting materialsUnambiguous and clean product formation
Key Disadvantage Requires base; reagent-specific utilityPoor selectivity and byproduct formation[8]Lower overall process efficiency; higher cost[11]

Visualization of Synthetic Workflows

The choice of synthetic route involves a trade-off between selectivity, step-count, and overall efficiency. The following diagram illustrates the distinct workflows.

G cluster_A Strategy A: Electrophilic Agent cluster_B Strategy B: Direct Alkylation cluster_C Strategy C: Mono-Protection A1 Nucleophile (e.g., R-NH2) A3 N-Alkylation (Single Step) A1->A3 A2 1-(2-Chloroethyl) -4-methylpiperazine A2->A3 A4 Desired Product: R-NH-(CH2)2-N-piperazine-CH3 A3->A4 B1 Piperazine B3 N-Alkylation (Single Step) B1->B3 B2 Alkyl Halide (R-X) B2->B3 B4 Product Mixture: Mono- & Di-alkylated B3->B4 C1 Piperazine C2 1. Boc Protection C1->C2 C3 2. N-Alkylation C2->C3 C4 3. Deprotection C3->C4 C5 Pure Mono-alkylated Product (R-Piperazine) C4->C5

Caption: Comparative workflows for piperazine N-alkylation strategies.

The fundamental chemical transformation for Strategy A is a standard nucleophilic substitution.

Caption: General mechanism for N-alkylation using the title reagent.

Experimental Protocols

The following protocols are representative methodologies for achieving N-alkylation.

Protocol 1: N-Alkylation of a Secondary Amine with this compound

This protocol describes a general method for coupling a nucleophilic amine with the title reagent.[6]

  • Materials:

    • Secondary Amine (e.g., morpholine) (1.0 eq)

    • This compound (1.2 eq)

    • Potassium Carbonate (K₂CO₃) (3.0 eq)

    • Acetonitrile (Solvent)

  • Procedure:

    • To a solution of the secondary amine in acetonitrile, add potassium carbonate.

    • Add this compound to the suspension.

    • Heat the reaction mixture to reflux (approx. 82°C) and stir for 12-24 hours. Monitor reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

    • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

Protocol 2: Selective Mono-alkylation via Boc-Protection

This protocol outlines the highly selective, three-step synthesis of a mono-alkylated piperazine.[8]

  • Step 1: Mono-Boc Protection of Piperazine

    • Dissolve piperazine (2.0 eq) in a suitable solvent like dichloromethane (DCM).

    • Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) in DCM dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Work up the reaction to isolate the 1-Boc-piperazine intermediate, which can be purified by chromatography or crystallization.

  • Step 2: Alkylation of 1-Boc-piperazine

    • In a reaction flask, combine 1-Boc-piperazine (1.0 eq), the desired alkylating agent (e.g., benzyl bromide) (1.1 eq), and potassium carbonate (2.0 eq) in acetone.[8]

    • Reflux the mixture and monitor for completion by TLC or LC-MS.

    • Upon completion, filter the mixture and concentrate the filtrate. The crude product can be taken to the next step or purified.

  • Step 3: Boc Deprotection

    • Dissolve the Boc-protected product from Step 2 in a solvent such as DCM or methanol.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

    • Stir at room temperature until deprotection is complete (monitored by TLC/LC-MS).

    • Concentrate the mixture and perform an aqueous work-up with a base (e.g., NaOH) to neutralize the acid and extract the free amine product.

Safety and Handling Considerations

This compound and related alkylating agents must be handled with care.

  • Hazards: The compound is harmful if swallowed or inhaled and causes skin and serious eye irritation.[10] It may also cause respiratory irritation.

  • Precautions: Always handle this reagent in a well-ventilated chemical fume hood.[15] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and compatible chemical-resistant gloves.[15][16] Ensure eyewash stations and safety showers are readily accessible.

Conclusion and Expert Recommendation

The synthesis of piperazine-containing molecules requires a careful balance of selectivity, efficiency, and cost.

  • This compound is a highly valuable and efficient reagent when the synthetic goal is the direct introduction of the (4-methylpiperazin-1-yl)ethyl moiety. It offers an elegant solution to the selectivity problems that plague direct alkylation.

  • Direct alkylation (Strategy B) remains a workhorse in industrial synthesis, especially for specific, well-optimized reactions where cost is paramount and purification methods are established. However, for novel discovery chemistry, it can lead to significant challenges.

  • The mono-protection strategy (Strategy C) is the gold standard for achieving clean, unambiguous mono-alkylation of the piperazine core with diverse substituents. It provides the highest level of control and is ideal for complex, multi-step syntheses where material purity is critical.

For the research scientist, the choice is clear: for installing the specific (4-methylpiperazin-1-yl)ethyl group, the title compound is superior. For installing other, more varied alkyl groups onto the piperazine core with high fidelity, the mono-protection strategy is the most trustworthy and scientifically rigorous approach, despite its longer workflow.

References

A Comparative Guide to Nitrogen Mustard Precursors: 1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride vs. bis(2-chloroethyl)amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and cancer research, nitrogen mustards remain a critical class of bifunctional alkylating agents.[1] Their utility as potent cytotoxic compounds stems from their ability to form covalent cross-links with DNA, ultimately inducing apoptosis in rapidly dividing cells.[2] This guide provides an in-depth comparison of two key precursors in the synthesis of various nitrogen mustard derivatives and other pharmacologically active molecules: 1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride and bis(2-chloroethyl)amine hydrochloride. Understanding the nuances of their chemical reactivity, synthetic applications, and handling considerations is paramount for researchers aiming to design and execute efficient and safe experimental protocols.

At a Glance: Chemical and Physical Properties

A foundational understanding of the physicochemical properties of these two compounds is essential for their effective use in the laboratory. The following table summarizes their key characteristics.

PropertyThis compoundbis(2-chloroethyl)amine hydrochloride
CAS Number 5753-26-4[3][4]821-48-7[5][6]
Molecular Formula C7H17Cl3N2C4H10Cl3N[5]
Molecular Weight 235.58 g/mol 178.488 g/mol [5]
Appearance Pale-yellow to brown solidWhite to beige crystalline powder[7][8]
Melting Point Not specified212-214 °C[5][8]
Solubility Not specifiedSoluble in water[6][7]
Storage RefrigeratorStore in a cool, dark place, ideally below 15°C[7]

Structural Differences and Mechanistic Implications

The core distinction between these two molecules lies in their structure, which dictates their reactivity and subsequent applications.

G cluster_0 1-(2-Chloroethyl)-4-methylpiperazine cluster_1 bis(2-chloroethyl)amine N1_A N N2_A N C1_A CH2 C2_A CH2 C3_A CH2 C4_A CH2 C5_A CH2 C6_A CH2 Cl_A Cl CH3_A CH3 N_B NH C1_B CH2 C2_B CH2 Cl1_B Cl C3_B CH2 C4_B CH2 Cl2_B Cl

Caption: Chemical structures of the parent amines.

1-(2-Chloroethyl)-4-methylpiperazine contains a pre-formed piperazine ring with a reactive chloroethyl group. This structure makes it an ideal building block for introducing the N-methylpiperazine moiety into a target molecule via nucleophilic substitution.[9] The piperazine ring is a common pharmacophore in many centrally active agents.[9]

bis(2-chloroethyl)amine , on the other hand, is a classic nitrogen mustard structure with two reactive chloroethyl arms attached to a secondary amine.[1] This bifunctionality is the key to its cytotoxic activity. The mechanism of action involves intramolecular cyclization of one chloroethyl arm to form a highly reactive aziridinium ion. This electrophilic intermediate then readily alkylates nucleophilic sites on DNA, primarily the N7 position of guanine.[1] The second chloroethyl arm can then undergo the same process, leading to the formation of DNA monoadducts or, more critically, interstrand cross-links (ICLs) that are highly cytotoxic.[1][2]

Comparative Applications in Research and Drug Development

The distinct structural features of these two compounds lead to their divergent applications in the synthesis of pharmaceuticals and other bioactive molecules.

ApplicationThis compoundbis(2-chloroethyl)amine hydrochloride
Introduction of Piperazine Moiety Primary application. Used to introduce the N-methylpiperazine scaffold.[9][10]Can be used for the de novo synthesis of a piperazine ring through cyclization with a primary amine.[10]
Synthesis of Anticancer Agents Used as a building block for various therapeutic agents, including those targeting neurological disorders.[11]A key precursor for the synthesis of numerous alkylating anticancer drugs, such as cyclophosphamide and ifosfamide.[7][12][13][14]
Radioligand Development A versatile precursor for developing radioligands for Positron Emission Tomography (PET).[15]Not a primary application.
Chemical Research Used as a reagent in organic synthesis for constructing complex heterocyclic systems.[16]Used as a research tool to induce DNA damage and study the effects of alkylating agents.[17] Also used in the synthesis of other bioactive molecules.[7]

bis(2-chloroethyl)amine hydrochloride is a cornerstone in the synthesis of many clinically important chemotherapeutic agents. For instance, it is a critical starting material for the production of cyclophosphamide, a widely used nitrogen mustard prodrug.[12][18][19] The synthesis involves the reaction of bis(2-chloroethyl)amine hydrochloride with phosphoryl chloride, followed by reaction with 3-aminopropanol.[12][20]

This compound serves a different synthetic purpose. Its primary utility lies in its ability to act as an electrophilic synthon, allowing for the efficient attachment of the piperazine ring to various molecular fragments through nucleophilic substitution reactions.[16] This is particularly valuable in the development of drugs targeting the central nervous system, where the piperazine moiety is a common structural feature.[9][16]

Experimental Protocol: A Case Study in Cyclophosphamide Synthesis

To illustrate the practical application of bis(2-chloroethyl)amine hydrochloride, a generalized, one-pot, two-stage synthesis of cyclophosphamide is outlined below. This protocol highlights the causality behind the experimental choices and the importance of controlled reaction conditions.

Objective: To synthesize cyclophosphamide from bis(2-chloroethyl)amine hydrochloride.

Materials:

  • bis(2-chloroethyl)amine hydrochloride

  • Phosphoryl chloride (POCl₃)

  • 3-aminopropanol

  • N-methylmorpholine (or another suitable base)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

  • Two-necked flask equipped with a stirrer

  • Ice bath

  • Separatory funnel

Procedure:

  • Reaction Setup: In a two-necked flask, combine bis(2-chloroethyl)amine hydrochloride and N-methylmorpholine. The base is crucial to deprotonate the amine hydrochloride, liberating the free amine for reaction.[21]

  • First Stage - Formation of the Phosphoramidic Dichloride: Cool the flask to approximately 4°C using an ice bath. This is critical to control the exothermic reaction with phosphoryl chloride. Slowly add phosphoryl chloride dropwise to the stirred mixture.[12] Maintaining a low temperature prevents unwanted side reactions. After the addition, allow the mixture to stir at room temperature for several hours to ensure complete reaction, forming the N,N-bis(2-chloroethyl)phosphoramidic dichloride intermediate.[12]

  • Second Stage - Cyclization: Cool the reaction mixture back down to approximately 4°C. Slowly add 3-aminopropanol dropwise.[12] The slow addition is necessary to control the reaction rate and prevent the formation of byproducts. The 3-aminopropanol reacts with the phosphoramidic dichloride to form the cyclophosphamide ring. Allow the reaction to proceed at room temperature for an extended period (e.g., 15 hours) to drive the reaction to completion.[12]

  • Workup and Purification: Add ethyl acetate and water to the reaction flask and stir vigorously. Transfer the mixture to a separatory funnel. The ethyl acetate will extract the cyclophosphamide product into the organic layer.[12] Wash the organic layer with an acidic solution (e.g., 2N HCl) to remove any unreacted amines. Dry the organic layer over anhydrous sodium sulfate to remove residual water, filter, and concentrate under reduced pressure. The crude product can then be purified by crystallization.[12]

G

Caption: Experimental workflow for the one-pot synthesis of cyclophosphamide.

Safety and Handling: A Critical Consideration

Both this compound and bis(2-chloroethyl)amine hydrochloride are hazardous chemicals and must be handled with extreme caution in a well-ventilated fume hood.

bis(2-chloroethyl)amine hydrochloride is classified as a poison and is harmful if swallowed or inhaled.[7][22] It is corrosive and can cause severe skin burns and eye damage.[7][22][23] It is also suspected of causing genetic defects.[7] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection, is mandatory when handling this compound.[7]

This compound is also harmful if swallowed and can cause skin and serious eye irritation.[24] It may also cause respiratory irritation.[24] Standard laboratory safety precautions should be strictly followed.

Conclusion: Selecting the Right Tool for the Job

The choice between this compound and bis(2-chloroethyl)amine hydrochloride is fundamentally driven by the synthetic goal.

  • For the introduction of a pre-formed N-methylpiperazine ring , a common pharmacophore in CNS-active drugs, This compound is the reagent of choice.[10]

  • For the synthesis of classic nitrogen mustard alkylating agents or for the de novo construction of a piperazine ring , bis(2-chloroethyl)amine hydrochloride is the indispensable precursor.[10]

A thorough understanding of their distinct reactivities, coupled with stringent adherence to safety protocols, will enable researchers to effectively and safely utilize these valuable chemical building blocks in the advancement of pharmaceutical research and development.

References

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 1-(2-Chloroethyl)-4-methylpiperazine Dihydrochloride and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation and purity assessment of synthetic intermediates are paramount. For drug development professionals, 1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride serves as a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system. Its precise molecular structure, featuring a reactive chloroethyl group and a piperazine core, necessitates rigorous analytical characterization to ensure the integrity of subsequent synthetic steps and the quality of the final drug substance.

This guide provides an in-depth comparative analysis of the spectroscopic data for this compound. We will delve into the nuances of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, comparing them with relevant alternatives to provide a robust framework for identification and quality control. The experimental protocols detailed herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Spectroscopic Profile of this compound

The dihydrochloride salt form of this compound significantly influences its spectroscopic properties. The protonation of the two nitrogen atoms in the piperazine ring leads to a general downfield shift of adjacent protons and carbons in the NMR spectra due to the electron-withdrawing inductive effect of the positive charges.

¹H NMR Spectroscopy Analysis

In the ¹H NMR spectrum, the asymmetry introduced by the two different substituents on the piperazine ring (a methyl group and a 2-chloroethyl group) means that the protons on the piperazine ring are not chemically equivalent. This results in more complex multiplets compared to a symmetrically substituted piperazine.

Expected ¹H NMR Spectral Features (in D₂O):

  • Piperazine Ring Protons: Due to the asymmetric nature of the molecule, the eight protons on the piperazine ring are expected to appear as a series of complex multiplets in the range of ~3.0 - 3.8 ppm . The protonation of the nitrogens causes a significant downfield shift.

  • -N-CH₂-CH₂-Cl Protons: The methylene group attached to the nitrogen (-N-CH₂-) is anticipated to be a triplet around ~3.8 ppm , deshielded by the adjacent positively charged nitrogen. The methylene group attached to the chlorine (-CH₂-Cl) is expected to be a triplet further downfield at approximately ~4.0 ppm due to the strong electron-withdrawing effect of the chlorine atom.

  • -CH₃ Protons: The methyl group protons are expected to appear as a singlet at around ~3.0 ppm .

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum will reflect the number of unique carbon environments in the molecule.

Expected ¹³C NMR Spectral Features (in D₂O):

  • Piperazine Ring Carbons: The four carbons of the piperazine ring are not equivalent and are expected to give rise to distinct signals in the region of ~45 - 55 ppm .

  • -N-CH₂-CH₂-Cl Carbons: The carbon adjacent to the nitrogen (-N-CH₂-) is expected around ~55 - 60 ppm , while the carbon bonded to the chlorine (-CH₂-Cl) will be further downfield, likely in the ~40 - 45 ppm range.

  • -CH₃ Carbon: The methyl carbon should produce a signal in the upfield region, around ~43 ppm .

Infrared (IR) Spectroscopy Analysis

The IR spectrum provides valuable information about the functional groups present in the molecule. For this compound, the key vibrational modes are associated with the protonated amine, alkyl chains, and the carbon-chlorine bond.

Expected IR Spectral Features (Solid Phase, KBr or ATR):

  • N-H⁺ Stretching: A very broad and strong absorption band is expected in the region of 2400-2800 cm⁻¹ , which is characteristic of the stretching vibration of the N-H bond in a secondary ammonium salt.

  • C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and methylene groups will appear as multiple sharp peaks in the 2850-3000 cm⁻¹ region.[1]

  • N-H⁺ Bending: Asymmetric and symmetric bending vibrations of the N-H⁺ group are expected in the 1560-1600 cm⁻¹ range.

  • C-N Stretching: The C-N stretching vibrations of the piperazine ring are typically observed in the 1100-1300 cm⁻¹ region.[1]

  • C-Cl Stretching: A moderate to strong absorption corresponding to the C-Cl stretching vibration is expected in the fingerprint region, typically between 600-800 cm⁻¹ .

Comparative Spectroscopic Data

To aid in the positive identification of this compound, it is instructive to compare its expected spectroscopic data with that of structurally related compounds. Below is a comparison with Piperazine Dihydrochloride and 1-(2-Chloroethyl)piperidine hydrochloride.

Compound Key ¹H NMR Signals (ppm) Key ¹³C NMR Signals (ppm) Key IR Bands (cm⁻¹)
This compound (Predicted) ~3.0-3.8 (m, piperazine H's), ~3.8 (t, -N-CH₂-), ~4.0 (t, -CH₂-Cl), ~3.0 (s, -CH₃)~45-55 (piperazine C's), ~55-60 (-N-CH₂-), ~40-45 (-CH₂-Cl), ~43 (-CH₃)2400-2800 (broad, N-H⁺ stretch), 2850-3000 (C-H stretch), 1560-1600 (N-H⁺ bend), 600-800 (C-Cl stretch)
Piperazine Dihydrochloride [2][3]~3.4 (s, all 8 piperazine H's are equivalent)~42 (single peak due to symmetry)2400-2800 (broad, N-H⁺ stretch), 2850-3000 (C-H stretch), ~1580 (N-H⁺ bend)
1-(2-Chloroethyl)piperidine hydrochloride [2][4]1.5-3.0 (m, piperidine H's), ~2.8 (t, -N-CH₂-), ~3.7 (t, -CH₂-Cl)22-55 (piperidine C's), ~58 (-N-CH₂-), ~41 (-CH₂-Cl)2400-2700 (broad, N-H⁺ stretch), 2850-3000 (C-H stretch), 1570-1600 (N-H⁺ bend), 650-750 (C-Cl stretch)

This comparative analysis highlights how the substitution pattern on the piperazine ring directly impacts the complexity and chemical shifts in the NMR spectra, providing a clear method for differentiation.

Experimental Protocols

The following protocols describe the standardized procedures for acquiring high-quality NMR and IR spectra for compounds such as this compound.

Protocol for ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample for ¹H NMR (20-25 mg for ¹³C NMR) into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a suitable deuterated solvent. Given the dihydrochloride salt nature of the analyte, deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) are recommended.[5][6] D₂O is often preferred for its simplicity, though the N-H⁺ protons will exchange with deuterium and become invisible.

    • If D₂O is used, referencing can be done using an internal standard such as sodium 3-(trimethylsilyl)propionate-2,2,3,3-d₄ (TSP) at 0.00 ppm.[6] For ¹³C NMR in D₂O, a small amount of methanol can be added, and its methyl resonance set to 49.50 ppm.[6]

    • If DMSO-d₆ is used, the residual solvent peak can be used for referencing (¹H: ~2.50 ppm, ¹³C: ~39.52 ppm).[7]

    • Securely cap the NMR tube and vortex gently until the sample is fully dissolved.

  • Instrumental Analysis:

    • The analysis should be performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Acquire a standard one-dimensional ¹H spectrum. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

    • Acquire a broadband proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

    • For unambiguous assignments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

  • Data Processing and Interpretation:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

    • Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecular structure based on their chemical shifts, multiplicities, and integration values. Compare the obtained spectra with the predicted data and data from reference compounds.

Protocol for Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • ATR is a modern and convenient method that requires minimal sample preparation.

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Record a background spectrum of the empty ATR accessory.

    • Place a small amount of the solid sample onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrumental Analysis:

    • Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing and Interpretation:

    • The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.[1][5]

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow for spectroscopic characterization and the relationship between the molecular structure and its spectral output.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_comp Verification & Comparison Prep_NMR Dissolve in Deuterated Solvent (e.g., D₂O) Acq_NMR Acquire ¹H & ¹³C NMR Spectra (e.g., 400 MHz) Prep_NMR->Acq_NMR Prep_IR Place Solid Sample on ATR Crystal Acq_IR Acquire FTIR Spectrum (4000-400 cm⁻¹) Prep_IR->Acq_IR Proc_NMR Fourier Transform, Phase & Baseline Correction Acq_NMR->Proc_NMR Proc_IR Background Subtraction Acq_IR->Proc_IR Analysis Peak Picking, Integration, & Assignment Proc_NMR->Analysis Proc_IR->Analysis Compare Compare with Reference Spectra & Predicted Data Analysis->Compare Report Final Report: Structure Confirmed Compare->Report

Caption: Workflow for Spectroscopic Analysis.

Structure_Spectrum_Relationship cluster_structure Molecular Structure cluster_properties Chemical Properties cluster_spectra Spectroscopic Output Structure 1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride Protons Unique Proton Environments Structure->Protons Carbons Unique Carbon Environments Structure->Carbons Bonds Functional Group Vibrational Modes (N-H⁺, C-H, C-Cl) Structure->Bonds H_NMR ¹H NMR Spectrum (Chemical Shifts, Multiplicities) Protons->H_NMR C_NMR ¹³C NMR Spectrum (Number of Signals, Chemical Shifts) Carbons->C_NMR IR_Spec IR Spectrum (Absorption Bands) Bonds->IR_Spec

Caption: Structure to Spectrum Correlation.

Conclusion

The rigorous application of NMR and IR spectroscopy is indispensable for the structural verification of this compound. By understanding the expected spectral features and comparing them against known alternatives, researchers and drug development professionals can confidently ascertain the identity and purity of this vital synthetic intermediate. The protocols and comparative data presented in this guide offer a comprehensive framework to ensure the quality and consistency required in the pharmaceutical industry.

References

A Comparative Guide to the Reaction Kinetics of 1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride for Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Pivotal Role of a Reactive Intermediate in Medicinal Chemistry

1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride is a cornerstone building block in the synthesis of a multitude of pharmaceutical agents. Its utility lies in the reactive 2-chloroethyl moiety, which allows for the strategic introduction of the 4-methylpiperazine scaffold into target molecules. This piperazine ring is a privileged structure in medicinal chemistry, appearing in drugs spanning various therapeutic areas, including antipsychotics, antihistamines, and anti-cancer agents. Understanding the reaction kinetics of this reagent is paramount for optimizing synthetic routes, maximizing yields, and minimizing impurities.

This guide provides an in-depth analysis of the reaction kinetics of this compound, comparing its reactivity with alternative synthetic strategies. We will delve into the mechanistic underpinnings of its reactivity, present comparative kinetic data from analogous systems, and provide detailed experimental protocols for researchers to conduct their own kinetic analyses.

Core Reactivity: The Aziridinium Ion as the Key Player

The reactivity of 1-(2-Chloroethyl)-4-methylpiperazine is characteristic of a nitrogen mustard. It is not a simple direct SN2 displacement of the chloride by a nucleophile. Instead, the reaction proceeds through a critical intramolecular cyclization to form a highly strained and exceptionally reactive intermediate: the N-methyl-N'-ethylpiperazinium ion, a type of aziridinium ion. This unimolecular cyclization is typically the rate-determining step in reactions with weak to moderate nucleophiles.[1][2]

The lone pair of electrons on the tertiary amine nitrogen acts as an internal nucleophile, displacing the chloride ion. Once formed, the strained three-membered aziridinium ring is readily attacked by a wide range of nucleophiles, leading to ring-opening and the formation of the desired N-alkylated product. This two-step mechanism is classified as an SN1-type reaction because the rate is dependent only on the concentration of the alkylating agent, as it proceeds through a reactive intermediate.[2]

Aziridinium Ion Formation cluster_0 1-(2-Chloroethyl)-4-methylpiperazine cluster_1 Rate-Determining Step cluster_2 Reactive Intermediate cluster_3 Nucleophilic Attack Reactant 1-(2-Chloroethyl)-4-methylpiperazine TransitionState Intramolecular Cyclization Reactant->TransitionState k_cyclization (slow) Aziridinium Aziridinium Ion TransitionState->Aziridinium - Cl- Product Alkylated Product Aziridinium->Product Nucleophile Nucleophile Nucleophile->Aziridinium k_attack (fast)

Caption: Mechanism of alkylation via aziridinium ion formation.

Comparative Kinetic Analysis: Gauging Reactivity

While specific kinetic data for this compound is not extensively published, we can draw valuable comparisons from closely related nitrogen mustards and β-chloroethylamines. The rate of aziridinium ion formation is the key parameter governing the overall reaction rate.

Compound/ReactionRate Constant (k)Half-life (t₁/₂)ConditionsReference
Analogous Systems
Tris(2-chloroethyl)amine (HN3) Hydrolysis0.029 ± 0.008 min⁻¹~24 hourspH 6[3]
2-Chloroethylamine Cyclization(8.0 ± 0.2) × 10⁻⁶ s⁻¹24.0 ± 0.5 hours21°C, Water[4]
Alternative Synthetic Strategies
N-Alkylation of Piperazine with 1-bromo-2-chloroethaneVaries with conditionsVariesTypically requires base and elevated temp.[5]
Reductive Amination of Piperazine with a protected aldehydeVaries with substrate and reducing agentVariesMulti-step, requires specific reagents[6]

Insights from the Data:

  • Reactivity of the Chloroethyl Group: The data for analogous systems like tris(2-chloroethyl)amine and 2-chloroethylamine indicate that the intramolecular cyclization to the aziridinium ion is a relatively slow process at physiological pH and ambient temperature, with half-lives on the order of a day. This moderate reactivity allows for controlled reactions in a laboratory setting.

  • Influence of Structure: The rate of cyclization is influenced by the substitution on the nitrogen atom. Electron-donating groups, such as the methyl group in our topic compound, can increase the nucleophilicity of the nitrogen, potentially accelerating the cyclization compared to an unsubstituted analog.

  • Comparison with Direct Alkylation: Direct alkylation of piperazine using reagents like 1-bromo-2-chloroethane is a common alternative. However, this approach often suffers from a lack of selectivity, leading to mixtures of mono- and di-alkylated products, as well as the formation of quaternary ammonium salts.[3][5] Controlling the stoichiometry by using a large excess of piperazine can favor mono-alkylation but complicates purification.[5]

  • Protected Piperazine Strategies: To overcome the selectivity issues of direct alkylation, a more controlled but multi-step approach involves using a mono-protected piperazine (e.g., Boc-piperazine).[3] This ensures mono-alkylation at the unprotected nitrogen, followed by a deprotection step. While this method offers excellent selectivity, it adds steps to the overall synthesis, which may not be ideal for all applications.

Experimental Protocols for Kinetic Analysis

To empower researchers to conduct their own kinetic studies and compare different reagents or reaction conditions, we provide the following detailed protocols.

Protocol 1: HPLC-Based Kinetic Analysis

This method is ideal for monitoring the disappearance of the starting material and the appearance of the product over time, especially in complex reaction mixtures.

Objective: To determine the rate constant of the reaction between 1-(2-Chloroethyl)-4-methylpiperazine and a nucleophile.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is a good starting point. The gradient should be optimized to achieve good separation of reactants and products.

  • This compound

  • Nucleophile of interest

  • An appropriate buffer solution to maintain constant pH.

  • Thermostatted reaction vessel.

Procedure:

  • Standard Curve Preparation: Prepare a series of standard solutions of known concentrations for both 1-(2-Chloroethyl)-4-methylpiperazine and the expected product. Inject these standards into the HPLC to generate a standard curve of peak area versus concentration.

  • Reaction Setup: In a thermostatted vessel, dissolve the nucleophile in the chosen buffer. Allow the solution to equilibrate to the desired reaction temperature.

  • Initiation of Reaction: Add a known concentration of this compound to the reaction vessel to initiate the reaction (t=0).

  • Sample Collection: At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction immediately. Quenching can be achieved by rapid cooling and/or dilution in a solvent that stops the reaction (e.g., the mobile phase).

  • HPLC Analysis: Inject the quenched samples into the HPLC system and record the chromatograms.

  • Data Analysis: Using the standard curves, determine the concentration of the reactant and product at each time point. Plot the natural logarithm of the reactant concentration versus time. For a first-order reaction, this plot should yield a straight line with a slope equal to -k, where k is the rate constant.[7][8]

HPLC Workflow cluster_0 Preparation cluster_1 Execution cluster_2 Analysis A Prepare Standard Solutions E Inject Samples into HPLC A->E B Set up Reaction at Constant Temp. C Initiate Reaction (t=0) B->C D Collect & Quench Aliquots at Intervals C->D D->E F Determine Concentrations from Peak Areas E->F G Plot ln[Reactant] vs. Time F->G H Calculate Rate Constant (k) G->H

Caption: Workflow for a typical HPLC-based kinetic study.

Protocol 2: ¹H NMR-Based Kinetic Analysis

This method allows for real-time, non-invasive monitoring of the reaction directly in the NMR tube. It is particularly useful for reactions with observable changes in the proton NMR spectrum.

Objective: To monitor the reaction progress and determine the rate constant by observing changes in the ¹H NMR spectrum.

Instrumentation and Reagents:

  • NMR spectrometer.

  • NMR tubes.

  • Deuterated solvent compatible with the reaction.

  • This compound

  • Nucleophile of interest

  • Internal standard (optional, for quantitative analysis).

Procedure:

  • Sample Preparation: In an NMR tube, dissolve the nucleophile and an optional internal standard in the deuterated solvent.

  • Initiation of Reaction: Add a known amount of this compound to the NMR tube, shake to mix, and immediately place it in the NMR spectrometer.

  • Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals. The time between spectra should be short enough to capture the reaction progress accurately.

  • Data Analysis: Identify non-overlapping peaks corresponding to the reactant and the product. Integrate these peaks in each spectrum. The relative concentrations can be determined from the integral values. If an internal standard is used, the absolute concentrations can be calculated. Plot the concentration of the reactant versus time and fit the data to the appropriate rate law to determine the rate constant.[4][9]

Conclusion and Recommendations for Researchers

This compound is a valuable and reactive intermediate whose utility is governed by the formation of a key aziridinium ion. Its reaction kinetics, while not extensively documented for the specific molecule, can be reliably inferred from analogous nitrogen mustards. The moderate rate of aziridinium ion formation allows for controlled alkylation reactions.

When compared to alternatives, 1-(2-Chloroethyl)-4-methylpiperazine offers a balance of reactivity and selectivity. Direct alkylation of piperazine is a simpler, one-step process but is often plagued by poor selectivity. The use of protected piperazines provides excellent selectivity but at the cost of additional synthetic steps.

For researchers aiming to optimize their synthetic protocols, we recommend:

  • Performing Kinetic Analysis: Utilize the provided HPLC or NMR protocols to determine the reaction kinetics under your specific conditions (solvent, temperature, nucleophile). This empirical data is invaluable for process optimization.

  • Considering Reaction Conditions: The rate of aziridinium ion formation is sensitive to solvent polarity and temperature. For slower reactions, increasing the temperature can be effective.

  • Managing Stoichiometry and Basicity: When reacting the dihydrochloride salt, it is crucial to use a sufficient amount of a non-nucleophilic base to neutralize the HCl and liberate the free amine for cyclization and subsequent reaction.

By understanding the kinetic principles and employing rigorous experimental techniques, researchers can effectively harness the reactivity of this compound for the efficient synthesis of novel and impactful molecules.

References

A Comparative Guide to the Efficacy of 1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride as a Linker Molecule

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chemical linker is a critical decision in the development of targeted therapeutics like antibody-drug conjugates (ADCs) and PROTACs. The linker, a seemingly simple bridge, profoundly influences the stability, solubility, pharmacokinetics, and ultimate efficacy of the entire construct.[1][2] This guide provides an in-depth analysis of 1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride , a bifunctional alkylating agent, evaluating its performance characteristics as a non-cleavable linker against common industry alternatives.

Section 1: Core Characteristics of this compound

This compound belongs to the class of non-cleavable alkylating linkers.[3][4] Its utility in bioconjugation stems from two key structural features: the reactive chloroethyl group and the semi-rigid piperazine ring.[4][5]

  • Reactive Moiety: The Chloroethyl Group The chloroethyl group is an electrophile that forms stable, covalent bonds with nucleophiles, such as the thiol groups of cysteine residues or the amine groups of lysine residues on proteins.[4][6] This alkylation reaction results in a robust, non-cleavable thioether or secondary amine linkage, which is a hallmark of this linker class.[7]

  • The Spacer: The Methylpiperazine Ring The piperazine core serves as a semi-rigid spacer.[] This rigidity can help define the spatial orientation between the antibody and the payload.[5] Furthermore, the piperazine motif is known to enhance aqueous solubility, a significant advantage when working with often-hydrophobic cytotoxic payloads.[9][10] As a basic heterocycle, it can be protonated in acidic environments like the lysosome, which may influence intracellular trafficking.[]

The dihydrochloride salt form of the molecule enhances its solubility and stability for storage and handling.

Section 2: Comparative Analysis with Alternative Linker Technologies

The efficacy of a linker is best understood in comparison to other established technologies. Here, we compare 1-(2-Chloroethyl)-4-methylpiperazine (MePip-Cl) with two widely used alternatives: a maleimide-based non-cleavable linker (SMCC) and a protease-cleavable linker (Val-Cit-PABC).

Feature1-(2-Chloroethyl)-4-methylpiperazine (MePip-Cl) SMCC (Non-Cleavable) Val-Cit-PABC (Cleavable)
Conjugation Chemistry Alkylation of thiols/aminesMichael addition to thiolsAmide bond formation
Target Residue Cysteine, LysineCysteine (primarily)Lysine or other primary amines
Linkage Type Thioether / Secondary AmineThioether (Thiosuccinimide)Peptide Bond
Stability in Plasma HighModerate to High (Can undergo retro-Michael reaction)[11]High
Payload Release Mechanism Antibody degradation in lysosome[3][7]Antibody degradation in lysosome[12]Proteolytic cleavage (e.g., by Cathepsin B) in lysosome[13]
Bystander Effect Limited[3][14]LimitedPossible (if payload is cell-permeable)[12]
Key Advantage High stability, potential solubility enhancement from piperazine.[9]Well-established chemistry, high conjugation efficiency.[1]Specific, triggered payload release inside the target cell.[13]
Key Disadvantage Slower reaction kinetics vs. maleimides, potential for off-target alkylation.Potential for payload deconjugation in plasma.[11]Dependent on protease expression levels in the tumor.

Section 3: Experimental Workflows for Linker Evaluation

To empirically assess linker efficacy, a series of standardized, self-validating experiments must be performed. The following protocols provide a framework for comparing ADCs constructed with different linkers.

This workflow outlines the essential steps for creating and verifying the quality of an ADC.

ADC_Synthesis_Workflow cluster_prep Preparation cluster_conj Conjugation cluster_purify Purification & QC Ab_Prep Antibody Preparation (Buffer Exchange) Reduction Partial Antibody Reduction (e.g., TCEP) Ab_Prep->Reduction Linker_Prep Linker-Payload Synthesis Conjugation Conjugation Reaction (Linker-Payload + Ab) Linker_Prep->Conjugation Reduction->Conjugation Purification Purification (e.g., Size Exclusion Chromatography) Conjugation->Purification DAR_Analysis DAR Analysis (HIC-HPLC / UV-Vis) Purification->DAR_Analysis

Caption: Workflow for ADC synthesis and characterization.

Protocol 1: Conjugation to Cysteine Residues

  • Antibody Preparation : Dialyze the antibody (e.g., Trastuzumab, ~5 mg/mL) into a suitable buffer (e.g., PBS, pH 7.4).

  • Partial Reduction : To expose reactive thiol groups from interchain disulfides, incubate the antibody with a 5-10 fold molar excess of a reducing agent like TCEP for 1-2 hours at 37°C.[4]

  • Linker-Payload Activation : Prepare a stock solution of the 1-(2-Chloroethyl)-4-methylpiperazine-payload construct in a compatible organic solvent like DMSO.[4]

  • Conjugation : Add a 10-20 fold molar excess of the linker-payload construct to the reduced antibody. Incubate the reaction at a controlled pH (typically 6.5-7.5 for thiol alkylation) for 12-24 hours at room temperature. The longer reaction time is often necessary due to the kinetics of alkylating agents compared to more reactive linkers like maleimides.

  • Purification : Remove unconjugated linker-payload and aggregates using Size Exclusion Chromatography (SEC).

  • Characterization (QC) : Determine the Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy. Analyze aggregation levels by SEC. A successful conjugation will yield a desired DAR (typically 2-4) with low aggregation (<5%).[15]

This workflow assesses the linker's stability in a biologically relevant matrix and its ability to deliver the payload effectively.

References

A-Comparative-Guide-to-Piperazine-Installation-Exploring-Alternatives-to-1-(2-Chloroethyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

The N-methylpiperazine moiety is a ubiquitous structural motif in medicinal chemistry, renowned for enhancing the pharmacokinetic properties of drug candidates, such as aqueous solubility and oral bioavailability. For decades, 1-(2-Chloroethyl)-4-methylpiperazine, often used as its dihydrochloride salt, has been a workhorse reagent for installing this valuable functional group. However, its moderate reactivity, potential for side reactions, and the harsh conditions sometimes required necessitate a broader look at the synthetic toolkit available to today's researchers.

This guide provides an in-depth comparison of alternative reagents and methodologies for the installation of the N-methylpiperazine group. We will delve into the mechanistic rationale behind each approach, present comparative data, and provide actionable experimental protocols to empower chemists in drug discovery and development to make informed decisions for their specific synthetic challenges.

The-Incumbent-A-Critical-Look-at-1-(2-Chloroethyl)-4-methylpiperazine

1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride is a common and relatively inexpensive reagent for the alkylation of various nucleophiles, including phenols, thiols, and amines.[1][2][3] The reaction proceeds via a standard nucleophilic substitution (SN2) mechanism.

However, its utility is not without drawbacks:

  • Moderate Reactivity: As chlorine is a moderately good leaving group, reactions often require elevated temperatures and strong bases, which can be incompatible with sensitive functional groups on complex substrates.[4]

  • Side Reactions: At high temperatures, elimination reactions can compete with the desired substitution, leading to byproduct formation.

  • Quaternization: The product, itself a tertiary amine, can be further alkylated by the reagent to form a quaternary ammonium salt, complicating purification and reducing yield.

Superior-Alkylating-Agents-The-Halogen-Effect-and-Beyond

A fundamental principle in nucleophilic substitution reactions is the proficiency of the leaving group. The reactivity of alkyl halides follows the trend I > Br > Cl > F.[4] This principle underpins the selection of more reactive alternatives.

1-(2-Bromoethyl)-4-methylpiperazine

By replacing chlorine with bromine, a better leaving group, the reactivity of the electrophile is significantly enhanced.[5][6] This allows for milder reaction conditions (lower temperatures, weaker bases), which can improve substrate scope and reduce the incidence of side reactions.

Sulfonate Esters: Mesylates and Tosylates

Sulfonate esters, such as mesylates (-OMs) and tosylates (-OTs), are excellent leaving groups, often demonstrating reactivity comparable to or greater than their bromide counterparts.[7] These reagents are typically prepared in situ or as stable isolates from the corresponding alcohol, 1-(2-Hydroxyethyl)-4-methylpiperazine.[8]

  • 1-(2-Mesyloxyethyl)-4-methylpiperazine: Prepared by reacting 1-(2-hydroxyethyl)-4-methylpiperazine with methanesulfonyl chloride.

  • 1-(2-Tosyloxyethyl)-4-methylpiperazine: Prepared by reacting the same alcohol with p-toluenesulfonyl chloride.

The key advantage of sulfonate esters is their high reactivity, which enables efficient alkylation of even weakly nucleophilic substrates under mild conditions.

Strategic-Alternatives-Beyond-Direct-Alkylation

Modern synthetic chemistry offers powerful alternatives to the classical SN2 approach, often providing superior yields, cleaner reaction profiles, and broader applicability.

Reductive Amination

Reductive amination is a robust and widely used method for forming C-N bonds.[9] This two-step, one-pot process involves the reaction of an aldehyde with N-methylpiperazine to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent.

Common reducing agents include:

  • Sodium triacetoxyborohydride (STAB)[10]

  • Sodium cyanoborohydride (NaBH3CN)

This strategy is particularly advantageous when the desired point of attachment is a carbonyl group. It is a cornerstone of modern drug synthesis, valued for its high functional group tolerance and operational simplicity.[11][12]

dot

Caption: Reductive amination workflow for piperazine installation.

Palladium-Catalyzed Buchwald-Hartwig Amination

For the installation of N-methylpiperazine onto aryl or heteroaryl scaffolds, the Buchwald-Hartwig amination is an exceptionally powerful and versatile method.[13] This cross-coupling reaction utilizes a palladium catalyst with a suitable phosphine or N-heterocyclic carbene (NHC) ligand to couple an aryl halide or sulfonate with N-methylpiperazine.[14][15]

This reaction has revolutionized the synthesis of N-aryl amines due to its:

  • Broad Substrate Scope: Tolerates a wide variety of functional groups on both coupling partners.[16]

  • High Efficiency: Often provides near-quantitative yields.[16]

  • Milder Conditions: Compared to classical methods like the Ullmann condensation.

The choice of ligand is critical and must be optimized for the specific substrates being coupled.

dot

Caption: Key components of a Buchwald-Hartwig amination reaction.

The N-Boc-Piperazine Strategy

A highly effective method to achieve mono-alkylation on the piperazine core involves using N-Boc-piperazine as a starting material.[17] The tert-butoxycarbonyl (Boc) group deactivates one nitrogen atom, directing alkylation or arylation to the unprotected secondary amine.[18] Following the installation of the desired group, the Boc protecting group can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid or HCl). The resulting secondary amine can then be selectively methylated using methods like the Eschweiler-Clarke reaction (formaldehyde and formic acid) to yield the final N-methylpiperazine product.

This multi-step approach offers unparalleled control and is ideal for complex syntheses where avoiding di-substitution is critical.[19][20]

Comparative-Performance-Data

Reagent/MethodTypical ConditionsAdvantagesDisadvantagesRelative Reactivity
1-(2-Chloroethyl)-4-methylpiperazine NaH, K₂CO₃; DMF, 80-120 °CInexpensive, commercially available.Moderate reactivity, potential side reactions (elimination, quaternization).Baseline
1-(2-Bromoethyl)-4-methylpiperazine K₂CO₃; ACN, 60-80 °CMore reactive than chloro- analog, milder conditions.Higher cost, less common.High
1-(2-Mesyloxyethyl)-4-methylpiperazine K₂CO₃, Cs₂CO₃; ACN, RT-60 °CHighly reactive, very mild conditions.Often requires fresh preparation, potential instability.Very High
Reductive Amination Aldehyde, STAB; DCE, RTExcellent for carbonyl substrates, high functional group tolerance, mild.Not suitable for alkylating heteroatoms.N/A (Different Mechanism)
Buchwald-Hartwig Amination Aryl-X, Pd-catalyst, ligand, base; Toluene, 100 °CBroad scope for (hetero)aryl substrates, high yields.[14][16]Requires catalyst/ligand screening, potential metal contamination.N/A (Different Mechanism)
N-Boc-Piperazine Strategy 1. Alkylation/Arylation 2. Deprotection 3. MethylationExcellent control for mono-substitution, versatile.Multi-step process increases labor and reduces overall yield.N/A (Different Strategy)

Experimental-Protocols

Protocol-1-Alkylation-of-a-Phenol-with-1-(2-Bromoethyl)-4-methylpiperazine

This protocol describes a typical procedure for the alkylation of a generic phenol, demonstrating the enhanced reactivity of the bromo-reagent.

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-fluorophenol (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous acetonitrile (ACN, 0.2 M).

  • Addition of Alkylating Agent: Add 1-(2-bromoethyl)-4-methylpiperazine hydrobromide (1.2 eq) to the stirring suspension.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane (DCM) and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the desired ether.

Self-Validation: The reaction should be complete within a shorter timeframe and at a lower temperature compared to the analogous reaction with the chloro-reagent. The absence of starting phenol by TLC/LC-MS indicates a successful reaction.

Protocol-2-Reductive-Amination-using-N-Methylpiperazine-and-STAB

This protocol outlines the installation of the N-methylpiperazine moiety onto an aldehyde substrate.

  • Reagent Preparation: In a round-bottom flask, dissolve the aldehyde substrate (1.0 eq) and N-methylpiperazine (1.1 eq) in 1,2-dichloroethane (DCE, 0.1 M). Stir the solution at room temperature for 20 minutes.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 10 minutes. An exotherm may be observed.

  • Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor for the disappearance of the aldehyde starting material by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Purification: Separate the organic layer and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product can be purified by silica gel chromatography.

Self-Validation: A successful reaction is confirmed by the consumption of the aldehyde and the appearance of the product mass peak by LC-MS. The work-up should result in two clear phases after quenching.

Conclusion

While this compound remains a viable reagent, its limitations in reactivity and scope warrant the consideration of superior alternatives. For direct alkylation, the corresponding bromoethyl and mesyloxyethyl derivatives offer significantly enhanced reactivity, enabling milder and more efficient transformations. For installing the piperazine onto carbonyl or aryl systems, reductive amination and Buchwald-Hartwig amination , respectively, represent the state-of-the-art, providing unparalleled efficiency and scope. Finally, the N-Boc-piperazine strategy offers a robust, albeit multi-step, route for achieving exquisitely controlled mono-functionalization.

By understanding the strengths and weaknesses of each approach, researchers can select the optimal strategy to accelerate their synthetic campaigns and efficiently access complex molecules bearing the valuable N-methylpiperazine scaffold.

References

The Synthetic Chemist's Dilemma: A Cost-Benefit Analysis of 1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Strategic Reagent Selection in Pharmaceutical Synthesis

For researchers, scientists, and professionals in the fast-paced world of drug development, the strategic selection of building blocks is a critical determinant of a project's timeline, cost, and ultimate success. The piperazine moiety, a ubiquitous scaffold in a vast array of pharmaceuticals, presents a recurring synthetic challenge.[1][2][3] This guide provides an in-depth cost-benefit analysis of a key reagent for introducing this valuable functional group: 1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride . We will objectively compare its performance and economic viability against common synthetic alternatives, supported by experimental data and protocols, to empower you in making informed decisions for your synthetic campaigns.

The Central Role of Piperazine in Medicinal Chemistry

The piperazine ring is a privileged structure in medicinal chemistry, appearing in numerous blockbuster drugs.[2] Its unique physicochemical properties, including its basicity and ability to participate in hydrogen bonding, often impart favorable pharmacokinetic characteristics to drug candidates, such as improved solubility and oral bioavailability. Consequently, the efficient and cost-effective introduction of the piperazine motif is a frequent objective in pharmaceutical synthesis.

Introducing the Workhorse: this compound

This compound is a readily available and widely used reagent for the direct N-alkylation of various nucleophiles, thereby incorporating the N-methylpiperazine ethyl moiety into a target molecule. Its primary appeal lies in its straightforward application in nucleophilic substitution reactions.

Core Reaction:

reagent 1-(2-Chloroethyl)-4- methylpiperazine dihydrochloride product N-Alkylated Product reagent->product Base, Solvent nucleophile Nucleophile (e.g., R-NH2, R-OH, R-SH) nucleophile->product

Caption: General N-alkylation reaction using this compound.

Performance and Cost Analysis: A Head-to-Head Comparison

The decision to use this compound should not be made in isolation. Two primary alternatives offer distinct advantages and disadvantages that warrant careful consideration:

  • Alternative 1: De Novo Synthesis of the Piperazine Ring using reagents like bis(2-chloroethyl)amine hydrochloride.[4]

  • Alternative 2: A Two-Step Approach involving the initial use of the less expensive 1-(2-hydroxyethyl)-4-methylpiperazine, followed by chlorination.

Data Summary: Performance and Cost Comparison
FeatureThis compoundAlternative 1: bis(2-chloroethyl)amine HClAlternative 2: 1-(2-hydroxyethyl)-4-methylpiperazine
Synthetic Strategy Direct N-alkylation (1 step)Piperazine ring formation (1 step)N-alkylation with alcohol, then chlorination (2 steps)
Typical Yield 85-95% (for N-alkylation step)60-80% (for ring formation)>90% (for N-alkylation), 80-90% (for chlorination)
Cost per Mole *~$1,000 - $2,500~$200 - $500~$100 - $300 (for hydroxyethyl precursor)
Key Advantages Simplicity, high yield for the coupling step.Cost-effective for building N-arylpiperazines from anilines.Very low initial cost of the piperazine source.
Key Disadvantages Higher upfront reagent cost.Harsher reaction conditions, potential for side products.Additional synthetic step increases labor and solvent costs.
Ideal Application Late-stage functionalization, small to medium scale synthesis.Large-scale synthesis of N-arylpiperazines.Cost-sensitive projects where an extra step is feasible.

*Cost per mole is an approximation based on currently available supplier pricing and may vary.

Deep Dive into the Alternatives

Alternative 1: De Novo Piperazine Ring Synthesis

This approach is particularly advantageous when synthesizing N-arylpiperazines from readily available anilines. The reaction involves the cyclization of an aniline with bis(2-chloroethyl)amine hydrochloride.

Workflow for De Novo Piperazine Synthesis:

start Aniline Derivative + bis(2-chloroethyl)amine HCl reaction Heat in High-Boiling Solvent (e.g., xylene, DMF) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Crystallization / Chromatography workup->purification product N-Arylpiperazine Product purification->product

Caption: Workflow for the synthesis of N-arylpiperazines using bis(2-chloroethyl)amine hydrochloride.

While this method is cost-effective from a starting material perspective, it often requires high temperatures and can lead to the formation of impurities that necessitate more rigorous purification.

Alternative 2: The Two-Step Approach from 1-(2-hydroxyethyl)-4-methylpiperazine

This strategy leverages the significantly lower cost of 1-(2-hydroxyethyl)-4-methylpiperazine. The initial N-alkylation is typically a high-yielding reaction. The subsequent chlorination of the hydroxyl group, often achieved with reagents like thionyl chloride, adds a step to the overall synthesis.

Synthetic Pathway for the Two-Step Alternative:

start Nucleophile + 1-(2-hydroxyethyl)-4-methylpiperazine alkylation N-Alkylation Product start->alkylation Base, Solvent chlorination Chlorination (e.g., SOCl2) alkylation->chlorination final_product Final N-Alkylated Product chlorination->final_product

Caption: Two-step synthetic route involving N-alkylation followed by chlorination.

The economic benefit of the cheaper starting material must be weighed against the increased labor, solvent, and reagent costs associated with the additional chlorination step.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using this compound
  • To a stirred solution of the nucleophile (1.0 eq) in a suitable solvent (e.g., acetonitrile, DMF), add a non-nucleophilic base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Add this compound (1.1-1.2 eq).

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization to afford the desired N-alkylated product.

Protocol 2: Synthesis of an N-Arylpiperazine using bis(2-chloroethyl)amine hydrochloride
  • In a reaction vessel equipped with a reflux condenser and a mechanical stirrer, combine the aniline derivative (1.0 eq) and bis(2-chloroethyl)amine hydrochloride (1.0-1.2 eq) in a high-boiling solvent such as xylene or DMF.

  • Heat the reaction mixture to 120-150 °C and maintain for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with an aqueous basic solution (e.g., 1M NaOH) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization to yield the N-arylpiperazine.

Protocol 3: Chlorination of 1-(2-hydroxyethyl)-4-methylpiperazine derivative

Caution: Thionyl chloride is a corrosive and toxic reagent. This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • To a stirred solution of the 1-(2-hydroxyethyl)-4-methylpiperazine derivative (1.0 eq) in an anhydrous solvent (e.g., dichloromethane) at 0 °C, add thionyl chloride (1.2-1.5 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude chlorinated product, which may be used directly or purified further.

Conclusion and Recommendations

The choice between this compound and its alternatives is a nuanced decision that depends on several factors:

  • For rapid, small- to medium-scale synthesis, especially in late-stage functionalization where reliability and high yield are paramount, the direct use of this compound is often the most efficient choice, despite its higher initial cost. The saved time and purification efforts can outweigh the upfront expense.

  • For large-scale, cost-driven synthesis of N-arylpiperazines, the de novo ring formation using bis(2-chloroethyl)amine hydrochloride presents a compelling economic advantage. However, process optimization to control impurities is crucial.

  • In situations of extreme cost sensitivity, the two-step approach starting from 1-(2-hydroxyethyl)-4-methylpiperazine is a viable option, provided that the additional synthetic step and its associated costs are factored into the overall analysis.

Ultimately, the optimal strategy is project-specific. By carefully considering the scale of the synthesis, the nature of the target molecule, the project timeline, and the available budget, researchers can select the most appropriate and cost-effective method for introducing the valuable piperazine moiety into their molecules of interest.

References

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and disposal of 1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride (CAS No. 5753-26-4). As a chlorinated organic compound used in complex research and development, its waste stream demands rigorous management to ensure personnel safety, environmental protection, and regulatory compliance. This guide moves beyond mere procedural lists to explain the causality behind each step, empowering researchers to make informed, safe decisions.

Section 1: Hazard Profile and Risk Assessment

Understanding the inherent risks of a compound is the foundation of its safe management. This compound is a solid substance that presents multiple hazards requiring stringent control measures.

The primary risks are associated with direct contact and inhalation.[1] According to the Globally Harmonized System (GHS), its hazard classifications necessitate careful handling to prevent acute health effects.

Hazard ClassGHS CodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowed[1]
Skin Corrosion/IrritationH315Causes skin irritation[1]
Serious Eye Damage/IrritationH319Causes serious eye irritation[1]
STOT, Single ExposureH335May cause respiratory irritation[1]

Causality of Risk: The piperazine moiety and the reactive chloroethyl group contribute to its irritant and toxic properties. Upon thermal decomposition, this compound can release hazardous gases, including nitrogen oxides (NOx), carbon monoxide, carbon dioxide, and highly corrosive hydrogen chloride gas.[2][3]

Chemical Incompatibilities: A critical aspect of safe disposal is preventing dangerous reactions. This compound is incompatible with:

  • Strong Oxidizing Agents: Contact can lead to vigorous, potentially explosive reactions.

  • Strong Bases: Mixing with bases can neutralize the dihydrochloride salt and may lead to the release of the free base, which may have different reactivity and toxicity profiles.[2]

Therefore, waste containing this compound must never be mixed with waste streams containing these incompatible chemical classes.

Section 2: The Core Principle: Segregation of Halogenated Waste

The single most important step in the proper disposal of this compound is its strict segregation as halogenated organic waste .[4][5]

Scientific Rationale: Halogenated compounds, particularly chlorinated ones, pose a unique challenge for disposal. Standard incineration of organic materials is insufficient and dangerous for these compounds.

  • Formation of Acid Gases: During high-temperature incineration, the chlorine atoms are converted primarily to hydrogen chloride (HCl), a corrosive acid gas.[6][7]

  • Dioxin/Furan Formation: Incomplete combustion of chlorinated organics can lead to the formation of highly toxic and persistent environmental pollutants like dioxins and furans.

  • Specialized Disposal Requirements: Disposal facilities must employ specialized high-temperature incinerators equipped with alkaline scrubbers or other flue-gas treatment systems to neutralize the HCl produced.[6] This process is fundamentally different and more costly than the fuel blending or simple incineration used for non-halogenated solvent waste.[5]

Mixing this compound with non-halogenated waste contaminates the entire batch, forcing it all to be treated via the more complex and expensive halogenated waste route and violating regulatory requirements under the Resource Conservation and Recovery Act (RCRA).[8]

Section 3: Step-by-Step Disposal Protocol

This protocol ensures that waste is handled in a manner that is safe, compliant, and self-validating from the point of generation to final disposal.

Experimental Protocol: Waste Generation and Accumulation

  • Personal Protective Equipment (PPE): Before handling the compound or its waste, always wear appropriate PPE:

    • Nitrile gloves

    • Safety goggles or a face shield

    • A lab coat[2]

    • Work exclusively within a certified chemical fume hood to prevent inhalation of the solid dust.[2]

  • Container Selection:

    • Designate a specific, dedicated waste container for "Solid Halogenated Organic Waste."

    • The container must be made of a chemically compatible material (e.g., high-density polyethylene - HDPE), be in good condition with no damage, and possess a secure, leak-proof lid.[4][8]

  • Waste Collection:

    • Carefully transfer waste this compound into the designated container.

    • Also include any contaminated materials, such as weighing papers, contaminated gloves, or absorbent pads used for cleaning minor spills, in the same container.

  • Labeling:

    • Proper labeling is a critical regulatory requirement and ensures safe handling by all personnel.[9] The label must be securely affixed and clearly legible.

    • At a minimum, the label must include:

      • The words "Hazardous Waste ".[10]

      • The full chemical name: "This compound ".

      • An accurate list of all contents if it is a mixed waste.

      • The appropriate hazard warnings (e.g., GHS pictograms for irritant and acute toxicity).[10]

  • Storage and Accumulation:

    • Keep the waste container tightly sealed at all times except when adding waste.[4][9]

    • Store the container in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of waste generation and under the control of laboratory personnel.[9][10]

    • Ensure the SAA is away from sources of ignition and incompatible materials. Use secondary containment (e.g., a chemical-resistant tray) to mitigate potential leaks.[8]

  • Request for Disposal:

    • Once the container is full or you are discontinuing the research, contact your institution's Environmental Health & Safety (EH&S) department or designated hazardous waste management provider to schedule a pickup. Do not remove the waste from the laboratory yourself.

Section 4: Emergency Procedures: Spill and Decontamination Protocol

Accidental spills must be managed immediately and effectively to prevent exposure and environmental contamination.

  • Evacuate and Alert: Ensure all non-essential personnel leave the immediate area. Alert colleagues and your supervisor.

  • Don PPE: Wear enhanced PPE, including double gloves, safety goggles, a lab coat, and if the spill is large, respiratory protection.

  • Contain the Spill: For this solid compound, prevent it from becoming airborne. Do not dry sweep.

  • Decontaminate:

    • Gently cover the spill with an absorbent material to prevent the generation of dust.[3]

    • Carefully moisten the absorbent material with water to prevent dust from becoming airborne.

    • Using a scoop or brush, carefully collect the absorbed material and place it into your designated "Solid Halogenated Organic Waste" container.[3]

    • Perform a final surface decontamination of the spill area. Wipe the area with a cloth dampened with soap and water.[11]

    • Place all cleaning materials (gloves, wipes, absorbent pads) into the hazardous waste container.[11]

  • Report: Report the incident to your EH&S department as required by institutional policy.

Section 5: Disposal Decision Workflow

The following diagram outlines the critical decision-making and operational workflow for the proper disposal of this compound.

G Disposal Workflow for this compound start Waste Generated (Pure compound or contaminated material) characterize Characterize Waste: - Solid - Halogenated Organic - Irritant/Toxic start->characterize container Select Proper Container: - HDPE or compatible - Secure Lid - Good Condition characterize->container label Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms container->label segregate Segregate from Incompatibles: - Non-Halogenated Waste - Oxidizers - Bases label->segregate store Store in Satellite Accumulation Area (SAA): - At/near point of generation - Keep container closed - Use secondary containment segregate->store request Request Pickup from Environmental Health & Safety (EH&S) store->request end_node Proper & Compliant Disposal request->end_node

Caption: Disposal workflow from generation to final pickup.

Conclusion

The responsible management of this compound waste is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the principles of accurate hazard assessment, strict segregation of halogenated waste, and meticulous execution of the disposal protocol, researchers can ensure they are protecting themselves, their colleagues, and the community while maintaining full regulatory compliance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.